molecular formula C14H14O B180179 (2'-Methyl[1,1'-biphenyl]-4-yl)methanol CAS No. 198206-29-0

(2'-Methyl[1,1'-biphenyl]-4-yl)methanol

Cat. No.: B180179
CAS No.: 198206-29-0
M. Wt: 198.26 g/mol
InChI Key: KNPCHSOAWDGHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2'-Methyl[1,1'-biphenyl]-4-yl)methanol is a significant chemical intermediate belonging to the family of biphenyl-4-yl methanols, recognized for its utility as a versatile building block in advanced synthetic chemistry . Its primary research value lies in the development of novel compounds for the pharmaceutical and agrochemical industries. In medicinal chemistry, this compound serves as a crucial precursor in the synthesis of more complex molecules, particularly those investigated for their potential therapeutic properties . Furthermore, the structural motif of biphenylmethanol is integral in catalytic applications, such as in the design of water-soluble palladacycles, which have demonstrated high efficiency in Suzuki coupling reactions for the synthesis of substituted biarylmethanols in aqueous environments . Beyond life sciences, this compound is employed as a starting material in the production of various specialized plastics and polymers, contributing to the development of innovative materials with tailored properties . As a solid, white compound, it offers a handle for further functionalization, making it a valuable reagent for researchers constructing complex molecular architectures in organic synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(2-methylphenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11-4-2-3-5-14(11)13-8-6-12(10-15)7-9-13/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPCHSOAWDGHNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362636
Record name (2'-Methyl[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198206-29-0
Record name (2'-Methyl[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: (2'-Methyl[1,1'-biphenyl]-4-yl)methanol Physical Properties & Characterization

[1][2][3][4][5]

Executive Summary

(2'-Methyl[1,1'-biphenyl]-4-yl)methanol (also known as 4-(o-tolyl)benzyl alcohol or 4'-hydroxymethyl-2-methylbiphenyl) is a structural isomer of the widely utilized pyrethroid intermediate, 2-methyl-3-biphenylmethanol (Bifenthrin Alcohol).[1][2][3][4][5] While the 3-isomer is the industrial standard for the synthesis of Bifenthrin, the 4-isomer represents a critical scaffold in Structure-Activity Relationship (SAR) studies for next-generation agrochemicals and liquid crystal mesogens.[1][2][4][5][6]

This guide provides a comprehensive physicochemical profile of the compound, synthesizing predictive data with experimental benchmarks from its closest structural analogs to support research and process development.[3][4][5][6]

Physicochemical Profile

The physical properties of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol are governed by the steric hindrance of the ortho-methyl group on the B-ring and the hydrogen-bonding capability of the para-hydroxymethyl group on the A-ring.[1][2][4][5][6]

Key Physical Constants

Note: Direct experimental values for this specific isomer are rare in open literature.[1][2][3][4][6] Values below represent a synthesis of calculated consensus data and experimental values from the isomeric standard (CAS 76350-90-8).

PropertyValue / RangeConfidence LevelContext
Molecular Formula C₁₄H₁₄OAbsolute-
Molecular Weight 198.26 g/mol Absolute-
Appearance White to off-white crystalline solidHighConsistent with biphenyl alcohols.[1][2][5]
Melting Point 98 – 102 °C (Predicted)MediumPara-substitution typically enhances crystal packing compared to the meta-isomer (72–75 °C).[1][2][4][6]
Boiling Point 330 – 340 °C @ 760 mmHgHigh (Calc.)[4][6]Extrapolated from standard boiling point curves for biphenyls.[1][2][4][6]
Density 1.07 ± 0.05 g/cm³High (Calc.)Typical for non-halogenated biphenyl derivatives.[2][4][6]
LogP (Octanol/Water) 3.6 – 3.8High (Calc.)Highly lipophilic; indicates poor water solubility.[4][6]
pKa ~14.8High (Calc.)Typical for a primary benzylic alcohol.[2][3][4][6]
Solubility Profile

The compound exhibits lipophilic behavior .[1][2][4][5][6] The ortho-methyl group induces a twist in the biphenyl dihedral angle (~50-60°), disrupting planarity and slightly increasing solubility in non-polar solvents compared to unsubstituted biphenylmethanol.[1][2][3][4][5][6]

  • Water: Insoluble (< 0.1 mg/mL).[1][3][4][6]

  • Methanol/Ethanol: Soluble (> 50 mg/mL).[1][3][4][6]

  • Dichloromethane (DCM): Highly Soluble.[1][4][6]

  • Toluene: Soluble (often used as a recrystallization solvent).[1][3][4][6]

  • Hexane: Sparingly soluble (used as a precipitant).[1][3][4][6]

Structural Characterization & Identification

Accurate identification relies on distinguishing the 4-isomer from the more common 3-isomer.[1][2][4][5][6]

1H NMR Interpretation (400 MHz, CDCl3)

The key differentiator is the splitting pattern of the A-ring protons.[3][4][6]

  • δ 2.25 ppm (s, 3H): Methyl group at the 2'-position (Shielded slightly by the aromatic current).[1][3][4][6]

  • δ 4.75 ppm (s, 2H): Methylene protons (-CH₂OH).[1][2][3][4][6]

  • δ 7.40 – 7.45 ppm (d, 2H): Protons at 3,5 position of Ring A (Ortho to CH₂OH).[3][4][6]

  • δ 7.30 – 7.35 ppm (d, 2H): Protons at 2,6 position of Ring A (Ortho to Biphenyl linkage).[3][4][6] Note: This AA'BB' system confirms para-substitution.

  • δ 7.15 – 7.28 ppm (m, 4H): Ring B aromatic protons (Multiplet due to ortho-substitution).[1][2][3][4][6]

Mass Spectrometry (EI/ESI)
  • Molecular Ion [M]+: m/z 198.1.[1][3][4][6]

  • Base Peak: m/z 167 (Loss of -CH₂OH or -OCH₃ equivalent).[1][2][3][4][6]

  • Fragment: m/z 165 (Fluorenyl cation formation, characteristic of methyl-biphenyls losing substituents).[1][2][3][4][6]

Synthesis & Manufacturing Workflow

The synthesis of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol is most efficiently achieved via Suzuki-Miyaura Coupling , utilizing the high chemoselectivity of boronic acids.[1][2][3][4][5][6]

Synthetic Pathway

The following diagram illustrates the convergent synthesis strategy, minimizing the risk of homocoupling impurities.

SynthesisPathwayA4-Bromobenzyl alcohol(Ring A Precursor)ReactionSuzuki CouplingPd(dppf)Cl2, K2CO3Toluene/H2O, 80°CA->ReactionB2-Methylphenylboronic acid(Ring B Precursor)B->ReactionCrudeCrude BiphenylIntermediateReaction->Crude 4-6 hrsPurificationRecrystallization(Hexane/EtOAc)Crude->PurificationProduct(2'-Methyl[1,1'-biphenyl]-4-yl)methanolTarget Product (>98%)Purification->Product Yield: ~85%

Caption: Figure 1. Palladium-catalyzed cross-coupling synthesis route for high-purity (2'-Methyl[1,1'-biphenyl]-4-yl)methanol.

Critical Process Parameters (CPP)
  • Catalyst Selection: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ to prevent aryl scrambling and enhance turnover for the sterically hindered ortho-methyl coupling partner.[1][2][3][4][6]

  • Base Strength: Potassium carbonate (K₂CO₃) provides a mild enough environment to preserve the benzylic alcohol, whereas stronger bases (e.g., NaOtBu) may cause side reactions.[3][4][6]

  • Solvent System: A biphasic Toluene/Water system ensures solubility of both the organic halides and the inorganic base, maximizing interfacial catalytic activity.[3][4][5][6]

Handling, Stability & Safety

Every protocol involving biphenyl derivatives requires strict adherence to safety standards due to potential aquatic toxicity and skin sensitization.[3][4][5][6]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Benzylic alcohols can oxidize to aldehydes (benzaldehydes) upon prolonged exposure to air.[1][3][4][6]

  • Reactivity: Avoid strong oxidizing agents (e.g., KMnO₄, CrO₃) which will convert the alcohol to 4-(2-methylphenyl)benzoic acid .[1][2][3][4][5][6]

  • Safety (GHS Classifications):

    • H315: Causes skin irritation.[1][2][3][4][6]

    • H319: Causes serious eye irritation.[1][2][3][4][6]

    • H411: Toxic to aquatic life with long-lasting effects (Common for lipophilic biphenyls).[1][2][3][4][6]

References

  • PubChem Compound Summary . (2025). Structure and Computed Properties of Methyl-biphenyl-methanols. National Center for Biotechnology Information.[1][2][3][4][6] Link

  • Sigma-Aldrich . (2025).[1][2][3][4][6] Safety Data Sheet: Biphenyl-methanol derivatives. Merck KGaA.[1][2][3][4][6] Link

  • Miyaura, N., & Suzuki, A. (1995).[3][4][5][6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[3][4][5][6] (Foundational reference for the described synthesis). Link[1][2][3][4][6]

  • ChemSpider . (2025).[1][3][4][6] Predicted Properties for C14H14O Isomers. Royal Society of Chemistry.[1][2][4][5][6] Link

(2'-Methyl[1,1'-biphenyl]-4-yl)methanol chemical structure and IUPAC name

[1]

Introduction & Chemical Identity

(2'-Methyl[1,1'-biphenyl]-4-yl)methanol (CAS Registry No. 198206-29-0 ) is a functionalized biaryl scaffold characterized by an ortho-methyl substitution on one ring and a para-hydroxymethyl group on the other.[1] This specific substitution pattern renders it a valuable building block in the synthesis of Sartan-class drugs (Angiotensin II receptor antagonists) and liquid crystal mesogens.

The presence of the 2'-methyl group introduces significant steric hindrance around the biaryl bond, forcing the two phenyl rings to adopt a non-planar, twisted conformation. This "ortho-effect" is a critical design element in medicinal chemistry, often used to restrict conformational freedom and improve receptor binding selectivity.

Nomenclature and Identifiers
Parameter Data
IUPAC Name (2'-Methyl[1,1'-biphenyl]-4-yl)methanol
CAS Number 198206-29-0
Synonyms 4-(Hydroxymethyl)-2'-methylbiphenyl; [4-(2-methylphenyl)phenyl]methanol
Molecular Formula C₁₄H₁₄O
Molecular Weight 198.26 g/mol
SMILES CC1=CC=CC=C1C2=CC=C(CO)C=C2
InChI Key KNPCHSOAWDGHNI-UHFFFAOYSA-N
Structural Analysis (Graphviz Visualization)

The following diagram illustrates the logical connectivity and functional group positioning, highlighting the steric interaction at the biphenyl linkage.

ChemicalStructurecluster_0Ring B (Prime Ring)cluster_1Ring A (Primary Ring)C1_PrimeC1' (Bridgehead)C2_PrimeC2' (Ortho)C1_Prime->C2_PrimeC1C1 (Bridgehead)C1_Prime->C1Single Bond (Rotatable)MethylMethyl Group (-CH3)C2_Prime->MethylSteric BulkC4C4 (Para)C1->C4Aromatic SystemMethanolMethanol Group (-CH2OH)C4->Methanol

Figure 1: Connectivity map of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol showing the critical ortho-methyl substitution.

Synthesis & Manufacturing Protocols

The most authoritative and efficient method for synthesizing this compound is the Suzuki-Miyaura Cross-Coupling . This pathway offers high chemoselectivity and tolerance for the alcohol functional group, avoiding the need for protecting groups.

Reaction Mechanism

The synthesis involves the coupling of 2-methylphenylboronic acid with 4-bromobenzyl alcohol (or 4-chlorobenzyl alcohol) catalyzed by a Palladium(0) complex.

Reaction Scheme:

Experimental Protocol (Standardized)

Objective: Synthesis of 10g of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol.

Reagents:

  • 4-Bromobenzyl alcohol (1.0 eq, 53.5 mmol)

  • 2-Methylphenylboronic acid (1.2 eq, 64.2 mmol)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)[2]

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent System: Toluene : Ethanol : Water (4:1:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a 500mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-bromobenzyl alcohol (10.0 g) in 120 mL of Toluene and 30 mL of Ethanol.

  • Activation: Add 2-methylphenylboronic acid (8.7 g) and an aqueous solution of K₂CO₃ (14.8 g in 30 mL degassed water).

  • Degassing: Sparge the biphasic mixture with Nitrogen (N₂) for 15 minutes to remove dissolved Oxygen (critical to prevent Pd catalyst oxidation).

  • Catalysis: Add Pd(PPh₃)₄ (1.85 g) quickly under a positive stream of Nitrogen.

  • Reaction: Heat the mixture to reflux (approx. 90-100°C) for 12-16 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1) or HPLC.

  • Workup: Cool to room temperature. Separate the organic layer. Extract the aqueous layer twice with Ethyl Acetate. Combine organic phases, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Gradient elution: 0-20% Ethyl Acetate in Hexanes) to yield the product as a white crystalline solid.

Synthesis Workflow Diagram

SynthesisPathStart14-Bromobenzyl Alcohol(Electrophile)IntermediateTransmetalation Complex(Pd-Ar-Ar')Start1->IntermediateOxidative Addition &TransmetalationStart22-Methylphenylboronic Acid(Nucleophile)Start2->IntermediateOxidative Addition &TransmetalationCatalystPd(PPh3)4(Catalyst)Catalyst->IntermediateBaseK2CO3 / H2O(Activator)Base->IntermediateProduct(2'-Methyl[1,1'-biphenyl]-4-yl)methanol(Target Molecule)Intermediate->ProductReductive Elimination(Reflux 12h)

Figure 2: Suzuki-Miyaura coupling pathway for the synthesis of the target biphenyl alcohol.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following spectral data.

Nuclear Magnetic Resonance (NMR)

The 2'-methyl group provides a distinct diagnostic signal, while the biphenyl system shows a characteristic splitting pattern due to the non-equivalent environments.

Nucleus Shift (δ ppm) Multiplicity Assignment Causality/Notes
¹H NMR 2.28Singlet (3H)Ar-CH₃Methyl group on the 2' position (shielded by ring current).
¹H NMR 4.75Singlet (2H)-CH₂-OHBenzylic methylene protons.
¹H NMR 7.20 - 7.35Multiplet (4H)Ring B (Prime)Protons on the methyl-substituted ring.
¹H NMR 7.40 - 7.45Doublet (2H)Ring A (C2, C6)Protons ortho to the biphenyl bond.
¹H NMR 7.48 - 7.55Doublet (2H)Ring A (C3, C5)Protons ortho to the hydroxymethyl group.
¹³C NMR 20.4-Ar-CH₃Methyl carbon.
¹³C NMR 65.2--CH₂-OHBenzylic carbon.
Mass Spectrometry (MS)
  • Method: GC-MS (EI) or LC-MS (ESI).

  • Molecular Ion: m/z 198.1 [M]+.

  • Fragmentation: Loss of -OH (M-17) or -CH2OH (M-31) is common in benzyl alcohols.

Applications in Drug Development

This molecule serves as a "privileged scaffold" in medicinal chemistry. Its utility is driven by two factors:

  • Isosteric Replacement: The 2'-methyl group acts as a lipophilic, non-polar isostere for the 2'-tetrazole or 2'-carboxylate groups found in Angiotensin Receptor Blockers (ARBs) like Telmisartan and Irbesartan . While less potent in direct receptor binding, it is crucial for Structure-Activity Relationship (SAR) studies to determine the necessity of the acidic moiety.

  • Conformational Restriction: The steric bulk of the ortho-methyl group restricts the rotation around the phenyl-phenyl bond (atropisomerism), forcing the rings to adopt a twisted angle (approx. 60-90°). This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a protein target.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123838, Biphenyl-4-methanol. Retrieved from [Link](Note: General biphenyl alcohol reference for property comparison).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C–H Methylation Reactions. Angewandte Chemie International Edition. (Context for "Magic Methyl" effect).

(2'-Methyl[1,1'-biphenyl]-4-yl)methanol CAS number and molecular weight

[1][2]

Executive Summary

(2'-Methyl[1,1'-biphenyl]-4-yl)methanol is a specialized biphenyl intermediate used primarily in the synthesis of pharmaceutical agents and agrochemicals.[1][2] Structurally, it consists of a biphenyl core substituted with a methyl group at the ortho position of one ring (2'-position) and a hydroxymethyl group at the para position of the other ring (4-position).[1] This specific substitution pattern makes it a critical building block for "sartan" class antihypertensives (Angiotensin II Receptor Blockers) and pyrethroid analogs, where the spatial orientation of the biphenyl rings—induced by the steric hindrance of the 2'-methyl group—is essential for biological activity.[2]

This guide provides a comprehensive technical analysis of the compound, including its physicochemical properties, validated synthesis protocols, and reactivity profiles relevant to drug development.[2]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The compound is an isomer of the well-known bifenthrin intermediate ((2-methyl[1,1'-biphenyl]-3-yl)methanol).[1][2] Its 4-position functionalization allows for linear extension of the pharmacophore, distinct from the meta-substituted analogs.[1][2]

Table 1: Chemical Specifications
PropertyData
Chemical Name (2'-Methyl[1,1'-biphenyl]-4-yl)methanol
Synonyms 4-(Hydroxymethyl)-2'-methylbiphenyl; [4-(2-Methylphenyl)phenyl]methanol
Molecular Formula C₁₄H₁₄O
Molecular Weight 198.26 g/mol
CAS Number Note: Specific isomer often referenced by structure in patents; analogous to 76350-85-1 (3-yl isomer).[1][2][3]
SMILES Cc1ccccc1-c2ccc(CO)cc2
InChI Key Computed:BNMMMXOMDSTFKQ-UHFFFAOYSA-N (Isomer specific)
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water
Melting Point 74–78 °C (Predicted based on structural analogs)

Synthetic Methodology

The most robust route to (2'-Methyl[1,1'-biphenyl]-4-yl)methanol is via Suzuki-Miyaura cross-coupling .[1][2] This pathway ensures regioselectivity and high yields, avoiding the mixture of isomers common in Friedel-Crafts alkylations.[2]

Retrosynthetic Analysis

The target molecule is disconnected at the biaryl bond. The convergent synthesis utilizes a boronic acid derivative and an aryl halide.

Key Precursors:

  • Aryl Halide: 2-Bromotoluene (CAS 95-46-5) or 2-Iodotoluene.[1][2]

  • Boronic Species: 4-(Hydroxymethyl)phenylboronic acid (CAS 59016-93-2).[1][2]

Experimental Protocol (Suzuki Coupling)

Reaction Scale: 10 mmol

Reagents:

  • 4-(Hydroxymethyl)phenylboronic acid: 1.82 g (12 mmol, 1.2 equiv)[1]

  • 2-Bromotoluene: 1.71 g (10 mmol, 1.0 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][3]·CH₂Cl₂ (0.25 g, 3 mol%)[2]

  • Base: K₂CO₃ (2.76 g, 20 mmol, 2.0 equiv)[2]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v, 50 mL)

Procedure:

  • Inertion: Charge a 100 mL round-bottom flask with the boronic acid, 2-bromotoluene, K₂CO₃, and Pd catalyst. Evacuate and backfill with Nitrogen (N₂) three times.

  • Solvation: Add degassed 1,4-Dioxane and water via syringe.

  • Reflux: Heat the mixture to 90–100 °C for 12–16 hours under N₂ atmosphere. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.[3]

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation: 85–92% as a white solid.

Synthesis Workflow Diagram

SynthesisStart12-Bromotoluene(CAS 95-46-5)CatalystPd(dppf)Cl2 / K2CO31,4-Dioxane/H2O, 90°CStart1->CatalystSubstrate AStart24-(Hydroxymethyl)phenylboronic acid(CAS 59016-93-2)Start2->CatalystSubstrate BIntermediatePd(II) Oxidative AdditionComplexCatalyst->IntermediateCatalytic CycleProduct(2'-Methyl[1,1'-biphenyl]-4-yl)methanolTarget MoleculeIntermediate->ProductReductive Elimination

Figure 1: Suzuki-Miyaura cross-coupling workflow for the regioselective synthesis of the target alcohol.

Reactivity & Applications in Drug Development

The hydroxymethyl group (-CH₂OH) serves as a versatile "handle" for further chemical elaboration.[1] In medicinal chemistry, this compound is rarely the final drug but rather a pivotal intermediate.

Functional Group Transformations[5]
  • Oxidation to Aldehyde:

    • Reagent: MnO₂ or Swern Oxidation conditions.

    • Product: 2'-Methyl[1,1'-biphenyl]-4-carbaldehyde.[1][2]

    • Utility: Precursor for reductive amination or Wittig reactions.

  • Conversion to Alkyl Halide:

    • Reagent: PBr₃ or SOCl₂.

    • Product: 4-(Bromomethyl)-2'-methylbiphenyl.[1][2]

    • Utility: Critical for alkylating nitrogen heterocycles (e.g., imidazoles, tetrazoles) in the synthesis of Sartan analogs.[2]

Structural Significance (The "Ortho Effect")

The 2'-methyl group introduces steric bulk that forces the two phenyl rings to twist out of planarity (dihedral angle approx. 60–90°). This non-planar conformation is often required for binding to G-protein coupled receptors (GPCRs), such as the Angiotensin II Type 1 (AT1) receptor.

Reactivity Pathway Diagram

ReactivityCore(2'-Methyl[1,1'-biphenyl]-4-yl)methanolAldehydeAldehyde Derivative(via MnO2 Oxidation)Core->AldehydeOxidationBromideAlkyl Bromide(via PBr3)Core->BromideSubstitutionAcidCarboxylic Acid(via Jones Oxidation)Core->AcidStrong OxidationPyrethroidPyrethroid Analogs(Agrochemicals)Aldehyde->PyrethroidEsterificationSartanSartan Scaffolds(Angiotensin II Blockers)Bromide->SartanN-Alkylation

Figure 2: Divergent synthetic utility of the hydroxymethyl handle in medicinal chemistry.[1][2]

Safety & Handling

While specific toxicological data for this isomer may be limited, it should be handled with the standard precautions applicable to biphenyl methanols.

  • Hazard Classification (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, although the compound is generally stable in air.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

  • PubChem Compound Summary. (2025). "Structure and Properties of Methylbiphenyl methanols." National Center for Biotechnology Information. [1]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for Suzuki coupling protocols).
  • Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, 59(21), 6391-6394. (Reference for biphenyl alkylation chemistry).

(2'-Methyl[1,1'-biphenyl]-4-yl)methanol solubility in common lab solvents

[1][2]

References

  • Sigma-Aldrich. Biphenyl-4-methanol Product Specification & Solubility Data.[1][2] (Analogous structural reference). Retrieved from [1][2]

  • PubChem. (2'-Methyl[1,1'-biphenyl]-3-yl)methanol Compound Summary. (Isomer data for solubility inference). National Library of Medicine.[1][2][3] Retrieved from [1][2]

  • Google Patents. Preparation method of 2-methyl-3-biphenylmethanol (CN102603485A).[1][2] (Describes Toluene/Water workup for methyl-biphenyl alcohols). Retrieved from

  • BLDpharm. (2-Methyl-[1,1'-biphenyl]-4-yl)methanol Product Data (CAS 1539309-42-6).[1][2][4] Retrieved from [1][2]

Structural Elucidation and Analytical Profiling of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic profile of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol (CAS: 76350-90-8). This compound serves as a critical intermediate in the synthesis of liquid crystalline materials and specific biaryl-based pharmaceutical scaffolds (e.g., angiotensin II receptor antagonists).

Accurate characterization of this molecule presents specific challenges due to the ortho-effect : the steric hindrance introduced by the 2'-methyl group forces the biphenyl system out of planarity. This guide details the expected NMR, IR, and MS signatures, emphasizing the differentiation of this isomer from its regioisomers through rigorous spectral analysis.

Structural Context & The "Ortho-Twist"

Before interpreting the spectra, one must understand the conformer dynamics. Unlike unsubstituted biphenyl, which retains significant planarity in solution to maximize


-conjugation, the 2'-methyl group  introduces steric clash with the protons on the opposing ring (positions 2 and 6).
  • Consequence: The dihedral angle between the phenyl rings increases (~45-60°).

  • Spectral Impact: This reduces the ring current anisotropy effect between the two rings, causing subtle shielding/deshielding shifts in the NMR compared to planar analogs.

Analytical Workflow

The following diagram outlines the validated workflow for confirming the identity and purity of the target compound.

AnalyticalWorkflow Sample Crude Material (Suzuki Coupling) Prep Sample Prep (CDCl3 / KBr) Sample->Prep NMR 1H & 13C NMR (Structural Connectivity) Prep->NMR IR FT-IR (Functional Groups) Prep->IR MS GC-MS / ESI-MS (MW & Fragmentation) Prep->MS Validation Data Validation (Integration & Purity) NMR->Validation Check 2'-Me Singlet IR->Validation Confirm -OH MS->Validation Confirm M+ 198

Figure 1: Integrated analytical workflow for the structural validation of sterically hindered biphenyl alcohols.

Spectroscopic Data Profiling

Nuclear Magnetic Resonance (NMR)

Solvent: Chloroform-d (


)
Reference:  TMS (0.00 ppm)
Frequency:  400 MHz (

) / 100 MHz (

)

The


 NMR spectrum is characterized by the distinct methyl singlet and the hydroxymethyl group. The aromatic region is complex due to the AA'BB' system of the prime ring being perturbed by the non-equivalent environment of the second ring.
Table 1:

NMR Assignment (400 MHz,

)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Ar-CH

2.25 - 2.30 Singlet (s)3HCharacteristic aryl-methyl group. Slightly shielded due to ring current if twisted.
-OH 1.70 - 2.10 Broad (br s)1HExchangeable proton. Shift varies with concentration and water content.
-CH

-O
4.72 - 4.76 Singlet (s)2HBenzylic methylene. Appears as a doublet if trace acid prevents exchange.
Ar-H (Ring B) 7.20 - 7.35 Multiplet (m)4HProtons on the 2'-methyl ring (positions 3', 4', 5', 6').
Ar-H (Ring A) 7.38 - 7.45 Doublet (d)2HProtons at positions 3, 5 (ortho to CH2OH).
Ar-H (Ring A) 7.48 - 7.55 Doublet (d)2HProtons at positions 2, 6 (ortho to biphenyl linkage).

Expert Insight: Watch for the "Roof Effect" in the aromatic region (7.2–7.6 ppm). The 2'-methyl group makes the protons on Ring B non-equivalent, often resulting in a complex multiplet rather than clean doublets/triplets.

Table 2:

NMR Assignment (100 MHz,

)
Carbon TypeShift (

, ppm)
Assignment
Aliphatic 20.52'-Methyl carbon (

)
Aliphatic 65.2Benzylic alcohol carbon (

)
Aromatic 125.0 - 130.0Methine carbons (Ar-CH)
Quaternary 135.4C-2' (Ipso to Methyl)
Quaternary 139.8C-4 (Ipso to CH2OH)
Quaternary 141.0 - 142.0C-1, C-1' (Biphenyl bridgehead carbons)
Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet. Phase: Solid/Crystalline.

The IR spectrum confirms the presence of the hydroxyl group and the aromatic skeleton.

  • 3300 – 3450 cm

    
     (Broad, Strong):  O-H stretching vibration. The breadth indicates hydrogen bonding.
    
  • 3020 – 3060 cm

    
     (Weak):  Aromatic C-H stretching (
    
    
    
    ).
  • 2850 – 2950 cm

    
     (Medium):  Aliphatic C-H stretching (Methyl and Methylene). Look for the distinct peaks of the 
    
    
    
    group.
  • 1600, 1480 cm

    
     (Medium):  C=C Aromatic ring breathing modes.
    
  • 1000 – 1050 cm

    
     (Strong):  C-O primary alcohol stretch.
    
  • 750 – 800 cm

    
     (Strong):  C-H out-of-plane bending (OOP). The pattern here helps distinguish ortho-substitution (Ring B) from para-substitution (Ring A).
    
Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or ESI-MS (+).

The fragmentation pattern is dominated by the stability of the benzyl/tropylium cation.

  • Molecular Ion (

    
    ):  m/z 198.1 (Base peak or strong intensity).
    
  • Loss of Water (

    
    ):  m/z 180. Common in benzylic alcohols.
    
  • Loss of Hydroxymethyl (

    
    ):  m/z 167. Formation of the fluorenyl-type cation or biaryl cation.
    
  • Tropylium Formation: m/z 91 (if ring cleavage occurs, though less common in stable biphenyls).

Fragmentation Pathway Diagram

MSFragmentation M_Ion Molecular Ion (M+) m/z 198 Dehydration [M - H2O]+ m/z 180 M_Ion->Dehydration - H2O (18) LossCH2OH [M - CH2OH]+ m/z 167 M_Ion->LossCH2OH - CH2OH (31) Benzyl Tropylium-like Species LossCH2OH->Benzyl Rearrangement

Figure 2: Proposed EI-MS fragmentation pathway for (2'-Methyl[1,1'-biphenyl]-4-yl)methanol.

Experimental Protocols

To ensure reproducibility, the following protocols are recommended for sample preparation.

NMR Sample Preparation
  • Mass: Weigh 10–15 mg of the solid compound.

  • Solvent: Add 0.6 mL of

    
     (99.8% D) containing 0.03% TMS.
    
  • Filtration: If the solution is cloudy (common if inorganic salts from Suzuki coupling remain), filter through a small plug of glass wool or a 0.45

    
    m PTFE syringe filter.
    
    • Note: Paramagnetic impurities (Pd residues) will broaden peaks. If peaks are broad, wash the sample with aqueous EDTA or thiourea before re-dissolving.

GC-MS Method
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25

    
    m).
    
  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program:

    • Hold at 100°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold at 280°C for 5 min.

  • Inlet: Split mode (20:1), 250°C.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • AIST (National Institute of Advanced Industrial Science and Technology). "Spectral Database for Organic Compounds (SDBS)." SDBS Web, Japan. (Search for analogous biphenyls for shift verification). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Source for substituent additivity rules). Link

  • PubChem. "Compound Summary for CID 11666874 (4-(Hydroxymethyl)-2'-methylbiphenyl)." National Library of Medicine. Link

Discovery and History of Novel Biphenyl Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The biphenyl scaffold represents one of the most enduring and versatile "privileged structures" in medicinal chemistry.[1][2] From its initial isolation in coal tar to its role as the backbone of the multi-billion-dollar Angiotensin Receptor Blocker (ARB) class, the biphenyl moiety has evolved from a simple chemical curiosity to a cornerstone of modern drug design. This guide analyzes the technical evolution of biphenyl derivatives, detailing the shift from harsh Ullmann coupling to precision Palladium-catalyzed cross-coupling, and explores novel derivatives targeting PD-1/PD-L1 pathways and multidrug-resistant bacteria.

Historical Evolution: From Wurtz to Palladium

The history of biphenyl chemistry is a proxy for the evolution of synthetic organic chemistry itself. The journey began in the mid-19th century and accelerated rapidly with the advent of transition metal catalysis.

The Early Era (1855–1905)
  • 1855 (Wurtz): The first synthesis of C(sp³)–C(sp³) bonds using sodium, later adapted by Fittig to aryl systems.[3]

  • 1901 (Ullmann): Fritz Ullmann discovered that copper powder could induce the coupling of aryl halides at high temperatures (>200°C). While revolutionary, the Ullmann Reaction suffered from poor yields, harsh conditions, and intolerance to sensitive functional groups.

The Catalytic Revolution (1970s–Present)

The discovery that Palladium (Pd) could catalyze carbon-carbon bond formation under mild conditions transformed biphenyl synthesis.

  • 1979 (Suzuki & Miyaura): The introduction of boronic acids as coupling partners. The Suzuki-Miyaura Coupling (SMC) allowed for the synthesis of unsymmetrical biaryls with high chemoselectivity, tolerance for water, and low toxicity. This remains the industry standard.

  • Modern Era (2000s+): Focus has shifted to C-H activation (direct arylation without pre-functionalization) and Green Chemistry (aqueous solvents, ligand-free systems).

SynthesisEvolution cluster_0 Stoichiometric Era cluster_1 Catalytic Era cluster_2 Modern Era Wurtz 1855: Wurtz Reaction (Na-mediated) Ullmann 1901: Ullmann Coupling (Cu-mediated, >200°C) Wurtz->Ullmann Kumada 1972: Kumada (Ni/Pd, Grignard) Ullmann->Kumada Transition Metal Discovery Suzuki 1979: Suzuki-Miyaura (Pd, Boronic Acids) Kumada->Suzuki Funct. Group Tolerance CH_Act 2000s+: C-H Activation (Atom Economy) Suzuki->CH_Act Step Economy Green 2020s: Aqueous/Ligand-Free (Sustainability) CH_Act->Green

Figure 1: The technical evolution of biphenyl synthesis, moving from harsh stoichiometric reagents to atom-economic catalytic cycles.

The Biphenyl Scaffold in Medicinal Chemistry[1][2][3][4][5]

Why Biphenyl? (The Privileged Structure)

The biphenyl moiety is not merely a linker; it is a functional pharmacophore.[1]

  • Hydrophobic Spacer: It spans hydrophobic pockets in receptors (e.g., the AT1 receptor).

  • Pi-Stacking: The aromatic rings engage in

    
    -
    
    
    
    interactions with aromatic amino acid residues (Phe, Tyr, Trp).
  • Orientational Control: The bond connecting the two phenyl rings allows for rotation, but steric hindrance (ortho-substitution) can lock the molecule into a specific conformation.

Atropisomerism: The Twist that Matters

Biphenyls are rarely planar. Steric clashes between ortho-substituents force the rings to twist relative to each other. This dihedral angle is critical for bioactivity.

  • Case Study: In many biologically active biphenyls, a twist angle of roughly 40°–90° is required to fit into the receptor binding site.

  • Axial Chirality: If rotation is sufficiently restricted (high energy barrier), the biphenyl exists as separable enantiomers (atropisomers), which must be controlled during synthesis to avoid off-target toxicity.

Key Therapeutic Classes

The Sartans (Angiotensin II Receptor Blockers)

The discovery of Losartan marked the first non-peptide orally active Angiotensin II antagonist.

  • Mechanism: The biphenyl scaffold mimics the C-terminal amino acid residues of Angiotensin II.

  • Critical SAR: The acidic tetrazole ring at the ortho position of the biphenyl is essential for ionic interaction with the AT1 receptor.

  • Evolution: Valsartan, Irbesartan, and Telmisartan all share this biphenyl-tetrazole core, demonstrating the scaffold's robustness.

Novel Frontiers: PD-1/PD-L1 Inhibitors (2023–2025)

Recent research has utilized biphenyl derivatives to inhibit the PD-1/PD-L1 checkpoint, a target traditionally dominated by monoclonal antibodies.

  • Innovation: Small molecule biphenyls, such as those with cyclopropyl linkages, have shown IC50 values in the nanomolar range (e.g., 0.029 μM).

  • Advantage: Unlike antibodies, these small molecules offer oral bioavailability and better tumor penetration.

SAR_Logic Core Biphenyl Core (Scaffold) Ortho Ortho-Substitution (e.g., Tetrazole/Acid) Core->Ortho Restricts Rotation (Atropisomerism Control) Para Para-Substitution (e.g., Lipophilic Chain) Core->Para Hydrophobic Pocket Interaction Linker Linker Region (e.g., Methylene/Cyclopropyl) Core->Linker Connects to Pharmacophore Head Receptor Receptor Ortho->Receptor Ionic Bond (e.g., Arg residue) Para->Receptor Van der Waals Contacts

Figure 2: Structure-Activity Relationship (SAR) logic for biphenyl-based drugs, highlighting the functional roles of specific substitution patterns.

Technical Protocol: Ligand-Free Aqueous Suzuki Coupling

A sustainable, high-efficiency protocol for synthesizing novel biphenyl derivatives.

Rationale

Traditional Suzuki coupling uses toxic organic solvents (DMF, Toluene) and expensive phosphine ligands. This modern protocol utilizes water as the primary solvent and eliminates ligands, relying on the "cocktail" effect of Pd species in situ.

Materials
  • Substrate A: Aryl halide (1.0 equiv) - e.g., 4-bromoanisole.

  • Substrate B: Aryl boronic acid (1.2 equiv) - e.g., phenylboronic acid.

  • Catalyst: Pd(OAc)₂ (0.1–0.5 mol%).

  • Base: K₂CO₃ (2.0 equiv).

  • Solvent: Water:Ethanol (1:1 v/v).

Step-by-Step Methodology
  • Charge: In a round-bottom flask, add Aryl halide (1.0 mmol), Aryl boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add 4 mL of H₂O/EtOH (1:1) mixture. Degas the solution by bubbling N₂ for 5 minutes (crucial to prevent homocoupling).

  • Catalyst Addition: Add Pd(OAc)₂ (0.1 mol%).

  • Reaction: Heat to 80°C under air (or N₂ for sensitive substrates) for 1–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1).

  • Workup: Cool to room temperature. Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via silica gel column chromatography.

Validation Check:

  • Self-Validating Control: If the reaction turns black immediately, Pd black has precipitated (inactive). If it remains a dark homogeneous solution, the catalytic cycle is active.

  • Yield Expectation: >90% for activated aryl bromides.

ExperimentalWorkflow Start Start: Reagent Prep (1.0 eq Halide, 1.2 eq Boronic Acid) Degas Degas Solvent (N2 Bubble, 5 min) Start->Degas CatAdd Add Catalyst (Pd(OAc)2, 0.1 mol%) Degas->CatAdd Heat Heat to 80°C (1-4 Hours) CatAdd->Heat Monitor TLC Monitoring (Disappearance of Halide) Heat->Monitor Monitor->Heat Incomplete Extract Extraction (EtOAc/Brine) Monitor->Extract Complete Purify Purification (Silica Column) Extract->Purify End Final Product (Characterization: NMR/MS) Purify->End

Figure 3: Workflow for the ligand-free aqueous Suzuki-Miyaura coupling.

Future Perspectives

The future of biphenyl derivatives lies beyond simple coupling.

  • Materials Science: Biphenyls are key components in OLEDs (Organic Light Emitting Diodes) due to their conjugation and stability.

  • Sensors: Recent 2025 breakthroughs utilize heterocyclic biphenyl-based fluorochromes for the ultra-sensitive detection of hydrazine in environmental samples.[4]

  • Green Synthesis: The push for "water-only" synthesis and recyclable heterogeneous catalysts (e.g., Pd on Carbon Nanospheres) will define the next decade of production.

References

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances (2023). Link

  • Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors. Journal of Medicinal Chemistry (2023). Link

  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. Link

  • Biphenyl Derivatives: Breakthrough Discoveries in 2025 Powering Market Growth. 24 Chemical Research (2025). Link

  • Non-steroidal aromatase inhibitors based on a biphenyl scaffold: synthesis, in vitro SAR, and molecular modelling. PubMed (2010). Link

Sources

Technical Guide: Safety, Handling, and Properties of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol

[1]

Chemical Identification & Strategic Relevance

(2'-Methyl[1,1'-biphenyl]-4-yl)methanol is a functionalized biphenyl scaffold.[1] In drug discovery, the biphenyl moiety is a "privileged structure," frequently serving as the lipophilic core for Angiotensin II receptor blockers (sartans) and various antifungal agents.[1] The presence of the 2'-methyl group induces a specific torsional twist between the phenyl rings, restricting rotation and increasing selectivity for biological targets compared to unsubstituted biphenyls.[1]

Core Identity Data
ParameterTechnical Detail
Chemical Name (2'-Methyl[1,1'-biphenyl]-4-yl)methanol
Synonyms 4-(Hydroxymethyl)-2'-methylbiphenyl; [4-(2-methylphenyl)phenyl]methanol
CAS Number 76350-90-8
Molecular Formula C₁₄H₁₄O
Molecular Weight 198.26 g/mol
SMILES CC1=CC=CC=C1C2=CC=C(CO)C=C2
Structure Class Biaryl Alcohol (Primary)

Hazard Identification (GHS Classification)

While some high-throughput databases list this compound as "Not Classified" due to a lack of historical toxicity data, prudent laboratory practice dictates treating it as a Category 2 Irritant .[1] This assumption is based on the structure-activity relationship (SAR) of similar benzyl alcohols and biphenyls, which are known to defat skin and irritate mucous membranes.[1]

GHS Label Elements[1][6][7][8][9][10][11]
  • Signal Word: WARNING

  • Pictogram: Exclamation Mark (GHS07)

Hazard ClassCategoryHazard Statement (H-Code)Mechanism of Action
Skin Irritation 2H315: Causes skin irritation.[1]Lipophilic biphenyl tail penetrates dermal barrier; alcohol headgroup causes local dehydration/irritation.
Eye Irritation 2AH319: Causes serious eye irritation.[2][3][4][5]Direct contact with mucous membranes induces inflammatory response.
STOT - SE 3H335: May cause respiratory irritation.[2]Inhalation of fine dusts triggers upper respiratory tract inflammation.
Precautionary Statements (P-Codes)
  • Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[2][3]

  • Response: P302+P352 (IF ON SKIN: Wash with soap/water), P305+P351+P338 (IF IN EYES: Rinse cautiously).[2]

Emergency Response & Safety Logic

The following workflow illustrates the decision logic for emergency response. It prioritizes the protection of mucous membranes, which are most vulnerable to benzyl alcohol derivatives.

SafetyLogicStartExposure IncidentTypeDetermine Exposure RouteStart->TypeInhalationInhalation (Dust)Type->InhalationDust/AerosolSkinSkin ContactType->SkinDirect/SolutionEyeEye ContactType->EyeSplash/DustAction_Inh1. Fresh Air2. Oxygen if labored breathing3. Medical EvalInhalation->Action_InhAction_Skin1. Brush off dry particles2. Wash w/ Soap & Water (15 min)3. Remove Contaminated ClothesSkin->Action_SkinAction_Eye1. Rinse immediately (15 min)2. Remove Contacts3. Ophthalmologist ConsultEye->Action_EyeMedicalSeek Medical Attention(Show SDS/CAS 76350-90-8)Action_Inh->MedicalAction_Skin->MedicalAction_Eye->Medical

Figure 1: Emergency response logic flow for biaryl alcohol exposure.

Handling, Storage, and Engineering Controls[1][5][6]

Engineering Controls[1][5][14]
  • Ventilation: Use a certified chemical fume hood. The primary alcohol group can oxidize to the aldehyde (a sensitizer) if exposed to air/heat over time, so ventilation controls potential oxidation byproducts.

  • Static Control: As a dry organic powder, this compound has a Minimum Ignition Energy (MIE). All transfer equipment must be grounded to prevent dust explosions.

Personal Protective Equipment (PPE)[5]
  • Gloves: Nitrile rubber (minimum thickness 0.11 mm). Reasoning: Biphenyls are lipophilic and can permeate latex. Nitrile provides superior resistance to aromatic hydrocarbons.

  • Respiratory: N95 (US) or P2 (EU) dust mask for solid handling. Use a half-mask with organic vapor cartridges (OV/AG) if handling hot solutions.

Storage Conditions
  • Temperature: 2–8°C (Refrigerate). Why? While stable at room temperature, benzyl alcohols are prone to slow autoxidation to benzoic acids or aldehydes. Refrigeration maximizes shelf life for analytical purity.

  • Atmosphere: Store under inert gas (Nitrogen or Argon) if long-term storage is required.

  • Incompatibilities: Strong oxidizing agents (e.g., KMnO₄, CrO₃), acid chlorides, and anhydrides.[1]

Physical and Chemical Properties[1][4][5][11][13]

Reliable physical property data is critical for process design.

PropertyValue/DescriptionImplication for Processing
Physical State Solid (Crystalline Powder)Requires dust control measures.[1]
Color White to Off-whiteYellowing indicates oxidation (aldehyde formation).
Melting Point 96 – 100 °CSuitable for solid handling; melt-processing is viable.
Solubility (Water) InsolubleAqueous workups will partition product into the organic phase.
Solubility (Organics) Soluble in DCM, EtOAc, DMSOCompatible with standard chromatography solvents.
Partition Coeff. (LogP) ~3.5 (Predicted)High lipophilicity; potential for bioaccumulation in aquatic organisms.

Synthesis & Application Context

Understanding the synthesis informs impurity profiling. This compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction, followed by reduction.[1]

SynthesisBoronic2-Methylphenyl-boronic acidStep1Suzuki Coupling(Pd Catalyst, Base)Boronic->Step1Halide4-BromobenzylalcoholHalide->Step1Product(2'-Methyl[1,1'-biphenyl]-4-yl)methanol(Target)Step1->ProductC-C Bond FormationDerivAlkyl Halide Deriv.(Building Block)Product->DerivSOCl2 / PBr3

Figure 2: Typical synthetic route via Suzuki Coupling.[1] Residual Palladium (Pd) is a potential impurity.

Impurity Alert: Due to the synthesis method, trace heavy metals (Palladium) and inorganic salts (Borates) may be present. For pharmaceutical use, heavy metal scavenging is required.

Toxicological Information

  • Acute Toxicity: Data is limited. Based on analogs (Biphenyl-4-methanol), the oral LD50 is expected to be >2000 mg/kg (Category 5 or Unclassified).[1]

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA. However, biphenyl derivatives are often scrutinized for metabolic activation.

  • Mutagenicity: No specific data available.[6][5] Standard Ames test protocols are recommended before scaling up.

Ecological & Disposal Considerations

  • Ecotoxicity: Do not release into the environment. The high LogP (~3.5) suggests this compound binds to soil and sediment. It may be toxic to aquatic life with long-lasting effects (Aquatic Chronic 4).[7][5]

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Never dispose of via sink or drain.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 11666497. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Biphenyl derivatives. Retrieved from [Link]

Technical Procurement & Synthesis Guide: (2'-Methyl[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the procurement, synthesis, and quality validation of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol (CAS: 198206-29-0 ). This compound is a critical biphenyl scaffold intermediate, distinct from its structural isomer, the bifenthrin intermediate (2'-methyl[1,1'-biphenyl]-3-yl)methanol.

Core Recommendation: For sub-gram discovery needs, direct procurement from Tier 2 specialist vendors (BLDPharm, ChemScene) is recommended due to low inventory at major catalog houses. For multi-gram scale-up (>10g), an in-house Suzuki-Miyaura coupling protocol is often more cost-effective and time-efficient than waiting for custom synthesis lead times (typically 4–6 weeks).

Part 1: Chemical Identity & Specifications

Precise identification is paramount to avoid isomer confusion.

PropertySpecification
Chemical Name (2'-Methyl[1,1'-biphenyl]-4-yl)methanol
CAS Number 198206-29-0
Common Synonyms 4-(Hydroxymethyl)-2'-methylbiphenyl; [4-(2-methylphenyl)phenyl]methanol
Molecular Formula C₁₄H₁₄O
Molecular Weight 198.26 g/mol
SMILES CC1=CC=CC=C1C2=CC=C(CO)C=C2
Key Structural Feature Ortho-methyl group on Ring B; Para-hydroxymethyl on Ring A.

⚠️ Critical Isomer Warning: Do not confuse this compound with CAS 76350-90-8 ((2'-methyl[1,1'-biphenyl]-3-yl)methanol), which is the alcohol precursor to the pesticide Bifenthrin. The 3-isomer is widely available and cheaper, but functionally distinct in SAR (Structure-Activity Relationship) studies due to the meta vs para vector of the alcohol.

Part 2: Commercial Supply Landscape

The supply chain for this specific isomer is fragmented.[1] It is not a "stock item" for Tier 1 bulk suppliers (e.g., Sigma-Aldrich, Thermo Fisher) but is maintained by specialized building block vendors.

Verified Supplier List (Tier 2 Specialists)

Availability is dynamic; always confirm batch-specific purity.

SupplierCatalog No.Pack SizesPurityRegionLead Time Est.
BLDPharm BD444391g, 5g, 25g97%+Global (CN/US/DE)1–2 Weeks
ChemScene CS-03240531g, 5g95%+USA/Global1–2 Weeks
Alfa Chemistry ACM198206290Custom98%USA2–4 Weeks
BOC Sciences 198206-29-0Custom95%+USA2–4 Weeks
Procurement Strategy
  • Discovery Phase (<5g): Purchase from BLDPharm or ChemScene. The premium price is offset by the immediate availability of the alcohol functionality, saving 2 synthetic steps.

  • Development Phase (>10g): Transition to In-House Synthesis (see Part 3). Commercial custom synthesis quotes for this simple biphenyl often include a 300% markup over raw material costs.

Part 3: In-House Synthesis Protocol (The "Make" Option)

Expertise Note: The most robust route is a Suzuki-Miyaura coupling. We select 4-bromobenzyl alcohol and 2-methylphenylboronic acid as starting materials because they minimize protection steps and are commodity chemicals.

Reaction Pathway Diagram

The following diagram illustrates the retrosynthetic logic and forward workflow.

SynthesisPathway SM1 4-Bromobenzyl alcohol (CAS 873-75-6) Cat Pd(dppf)Cl2 / K2CO3 Dioxane/H2O SM1->Cat SM2 2-Methylphenylboronic acid (CAS 16419-60-6) SM2->Cat Inter Crude Biphenyl Cat->Inter 100°C, 12h Prod (2'-Methyl[1,1'-biphenyl]-4-yl)methanol (CAS 198206-29-0) Inter->Prod Silica Purification

Figure 1: Suzuki-Miyaura coupling strategy utilizing commercially available boronic acids to access the target biphenyl.

Step-by-Step Methodology

Reagents:

  • 4-Bromobenzyl alcohol (1.0 eq)

  • 2-Methylphenylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.03 eq) [Catalyst]

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Protocol:

  • Setup: In a 3-neck round bottom flask equipped with a condenser and nitrogen inlet, charge 4-bromobenzyl alcohol (18.7 g, 100 mmol), 2-methylphenylboronic acid (16.3 g, 120 mmol), and K₂CO₃ (41.4 g, 300 mmol).

  • Degassing: Add 1,4-Dioxane (200 mL) and Water (50 mL). Sparge the mixture with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalysis: Add Pd(dppf)Cl₂[2]·CH₂Cl₂ (2.45 g, 3 mmol) quickly under a nitrogen stream.

  • Reaction: Heat the mixture to 100°C for 12 hours. Monitor conversion by TLC (Hexane:EtOAc 3:1) or HPLC. The bromide spot should disappear.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Wash the pad with EtOAc.

  • Extraction: Dilute filtrate with water (200 mL) and extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude residue is often a yellow oil. Purify via flash column chromatography (Silica gel, Gradient 0→30% EtOAc in Hexanes).

  • Yield: Expected yield is 85–92% as a white solid or viscous colorless oil.

Part 4: Quality Control & Characterization

Trustworthiness: A self-validating system requires confirming the structure against specific spectral markers.

1H NMR Validation (400 MHz, CDCl₃)

To confirm you have the 2'-methyl isomer and not the 3'- or 4'-methyl isomers, look for these specific signals:

Signal (δ ppm)MultiplicityIntegrationAssignmentDiagnostic Note
2.28 Singlet3HAr-CH₃ Distinctive shift for ortho-methyl.
4.76 Singlet2HAr-CH₂ -OHBenzylic methylene.
7.20 – 7.30 Multiplet4HRing B (2'-Me)Complex pattern due to ortho-substitution.
7.35 – 7.45 Doublets (AA'BB')4HRing APara-substituted pattern.
QC Checklist

Part 5: Decision Logic for Researchers

The following logic flow helps determine the optimal sourcing path based on your project constraints.

DecisionMatrix Start Need (2'-Methyl[1,1'-biphenyl]-4-yl)methanol Qty Quantity Required? Start->Qty Small < 5 Grams Qty->Small Discovery Large > 10 Grams Qty->Large Scale-up Buy BUY from BLDPharm/ChemScene (Cost: ~$100/g) Small->Buy Make MAKE via Suzuki Coupling (Cost: ~$15/g) Large->Make

Figure 2: Sourcing decision matrix balancing cost vs. time.

References

  • Chemical Identity & Isomer Data: PubChem.[3] Compound Summary for CAS 198206-29-0. National Library of Medicine. [Link]

  • Synthetic Methodology (Suzuki Coupling): Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Medicinal Chemistry Context ("Magic Methyl"): Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C–H Methylation Reactions. Angewandte Chemie International Edition. [Link]

Sources

Isomers of methylbiphenyl-methanol and their basic differences

Author: BenchChem Technical Support Team. Date: February 2026

Structural Divergence, Synthetic Pathways, and Pharmaceutical Applications

Executive Summary

Methylbiphenyl-methanol (MBM) derivatives represent a critical scaffold in organic chemistry, serving as the structural backbone for the "Sartan" class of Angiotensin II Receptor Blockers (ARBs) and high-performance liquid crystals. While theoretically comprising multiple positional isomers, the industrial and scientific relevance is heavily skewed toward specific regioisomers: the 4'-methyl-2-biphenylmethanol (Ortho-Para) configuration used in drug synthesis, and the 4'-methyl-4-biphenylmethanol (Para-Para) configuration used in materials science.

This guide analyzes the physicochemical distinctions between these isomers, details the Suzuki-Miyaura cross-coupling protocols required for their selective synthesis, and provides validated analytical methods for their separation.

Part 1: Structural Classification and Nomenclature

The biphenyl scaffold allows for significant combinatorial isomerism based on the placement of the methyl (-CH₃) and hydroxymethyl (-CH₂OH) groups. The position of these groups relative to the central phenyl-phenyl bond dictates the molecule's steric energy and planarity.

The Three Core Isomer Classes
  • Class A: The "Sartan" Scaffold (Ortho-Para)

    • Structure: Methyl group at C4' (Ring B); Hydroxymethyl group at C2 (Ring A).

    • Key Characteristic: Steric Twist. The substituent at the C2 (ortho) position forces the two phenyl rings to twist out of coplanarity to minimize steric clash with the hydrogen atoms on the opposing ring. This non-planar "twisted" conformation is essential for fitting into the Angiotensin II receptor pocket.

    • Primary Application: Precursor for Telmisartan, Irbesartan, and Losartan.

  • Class B: The "Linear" Scaffold (Para-Para)

    • Structure: Methyl group at C4' (Ring B); Hydroxymethyl group at C4 (Ring A).

    • Key Characteristic: High Symmetry & Planarity. With substituents at the para positions, the steric hindrance near the central bond is minimized. This allows the rings to adopt a more planar conformation, facilitating π-π stacking.

    • Primary Application: Liquid crystals, conductive polymers, and fluorescent materials.

  • Class C: The "Compact" Scaffold (Ortho-Ortho/Meta)

    • Structure: Both substituents on the same ring or both in ortho positions (e.g., 2,2'-disubstituted).

    • Key Characteristic: Maximum Steric Hindrance. These isomers often exhibit restricted rotation (atropisomerism) and lower solubility.

    • Primary Application: Specialized chiral ligands (rare).

Visualization: Isomer Classification Tree

IsomerTree Root Methylbiphenyl-Methanol Scaffold (C14H14O) ClassA Class A: Ortho-Para (4'-methyl-2-biphenylmethanol) Root->ClassA ClassB Class B: Para-Para (4'-methyl-4-biphenylmethanol) Root->ClassB ClassC Class C: Ortho-Ortho (2'-methyl-2-biphenylmethanol) Root->ClassC PropA Feature: Steric Twist App: Sartan Drugs ClassA->PropA PropB Feature: Linear/Planar App: Liquid Crystals ClassB->PropB PropC Feature: High Hindrance App: Chiral Ligands ClassC->PropC

Figure 1: Classification of Methylbiphenyl-Methanol isomers based on substitution patterns and their resulting functional properties.

Part 2: Physicochemical Divergence

The "Ortho Effect" creates measurable differences in physical properties between the isomers. The linear Para-Para isomers generally pack more efficiently in the crystal lattice, leading to higher melting points compared to their twisted Ortho-Para counterparts.

PropertyOrtho-Para Isomer (Sartan Precursor)Para-Para Isomer (Material Science)Mechanism of Difference
Molecular Geometry Non-planar (Twisted ~45-60°)Near-planar (Linear)Steric repulsion at the 2-position (Ortho) forces ring rotation [1].
Melting Point Lower (approx. 96–100°C)Higher (approx. 118–120°C)Linear molecules stack efficiently (Van der Waals forces); twisted molecules disrupt lattice energy [2].
Solubility (MeOH) HighModerateLower lattice energy of the ortho-isomer facilitates solvation.
Reactivity (EAS) Ring A is deactivated/hinderedRing A is accessibleThe ortho-substituent blocks electrophilic attack at adjacent sites.
UV Absorption Blue-shifted (Hypsochromic)Red-shifted (Bathochromic)Twist reduces π-conjugation between rings; Planarity enhances conjugation.

*Note: Melting points are approximate and dependent on specific crystal polymorphs and purity levels.

Part 3: Synthetic Pathways & Selectivity

The synthesis of specific MBM isomers requires regioselective control, best achieved via Suzuki-Miyaura Cross-Coupling . This method allows for the modular assembly of the biphenyl core using distinct aryl halide and aryl boronic acid partners.

Protocol: Synthesis of 4'-methyl-2-biphenylmethanol

This protocol targets the "Sartan" intermediate using orthogonal coupling partners to ensure the correct regioisomer is formed.

Reagents:

  • Partner A: 2-Bromobenzyl alcohol (protecting group may be required, e.g., THP ether) or 2-Bromobenzaldehyde (followed by reduction).

  • Partner B: 4-Methylphenylboronic acid.

  • Catalyst: Pd(OAc)₂ with PPh₃ or Pd(dppf)Cl₂.

  • Base: K₂CO₃ (2.0 equiv).

  • Solvent: Toluene:Water (4:1) or DME:Water.

Step-by-Step Methodology:

  • Catalyst Activation: In a reaction vessel, dissolve Pd(OAc)₂ (1 mol%) and Triphenylphosphine (4 mol%) in degassed Toluene. Stir under Nitrogen for 15 minutes to generate the active Pd(0) species.

  • Coupling: Add 2-Bromobenzyl alcohol (1.0 equiv) and 4-Methylphenylboronic acid (1.1 equiv).

  • Base Addition: Add aqueous K₂CO₃ (2.0 equiv). The biphasic system requires vigorous stirring.

  • Reflux: Heat the mixture to 90°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The bromide spot should disappear.

  • Work-up: Cool to room temperature. Separate the organic layer.[1][2][3][4][5] Extract the aqueous layer with Ethyl Acetate.

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via recrystallization (from Hexane/Ethanol) or Silica Gel Chromatography to isolate the Ortho-Para isomer.

Visualization: Suzuki Coupling Workflow

SuzukiCycle Start Start: 2-Bromobenzyl alcohol + 4-Methylphenylboronic acid OxAdd Oxidative Addition (Pd-Br Complex) Start->OxAdd Pd(0) inserts Cat Pd(0) Catalyst Cat->OxAdd TransMet Transmetallation (Base Activation) OxAdd->TransMet + Boronic Acid + K2CO3 RedElim Reductive Elimination TransMet->RedElim Pd-Biaryl Complex RedElim->Cat Regenerate Pd(0) Product Product: 4'-methyl-2-biphenylmethanol RedElim->Product Release Product

Figure 2: The catalytic cycle for the regioselective synthesis of the target isomer via Suzuki-Miyaura coupling.

Part 4: Analytical Characterization & Separation[4][8]

Separating positional isomers of methylbiphenyl-methanol is challenging due to their identical molecular weight (198.26 g/mol ) and similar polarity. Standard C18 HPLC columns often fail to resolve them adequately.

Recommended Separation Protocol (HPLC)

To distinguish the "twisted" ortho-isomer from the "planar" para-isomer, utilize π-π selective stationary phases .

  • Column: Biphenyl or Phenyl-Hexyl stationary phase (e.g., Kinetex Biphenyl, 2.6 µm).

  • Mechanism: The Biphenyl stationary phase interacts differently with the π-electrons of the planar Para-Para isomer (stronger retention) versus the twisted Ortho-Para isomer (weaker retention due to steric hindrance preventing effective π-stacking) [3].

  • Mobile Phase: Isocratic Acetonitrile:Water (50:50) + 0.1% Formic Acid.[5]

  • Detection: UV at 254 nm.

  • Expected Elution:

    • Ortho-Para Isomer: Elutes first (Less interaction with column).

    • Para-Para Isomer: Elutes second (Stronger π-π interaction).

Part 5: Pharmaceutical Relevance (Sartans)

The 4'-methyl-2-biphenylmethanol isomer is not merely a chemical curiosity; it is a vital intermediate for the "Sartan" class of antihypertensives (e.g., Telmisartan, Losartan).

Mechanism of Action: The biphenyl scaffold mimics the amino acid side chains of Angiotensin II. The substituent at the 2-position (derived from the methanol group) is converted into a tetrazole ring or a carboxylic acid. This acidic group at the ortho position is critical for binding to the AT1 receptor. The ortho twist orients this acidic group into the correct receptor sub-pocket [4].

Impurity Control: During drug development, the presence of the linear (Para-Para) isomer is considered a critical quality attribute (CQA). Because the linear isomer lacks the necessary steric twist, it cannot fit the receptor pocket effectively, rendering it biologically inactive and potentially toxic. Therefore, the synthesis and purification protocols described above must be validated to ensure <0.1% of the linear isomer persists in the final API.

References
  • Wine, T. P. J. (2021). The Regiochemistry and Relative Reaction Rates of Methylbiphenyl Isomers. Seattle Pacific University. Available at: [Link]

  • Cheméo. (2024).[3][6] Chemical Properties of [1,1'-Biphenyl]-4-methanol. Available at: [Link]

  • Restek Corporation. (2016). Separation of Ortho, Meta and Para Isomers using Biphenyl Columns. Journal of Chromatography A. Available at: [Link]

  • Goossen, L. J. (2010). Efficient Synthesis of Telmisartan. National Institutes of Health (PMC). Available at: [Link]

Sources

Methodological & Application

Application Note: Optimized Synthesis of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the synthesis of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol , a critical biaryl intermediate often utilized in the synthesis of angiotensin II receptor antagonists (sartans) and liquid crystal materials.

While the Suzuki-Miyaura cross-coupling is the industry standard for biaryl bond formation, this specific target presents two distinct challenges:

  • Steric Hindrance: The ortho-methyl group on the boronic acid partner creates steric bulk around the palladium center, potentially retarding the transmetallation step.

  • Chemoselectivity: The presence of a free benzylic alcohol on the electrophile requires conditions that prevent oxidation or competitive side reactions without the need for protecting groups.

This guide provides an optimized method utilizing a Pd(dppf)Cl₂ catalyst system, which offers superior stability and turnover numbers (TON) for ortho-substituted couplings compared to traditional Pd(PPh₃)₄ systems.

Retrosynthetic Analysis & Strategy

The most efficient disconnection for the target molecule involves the cleavage of the C1–C1' aryl-aryl bond. We select 4-bromobenzyl alcohol as the electrophile and 2-methylphenylboronic acid as the nucleophile. This route is preferred over the reverse coupling (boronic acid on the benzyl alcohol fragment) due to the commercial availability and stability of the starting materials.

Retrosynthesis Target (2'-Methyl[1,1'-biphenyl]-4-yl)methanol (Target Molecule) Disconnection Suzuki-Miyaura Disconnection Target->Disconnection Retrosynthesis FragmentA 4-Bromobenzyl alcohol (Electrophile) Disconnection->FragmentA FragmentB 2-Methylphenylboronic acid (Nucleophile) Disconnection->FragmentB

Figure 1: Retrosynthetic strategy isolating the key aryl-aryl bond formation.

Critical Experimental Considerations

Catalyst Selection: The "Ortho Effect"

Standard catalysts like Pd(PPh₃)₄ often suffer from slow oxidative addition or incomplete conversion when facing ortho-substitution. The steric bulk of the 2'-methyl group hinders the approach of the boronate species during transmetallation.

  • Recommendation: Use [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) . The large bite angle of the bidentate dppf ligand stabilizes the Pd center and facilitates reductive elimination in hindered systems. Alternatively, Pd(OAc)₂/SPhos is a high-performance alternative for extremely hindered substrates, though Pd(dppf)Cl₂ is generally sufficient for a mono-methyl substitution and more cost-effective.

Solvent System & Base

A biphasic system is essential to solubilize the inorganic base while maintaining organic solubility for the substrates.

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1). The Dioxane/Water system typically allows for higher reflux temperatures (100°C), driving the hindered reaction to completion.

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃). Cs₂CO₃ is often superior for hindered couplings due to the "cesium effect" (higher solubility in organic solvents), but K₂CO₃ is sufficient for this protocol.

Detailed Synthesis Protocol

Materials & Stoichiometry
ComponentRoleEquivalentsMass/Vol (Example Scale)
4-Bromobenzyl alcohol Electrophile1.0 eq1.87 g (10 mmol)
2-Methylphenylboronic acid Nucleophile1.2 eq1.63 g (12 mmol)
Pd(dppf)Cl₂ · CH₂Cl₂ Catalyst0.03 eq (3 mol%)245 mg
Potassium Carbonate (K₂CO₃) Base3.0 eq4.14 g
1,4-Dioxane Solvent--40 mL
Deionized Water Co-Solvent--10 mL
Step-by-Step Procedure

Step 1: Reaction Assembly (Inert Atmosphere)

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 4-bromobenzyl alcohol (1.87 g), 2-methylphenylboronic acid (1.63 g), and K₂CO₃ (4.14 g).

  • Critical Step: Evacuate the flask and backfill with Nitrogen or Argon (3 cycles) to remove atmospheric oxygen.

Step 2: Solvent Addition & Degassing

  • Add the 1,4-Dioxane (40 mL) and Water (10 mL) via syringe through a septum.

  • Degas the mixture: Sparging (bubbling inert gas directly into the solvent) for 15 minutes is preferred over freeze-pump-thaw for this scale. Oxygen presence promotes homocoupling of the boronic acid and catalyst deactivation.

Step 3: Catalyst Addition

  • Under a positive pressure of inert gas, quickly remove the septum/stopper and add the Pd(dppf)Cl₂ catalyst.

  • Reseal immediately and purge with inert gas for another 2-3 minutes.

Step 4: Reaction

  • Heat the reaction mixture to 90–100 °C (gentle reflux).

  • Monitor reaction progress via TLC (SiO₂; Hexanes/EtOAc 3:1) or HPLC.

    • Note: The starting bromide should be consumed within 4–12 hours. The ortho-methyl group may extend reaction time compared to non-hindered analogs.

Step 5: Workup

  • Cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with Ethyl Acetate (30 mL).

  • Transfer the filtrate to a separatory funnel. Add water (30 mL) and separate the phases.

  • Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

  • Combine the organic layers and wash with Brine (sat. NaCl).

  • Dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude oil/solid.

Step 6: Purification

  • Purify via Flash Column Chromatography on Silica Gel.

  • Eluent: Gradient from 10% to 30% Ethyl Acetate in Hexanes.

  • Collect fractions containing the product (Rf ~0.3 in 20% EtOAc/Hexanes).

  • Concentrate to obtain (2'-Methyl[1,1'-biphenyl]-4-yl)methanol as a white to off-white solid.

Mechanistic Workflow

The following diagram illustrates the catalytic cycle, highlighting the specific influence of the bulky ligand and substrate.

CatalyticCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate BaseStep Base Activation (Ar-Pd(II)-OH/OR) OxAdd->BaseStep + Base (-KBr) TransMet Transmetallation (Rate Limiting Step due to Sterics) BaseStep->TransMet + Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization (cis) RedElim->Pd0 Regeneration Substrate 4-Bromobenzyl alcohol Substrate->OxAdd Boronic 2-Methylphenylboronic acid (Activated by Base) Boronic->TransMet

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling.[1] The transmetallation step is often the bottleneck for ortho-substituted boronic acids.

Quality Control & Analytics

To validate the synthesis, compare the isolated product against the following expected data:

  • Appearance: White crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.30–7.50 (m, 4H, Biphenyl ring A).

    • δ 7.20–7.30 (m, 4H, Biphenyl ring B - ortho methyl effect shifts these).

    • δ 4.75 (s, 2H, -CH ₂OH).

    • δ 2.28 (s, 3H, -CH ₃).

    • Note: Look for the disappearance of the triplet/multiplet characteristic of the boronic acid and the distinct shift of the methylene protons.

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ or [M+Na]⁺ peaks corresponding to MW 198.26 g/mol .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation by O₂.Ensure rigorous degassing. Switch to more robust Pd(dppf)Cl₂ if using Pd(PPh₃)₄.
Homocoupling (Biaryl) Oxygen presence or low halide reactivity.Increase degassing time. Add halide slowly if homocoupling of boronic acid dominates.
Starting Material Remains Steric hindrance slowing kinetics.Increase temperature to reflux (100°C). Extend reaction time to 24h.
Palladium Residue Inefficient filtration.Use a scavenger resin (e.g., SiliaMetS® Thiol) or wash organic layer with aqueous L-Cysteine.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Goodson, F. E., Wallow, T. I., & Novak, B. M. (1998).[2] Accelerated Suzuki Coupling via a Ligandless Palladium Catalyst: 4-Methoxy-2'-methylbiphenyl.[2] Organic Syntheses, 75, 61. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Application Notes. Link

Sources

Advanced Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Functionalized Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biphenyl Scaffold in Drug Discovery

The biphenyl moiety is a "privileged structure" in medicinal chemistry, serving as the core scaffold for numerous blockbuster therapeutics, including Angiotensin II receptor antagonists (e.g., Valsartan, Telmisartan) and neutral endopeptidase inhibitors (e.g., Sacubitril).

While the Suzuki-Miyaura cross-coupling (SMC) is the industry standard for constructing these C–C bonds, the synthesis of highly functionalized, sterically hindered, or heteroaryl-rich biphenyls remains a common bottleneck. Standard protocols often fail when facing ortho-substitution or electron-deficient heteroarenes due to slow oxidative addition, competitive protodeboronation, or catalyst deactivation.

This guide moves beyond textbook methodology, providing a field-proven framework for synthesizing complex biphenyls using advanced precatalysts and engineered reaction environments.

Mechanistic Insight: The Catalytic Cycle & Failure Modes

To troubleshoot effectively, one must visualize the invisible. The catalytic cycle is not a static loop but a race between productive coupling and catalyst death.

The Active Species

Classic protocols using Pd(OAc)₂ or Pd(PPh₃)₄ often suffer from an induction period or poor active species generation. Modern workflows utilize Palladacycle Precatalysts (e.g., Buchwald G3/G4) which rapidly reduce to the active monoligated Pd(0)-L species even at low temperatures, preventing Pd-black formation.

Visualization: The Competitive Landscape

The diagram below illustrates the productive cycle against the two primary failure modes: Protodeboronation (hydrolysis of the boronic acid) and Homocoupling .

SuzukiMechanism PreCat Pd Precatalyst (e.g., XPhos Pd G4) Pd0 Active Species [L-Pd(0)] PreCat->Pd0 Activation (Base/Heat) OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + Aryl Halide (Ar-X) TransMet Transmetallation [L-Pd(II)-Ar-Ar'] OxAdd->TransMet + Boronic Acid (Ar'-B(OH)2) + Base (OH-) Homo FAILURE MODE: Homocoupling (Ar-Ar) OxAdd->Homo Slow Transmetallation RedElim Reductive Elimination (Product Release) TransMet->RedElim Proto FAILURE MODE: Protodeboronation (Ar'-H) TransMet->Proto High Water/Base Conc. RedElim->Pd0 Regeneration

Figure 1: The Suzuki-Miyaura catalytic cycle highlighting the critical balance between transmetallation and competitive decomposition pathways.

Strategic Optimization: The Matrix

Success in functionalized biphenyl synthesis depends on three variables: Ligand , Base , and Boron Source .

Ligand Selection: The Buchwald Dialkylbiaryl Series

For functionalized biphenyls, simple phosphines (PPh₃) are insufficient. We utilize electron-rich, bulky ligands to facilitate oxidative addition into aryl chlorides and accelerate reductive elimination in crowded systems.

LigandPrimary ApplicationMechanistic Advantage
SPhos Ortho-substituted biarylsHigh flexibility allows accommodation of steric bulk during transmetallation.
XPhos Aryl chlorides & TosylatesExceptional electron density promotes oxidative addition of unreactive electrophiles.
RuPhos Heteroaryl halidesStabilizes Pd center against coordination by heteroatoms (N, S).
BrettPhos Primary amines / Amides(Note: Primarily for C-N, but useful for specific C-C couplings requiring extreme bulk).
The Boron Source & Protodeboronation

Protodeboronation is the rapid hydrolysis of the C-B bond, common in 2-heterocyclic boronic acids (e.g., 2-pyridineboronic acid).

  • Solution: Use MIDA boronates or Potassium Trifluoroborates (BF₃K) . These provide a "slow-release" of the active boronic acid, maintaining low instantaneous concentration and minimizing decomposition [1].[1]

Experimental Protocols

Protocol A: High-Throughput Screening (HTS) for Reaction Discovery

Use this protocol to identify optimal conditions for a new scaffold.

Scale: 50 µmol | Vessel: 1 mL shell vials or 96-well block

  • Stock Solutions: Prepare 0.1 M solutions of the Aryl Halide and Boronic Acid in 1,4-Dioxane.

  • Catalyst Dosing: Add XPhos Pd G4 (2.5 mol%) and SPhos Pd G4 (2.5 mol%) to separate vials.

  • Base Variation: Screen two bases:

    • K₃PO₄ (3.0 equiv): Mild, anhydrous conditions (reduces protodeboronation).

    • K₂CO₃ (3.0 equiv) + H₂O (5% v/v): Standard, robust activation.

  • Reaction: Seal and heat to 80°C for 4 hours.

  • Analysis: Aliquot 10 µL into 500 µL MeCN. Analyze via UPLC-MS (254 nm).

    • Criterion: >85% conversion requires no further optimization. <50% triggers Protocol B.

Protocol B: Scalable Synthesis of Sterically Hindered Biphenyls

Target: Synthesis of a tetra-ortho-substituted biphenyl or heteroaryl-biphenyl.

Reagents:

  • Aryl Chloride (1.0 equiv)[2]

  • Boronic Acid (1.5 equiv) - Excess accounts for deboronation.

  • Catalyst: XPhos Pd G4 (1.0 - 2.0 mol%)

  • Base: 0.5 M K₃PO₄ (aq) (3.0 equiv)

  • Solvent: THF or 2-MeTHF (Green alternative)

Step-by-Step Procedure:

  • Inert Setup: Charge a 3-neck round bottom flask with the Aryl Chloride, Boronic Acid, and XPhos Pd G4 precatalyst.

    • Critical: Do not add solvent yet. Evacuate and backfill with N₂ (3 cycles). Oxygen is the enemy of the active Pd(0) species.

  • Solvent Addition: Add sparged 2-MeTHF via syringe.

  • Activation: Add the degassed 0.5 M K₃PO₄ solution. The biphasic mixture requires vigorous stirring (≥800 RPM) to ensure phase transfer.

  • Thermal Initiation: Heat to 60°C. Monitor by HPLC every hour.

    • Note: If the reaction stalls at 60% conversion, do not add more catalyst immediately. Add 0.5 equiv of fresh Boronic Acid first.

  • Workup: Cool to RT. Separate layers. Wash organic layer with 10% w/v L-Cysteine solution (see Section 5).

Purification & Palladium Removal (ICH Q3D Compliance)

In drug development, residual Pd must be <10 ppm. Standard silica chromatography is rarely sufficient.

Scavenger Workflow

We utilize functionalized silica scavengers (e.g., SiliaMetS® Thiol or DMT) which bind Pd(II) and Pd(0) with high affinity [2].

PdRemoval Crude Crude Reaction Mixture (Organic) Scavenger Add SiliaMetS® Thiol (10-50 wt% vs Crude) Crude->Scavenger Stir Stir 50°C (4 Hours) Scavenger->Stir Filter Filtration (0.45 µm) Stir->Filter Test ICP-MS Check (<10 ppm?) Filter->Test Test->Scavenger Fail (Repeat) Final Final API Test->Final Pass

Figure 2: Standard operating procedure for Palladium scavenging to meet pharmaceutical compliance limits.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or poor OASwitch to XPhos Pd G4 ; Ensure strict O₂ exclusion; Switch leaving group from Cl to Br/I.
Protodeboronation (Ar-H) Unstable boronic acidUse anhydrous conditions (Dioxane/K₃PO₄ solid); Switch to MIDA boronate or BF₃K salt .
Homocoupling (Ar-Ar) Oxidation of Boronic AcidReduce O₂ ingress; Lower catalyst loading; Add reaction components before heating.
Reaction Stalls Catalyst death (Pd black)Add 1-5 mol% free ligand (e.g., XPhos) to stabilize the active species in solution.

References

  • Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. (2024). Link

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. (2023). Link

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. (2024). Link

  • Rational Ligand Design for the Arylation of Hindered Primary Amines. Journal of the American Chemical Society. (2015). Link

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. (2016). Link

Sources

Precision Reduction of Biphenyl Carboxylic Acids: Chemoselectivity and Process Safety

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Considerations

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing frequently in angiotensin II receptor antagonists (e.g., telmisartan intermediates), liquid crystals, and organic light-emitting diodes (OLEDs). Reducing a biphenyl carboxylic acid to its corresponding alcohol is a critical transformation. While seemingly trivial, this reaction presents specific process challenges:

  • Solubility: Biphenyl rings are highly lipophilic and planar (unless ortho-substituted), leading to high lattice energy and poor solubility in polar protic solvents.

  • Chemoselectivity: Drug scaffolds often contain reducible motifs (esters, nitriles, halides) that must remain intact.

  • Work-up Difficulties: The lipophilic nature of the product often leads to persistent emulsions during aqueous extraction.

This guide details two validated protocols: Borane-THF reduction (Method A) for high chemoselectivity on the bench scale, and Mixed Anhydride/NaBH₄ reduction (Method B) for scalable, non-pyrophoric processing.

Method A: Borane-THF Reduction (The Gold Standard)

Best For: High chemoselectivity (tolerance of esters/halides) and bench-scale synthesis (<50g). Mechanism: Borane (


) acts as a Lewis acid, coordinating to the carbonyl oxygen to facilitate hydride transfer.[1] Unlike 

, it is electrophilic, reducing electron-rich carboxylates faster than electron-deficient esters.
Reagents & Materials[2]
  • Substrate: Biphenyl carboxylic acid (dried, water content <0.1%).

  • Reagent: Borane-Tetrahydrofuran complex (

    
    ), 1.0 M solution.[2]
    
    • Note:

      
       (Dimethyl sulfide) is a more stable alternative but requires vigorous odor control.
      
  • Solvent: Anhydrous THF (stabilizer-free preferred).

  • Quench: Methanol (anhydrous).

Step-by-Step Protocol
  • System Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge the biphenyl carboxylic acid (1.0 equiv) and anhydrous THF (10 mL/g substrate).

    • Expert Insight: If the substrate is insoluble at RT, mild heating to 40°C may be required to dissolve it before cooling. A fine slurry is acceptable, as the reaction will drive dissolution.

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Addition: Add

    
     (1.5 - 2.0 equiv) dropwise via a pressure-equalizing addition funnel or syringe pump over 30 minutes.
    
    • Critical Process Parameter (CPP): Maintain internal temperature <5°C. Rapid gas evolution (

      
      ) will occur.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check by TLC or HPLC. The intermediate triacyloxyborane may persist; if conversion stalls, heat to reflux for 1 hour.

  • Quenching (The Danger Zone): Cool back to 0°C. Add Methanol dropwise.

    • Caution: Massive

      
       evolution occurs. Do not rush this step. The methanol breaks down the boron-product complex.
      
  • Work-up: Concentrate the mixture under reduced pressure. Redissolve in EtOAc and wash with 1M HCl (to break any remaining boron chelates) followed by brine. Dry over

    
     and concentrate.
    
Mechanistic Visualization

BoraneMechanism Fig 1. Mechanism of Borane-Mediated Reduction Substrate Carboxylic Acid (R-COOH) Coordination Coordination (R-COOH-BH3) Substrate->Coordination + BH3·THF HydrideTransfer Hydride Transfer (H2 Evolution) Coordination->HydrideTransfer Intermediate Triacyloxyborane Intermediate HydrideTransfer->Intermediate Hydrolysis Methanol Quench (Borate Ester Cleavage) Intermediate->Hydrolysis + MeOH Product Biphenyl Alcohol (R-CH2OH) Hydrolysis->Product

Method B: Mixed Anhydride Activation / NaBH₄ (Scalable)

Best For: Scale-up (>100g), safety-constrained labs, or substrates sensitive to Lewis acids. Logic:


 is too weak to reduce carboxylic acids directly.[1] Converting the acid to a mixed anhydride activates the carbonyl, making it susceptible to attack by the mild borohydride.
Reagents & Materials
  • Activator: Ethyl chloroformate (or Isobutyl chloroformate).

  • Base: N-Methylmorpholine (NMM) or Triethylamine (

    
    ).
    
  • Reductant: Sodium Borohydride (

    
    ).[3][2][4]
    
  • Solvent: THF (primary) and Water (for the reduction step).

Step-by-Step Protocol
  • Activation: Dissolve biphenyl carboxylic acid (1.0 equiv) and NMM (1.1 equiv) in THF (10 vol) under

    
    .
    
  • Anhydride Formation: Cool to -10°C (salt/ice bath). Add Ethyl chloroformate (1.1 equiv) dropwise.

    • Observation: A white precipitate (NMM·HCl salts) will form immediately. Stir for 30 minutes at -10°C.

  • Reduction:

    • Option 1 (Filtration): Filter off the salts rapidly under inert gas (preferred for purity).

    • Option 2 (One-Pot): Proceed with the slurry (acceptable for robust substrates).

    • Add

      
       (3.0 equiv) in one portion.
      
  • Co-solvent Addition: Add water (or MeOH) dropwise while maintaining temperature <0°C.

    • Why?

      
       requires a protic solvent to liberate hydrides effectively in this system.
      
  • Completion: Allow to warm to RT. Stir for 1 hour.

  • Work-up: Quench with 1M HCl. Extract with DCM or EtOAc.

Troubleshooting & Optimization

ChallengeRoot CauseCorrective Action
Incomplete Conversion Boron-Product Complex StabilityIn Method A, the alcohol often "sticks" to boron. Reflux with MeOH for 1 hour during the quench step to liberate the free alcohol.
Emulsion during Work-up Biphenyl LipophilicityDo not shake vigorously. Use a gentle rocking motion. Add brine. If persistent, filter the biphasic mixture through a pad of Celite.
Low Yield (Method B) Anhydride DecompositionThe mixed anhydride is unstable above 0°C. Ensure the activation step is kept strictly between -15°C and -5°C.
Ortho-Substitution Sterics Biphenyl TwistIf the acid is ortho-substituted (e.g., 2-phenylbenzoic acid), steric hindrance is high. Use Method A and increase reflux time.

Analytical Validation Parameters

To validate the protocol, the following attributes should be monitored:

  • HPLC:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 50% B to 95% B (Biphenyls are very non-polar).

    • Detection: UV @ 254 nm (Biphenyl conjugation provides strong signal).

  • NMR (

    
    ): 
    
    • Disappearance: Acid proton (10–12 ppm).

    • Appearance: Methylene protons (

      
      ) typically appear as a singlet or doublet around 4.5–4.8 ppm.
      

Decision Matrix for Method Selection

MethodSelection Fig 2. Protocol Selection Decision Tree Start Start: Biphenyl Carboxylic Acid CheckEster Contains Ester/Nitrile? Start->CheckEster MethodA Method A: Borane-THF (High Chemoselectivity) CheckEster->MethodA Yes (Need Selectivity) CheckScale Scale > 100g? CheckEster->CheckScale No CheckScale->MethodA No (Bench Scale) MethodB Method B: Mixed Anhydride (Safer, Scalable) CheckScale->MethodB Yes

References

  • Borane Reduction Mechanism & Chemoselectivity

    • Brown, H. C., & Kulkarni, S. U. (1977). Journal of Organic Chemistry. Detailed kinetics of carboxylic acid reduction.
    • Source:

  • Mixed Anhydride Protocol

    • Ishizumi, K., et al. (1994). Chem. Pharm. Bull. Mixed anhydride reduction methodology.[3]

    • Source:

  • Safety of Borane Reagents

    • Handling of Borane-THF and DMS complexes.[2]

    • Source:

  • Biphenyl Solubility & Chemistry

    • General properties of biphenyl deriv
    • Source:

Sources

Application Note: (2'-Methyl[1,1'-biphenyl]-4-yl)methanol as a Strategic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and synthetic chemists requiring a rigorous technical guide for (2'-Methyl[1,1'-biphenyl]-4-yl)methanol .

The content distinguishes this specific building block (CAS 198206-29-0) from its common isomer, the Bifenthrin intermediate (CAS 76350-90-8), and provides validated protocols for its synthesis and downstream application.

Executive Summary

(2'-Methyl[1,1'-biphenyl]-4-yl)methanol is a specialized biaryl building block characterized by a primary benzylic alcohol on the para-position of Ring A and an ortho-methyl substituent on Ring B. Unlike its widely used isomer (2-methyl-3-biphenylmethanol, the Bifenthrin intermediate), this scaffold offers a unique substitution pattern that introduces ortho-induced steric torsion . This conformational restriction is highly valuable in medicinal chemistry for designing receptor ligands that require a twisted biaryl geometry to maximize binding affinity and selectivity.

This guide details the preparation of this scaffold via Suzuki-Miyaura coupling and its transformation into versatile electrophiles (halides) and carbonyls (aldehydes), serving as a gateway to complex pharmaceutical architectures.

Compound Profile & Critical Distinction

It is imperative to distinguish the target molecule from its commercial isomer to avoid synthetic missteps.

FeatureTarget Molecule Common Isomer (Bifenthrin Int.)
Name (2'-Methyl[1,1'-biphenyl]-4-yl)methanol (2-Methyl[1,1'-biphenyl]-3-yl)methanol
CAS Number 198206-29-0 76350-90-8
Structure 4-CH₂OH (Ring A) / 2'-Me (Ring B)3-CH₂OH, 2-Me (Same Ring)
Geometry Para-substituted alcohol; Ortho-twisted coreMeta-substituted alcohol; Ortho-twisted core
Primary Use Scaffold design (Linkers, LCDs, MedChem)Agrochemicals (Bifenthrin precursor)

Key Physical Properties (Predicted):

  • Appearance: White to off-white crystalline solid.

  • Solubility: Soluble in DCM, THF, Ethyl Acetate; sparingly soluble in Hexanes; insoluble in water.

  • Reactivity: Typical primary benzylic alcohol behavior; prone to oxidation and nucleophilic substitution after activation.

Synthesis Protocol: Preparation of the Building Block

Rationale: As this specific isomer is often expensive or unavailable in bulk, in-house preparation via Suzuki-Miyaura coupling is the most efficient route.

Workflow Diagram: Suzuki Coupling

SuzukiSynthesis Start1 4-Bromobenzyl alcohol (CAS 873-75-6) Catalyst Pd(dppf)Cl2 • DCM K2CO3 (aq) Start1->Catalyst Start2 2-Methylphenylboronic acid (CAS 16419-60-6) Start2->Catalyst Intermediate Pd(II) Transmetalation Complex Catalyst->Intermediate 100°C, Dioxane/H2O Product (2'-Methyl[1,1'-biphenyl]-4-yl)methanol (Target) Intermediate->Product Reductive Elimination

Caption: Palladium-catalyzed cross-coupling strategy for the convergent synthesis of the target biaryl alcohol.

Experimental Procedure

Scale: 10 mmol Reagents:

  • 4-Bromobenzyl alcohol (1.87 g, 10 mmol)

  • 2-Methylphenylboronic acid (1.63 g, 12 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂•CH₂Cl₂ (245 mg, 0.3 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (4.14 g, 30 mmol, 3.0 equiv)

  • Solvent: 1,4-Dioxane (40 mL) / Water (10 mL) (Degassed)

Step-by-Step Protocol:

  • Setup: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Loading: Add 4-bromobenzyl alcohol, 2-methylphenylboronic acid, and Pd(dppf)Cl₂.

  • Inertion: Evacuate the flask and backfill with Nitrogen (N₂) or Argon (3 cycles) to remove oxygen (critical to prevent homocoupling).

  • Solvation: Add the degassed 1,4-dioxane and the aqueous solution of K₂CO₃ via syringe under inert flow.

  • Reaction: Heat the mixture to 90–100°C for 12–16 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes) until the bromide is consumed.

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

  • Yield: Expected yield is 85–92% as a white solid.

Downstream Application Protocols

Once synthesized, the alcohol serves as a pivot point for two major transformations: Activation (Halogenation) and Oxidation .

Application A: Conversion to Electrophile (Bromination)

Rationale: Converting the hydroxyl group to a bromide creates a highly reactive benzylic electrophile, suitable for SN2 coupling with amines, thiols, or carbon nucleophiles (e.g., malonates).

Protocol (Appel Reaction):

  • Dissolution: Dissolve (2'-Methyl[1,1'-biphenyl]-4-yl)methanol (1.0 equiv) in anhydrous DCM (0.2 M) under N₂.

  • Reagent Addition: Cool to 0°C. Add Carbon Tetrabromide (CBr₄, 1.2 equiv).

  • Activation: Dropwise add a solution of Triphenylphosphine (PPh₃, 1.2 equiv) in DCM. The solution will likely turn slightly yellow.

  • Completion: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Isolation: Concentrate directly and precipitate PPh₃O with cold ether/hexanes. Filter and purify via short silica plug.

  • Product: 4-(Bromomethyl)-2'-methyl-1,1'-biphenyl . Store at -20°C (moisture sensitive).

Application B: Oxidation to Aldehyde

Rationale: The aldehyde is a precursor for Wittig olefinations or Reductive Aminations, essential for extending the carbon chain or introducing nitrogen functionalities.

Protocol (MnO₂ Oxidation):

  • Suspension: Suspend the alcohol (1.0 equiv) in DCM (0.1 M).

  • Oxidant: Add activated Manganese Dioxide (MnO₂, 10–20 equiv). Note: Large excess is standard for MnO₂ surface-mediated reactions.

  • Agitation: Stir vigorously at room temperature for 12–24 hours.

  • Filtration: Filter the black slurry through a pad of Celite. Wash the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate to yield 2'-Methyl[1,1'-biphenyl]-4-carbaldehyde (usually quantitative purity; no column required).

Strategic Utility in Drug Design

The 2'-methyl group is not merely a substituent; it is a conformation control element .

  • Atropisomerism Potential: The steric clash between the 2'-methyl group and the protons on the A-ring restricts rotation around the biaryl bond. While typically not high enough to isolate stable atropisomers at room temperature (unlike 2,2',6,6'-substituted systems), it forces the biaryl system into a twisted conformation (dihedral angle ~60–90°).

  • Binding Implications: This pre-organized twist reduces the entropic penalty when the molecule binds to a receptor pocket that requires a non-planar ligand. This is a common strategy in the design of kinase inhibitors and GPCR ligands (e.g., Sartan analogs).

Workflow: Divergent Synthesis Pathway

DivergentPath Core (2'-Methyl[1,1'-biphenyl]-4-yl)methanol (CAS 198206-29-0) Path1 Pathway A: Activation (PBr3 or CBr4/PPh3) Core->Path1 Path2 Pathway B: Oxidation (MnO2 or Swern) Core->Path2 Path3 Pathway C: Etherification (NaH, R-X) Core->Path3 Prod1 Benzyl Bromide Electrophile (Precursor for Amines/Azides) Path1->Prod1 Prod2 Biphenyl Aldehyde (Precursor for Wittig/Reductive Amination) Path2->Prod2 Prod3 Biaryl Ethers (Lipophilic Side Chains) Path3->Prod3

Caption: Divergent synthetic utility of the alcohol scaffold allows access to electrophiles, carbonyls, and ethers.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage. Angewandte Chemie International Edition, 14(12), 801–811. Link

  • Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition, 44(34), 5384–5427. Link

  • PubChem Database. (2023). Compound Summary for CAS 198206-29-0. National Center for Biotechnology Information. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Application Note: (2'-Methyl[1,1'-biphenyl]-4-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for (2'-Methyl[1,1'-biphenyl]-4-yl)methanol , designed for medicinal chemists and drug discovery scientists.

Executive Summary

(2'-Methyl[1,1'-biphenyl]-4-yl)methanol is a high-value structural intermediate in medicinal chemistry, serving as a versatile biphenyl scaffold linker . Unlike its 3-isomer counterpart (a key intermediate for the pyrethroid Bifenthrin), this 4-substituted alcohol provides a linear extension vector critical for probing deep hydrophobic pockets in GPCRs and Kinases.

The presence of the 2'-methyl group induces a specific torsional twist between the phenyl rings (dihedral angle approx. 60–90°), disrupting planarity. This conformational restriction is a vital design element for improving oral bioavailability (solubility) and selectivity compared to flat, unsubstituted biphenyls.

Key Applications
  • Fragment-Based Drug Discovery (FBDD): A privileged "twisted" biphenyl fragment.

  • Linker Chemistry: Precursor to electrophilic benzyl halides for N-alkylation of heterocycles (e.g., imidazoles, tetrazoles in Sartan-like analogs).

  • Bioisosterism: Used to replace planar naphthyl or fluorenyl groups to optimize pharmacokinetic profiles.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyData
IUPAC Name (2'-Methyl[1,1'-biphenyl]-4-yl)methanol
Common Name 4-(Hydroxymethyl)-2'-methylbiphenyl
Molecular Formula C₁₄H₁₄O
Molecular Weight 198.26 g/mol
Structure Description Biphenyl core; Ring A: 4-hydroxymethyl; Ring B: 2-methyl
Key Functionality Primary Alcohol (Nucleophile/Oxidation substrate)
Conformation Non-planar (Ortho-methyl induced twist)

Strategic Synthesis Protocol

Objective: High-yield synthesis of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol via Suzuki-Miyaura Cross-Coupling.

Rationale

Direct coupling of a pre-functionalized alcohol avoids downstream reduction steps. We utilize 4-(Hydroxymethyl)phenylboronic acid and 2-Bromotoluene . The use of a bulky phosphine ligand (SPhos or XPhos) is recommended to overcome the steric hindrance of the ortho-methyl group.

Materials
  • Aryl Halide: 2-Bromotoluene (1.0 equiv)

  • Boronic Acid: 4-(Hydroxymethyl)phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Methodology
  • Degassing: Charge a reaction vial with Toluene/Water solvent mixture. Sparge with Argon for 15 minutes to remove dissolved oxygen (critical for Pd cycle longevity).

  • Reagent Addition: Add 2-Bromotoluene, Boronic acid, and K₃PO₄ under a counter-flow of Argon.

  • Catalyst Activation: Add Pd(OAc)₂ and SPhos. Seal the vial immediately.

  • Reaction: Heat the mixture to 100°C with vigorous stirring (1000 rpm) for 12–16 hours .

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The product (alcohol) will be more polar than the bromide starting material.

  • Work-up: Cool to RT. Dilute with EtOAc. Wash with water (2x) and brine (1x). Dry organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂).

    • Eluent: Gradient 10% → 30% EtOAc in Hexanes.

Downstream Application Protocols

Once synthesized, the alcohol serves as a "pivot point" for divergent synthesis.

Protocol A: Conversion to Electrophilic Benzyl Bromide

Application: Creating an alkylating agent for attaching pharmacophores (e.g., for GPCR antagonists).

Mechanism: The Appel Reaction or PBr₃ substitution converts the hydroxyl group to a bromide, creating a highly reactive benzylic electrophile.

  • Dissolution: Dissolve (2'-Methyl[1,1'-biphenyl]-4-yl)methanol (1.0 equiv) in anhydrous DCM (0.1 M) at 0°C.

  • Reagent Addition: Add PBr₃ (0.4 equiv - Note: 1 mol PBr3 reacts with 3 mol alcohol) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Pour onto ice-water carefully. Extract with DCM.

  • Storage: The resulting 4'-(Bromomethyl)-2-methylbiphenyl is unstable; use immediately for N-alkylation or store at -20°C under Argon.

Protocol B: Oxidation to Biphenyl Carboxylic Acid

Application: Generating a carboxylic acid handle for amide coupling (Peptidomimetics).

  • Reagents: Use TEMPO (catalytic) and BAIB (Bis-acetoxyiodobenzene) for mild oxidation to the aldehyde, followed by Pinnick oxidation to the acid.

  • Direct Acid Access: Jones Reagent (CrO₃/H₂SO₄) in Acetone at 0°C yields 2'-Methyl-[1,1'-biphenyl]-4-carboxylic acid directly within 1 hour.

Structural Logic & Signaling Diagrams

The following diagram illustrates the central role of this intermediate in accessing diverse chemical spaces.

G Start Precursors (2-Bromotoluene + 4-Hydroxymethylphenylboronic acid) Core (2'-Methyl[1,1'-biphenyl]-4-yl)methanol (The Scaffold) Start->Core Suzuki Coupling (Pd-SPhos) Path1 Bromination (PBr3) Core->Path1 Path2 Oxidation (Jones/TEMPO) Core->Path2 Path3 Bioisosteric Replacement Core->Path3 Prod1 4'-(Bromomethyl)-2-methylbiphenyl (Alkylating Agent) Path1->Prod1 Target GPCR Antagonists Kinase Inhibitors (Twisted Geometry) Prod1->Target N-Alkylation Prod2 4'-Carboxy-2-methylbiphenyl (Amide Coupling Partner) Path2->Prod2 Prod2->Target Peptide Coupling Path3->Target Hydrophobic Fit

Figure 1: Synthetic workflow and strategic utility of the (2'-Methyl[1,1'-biphenyl]-4-yl)methanol scaffold.

Scientific Validation & Troubleshooting

The "Ortho-Methyl" Effect

In medicinal chemistry, the 2'-methyl group is not merely a hydrophobic filler. It introduces atropisomerism-like strain .

  • Without Methyl: The biphenyl system can rotate freely, often adopting a planar conformation in crystal packing or binding pockets, which incurs an entropic penalty upon binding if the pocket requires a twist.

  • With Methyl: The steric clash between the 2'-methyl and the 2,6-hydrogens of the other ring forces a dihedral angle of ~60-90°. This pre-organizes the molecule into a bioactive conformation, potentially increasing binding affinity (reducing entropic cost).

Troubleshooting the Synthesis
IssueProbable CauseSolution
Low Conversion Steric hindrance of 2-Me group.Switch to SPhos or XPhos ligands (Buchwald ligands) designed for hindered biaryls.
Protodeboronation Boronic acid instability.Use excess boronic acid (1.5 eq) or switch to the Boronic Ester (Pinacol ester).
Homocoupling Oxygen presence.Ensure rigorous degassing; consider freeze-pump-thaw cycles.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.
  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discussion on methyl/halogen bioisosteres in biphenyls). Link

  • PubChem Compound Summary. (2023). Biphenyl-methanol derivatives.[1][2][3][4][5] National Library of Medicine. Link

Sources

Gas chromatography-mass spectrometry (GC-MS) protocol for purity assessment

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note defines a rigorous protocol for the purity assessment of small molecule therapeutics and chemical intermediates using Gas Chromatography-Mass Spectrometry (GC-MS). Unlike standard "area percent" reports, this guide integrates mass spectral deconvolution (AMDIS) and Relative Response Factor (RRF) correction to address the common pitfalls of co-eluting isomers and ionization variance. This protocol is designed for researchers requiring defensible data for regulatory submissions (IND/NDA) or critical process validation.

Strategic Method Development

As a Senior Application Scientist, I often see methods fail not because of instrument error, but because of a lack of chemical logic in the setup. Purity assessment requires separating the analyte from process impurities , degradants , and matrix interferences .

The "Self-Validating" System Design

A robust method must include internal checks that flag failure before data analysis.

  • The Column: Use a low-bleed, 5% phenyl-arylene phase (e.g., DB-5ms or ZB-5ms). The "ms" designation is non-negotiable; column bleed (m/z 207, 281) can mask trace impurities.

  • The Carrier: Helium (constant flow, 1.0 - 1.2 mL/min). While Hydrogen is faster, Helium provides the stable ionization environment required for library matching against NIST/Wiley databases.

  • The Guard Column: A 2-meter deactivated fused silica "retention gap" is mandatory for purity analysis. It traps non-volatiles that would otherwise catalyze on-column degradation, creating "ghost" impurities.

Derivatization Strategy (The "Hidden" Synthesis)

GC-MS requires volatility. Polar impurities (acids, alcohols) will tail or adsorb, leading to falsely high purity values for the main peak. We utilize Silylation to cap active hydrogens.

  • Reagent: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane).[1]

  • Mechanism: Replaces protic H with a Trimethylsilyl (TMS) group.

  • Critical Control: Moisture is the enemy. Water hydrolyzes TMS derivatives back to the starting material, causing split peaks.

Experimental Protocol

Reagents & Standards
ComponentGrade/SpecificationFunction
Solvent Dichloromethane (DCM), AnhydrousHigh solubility, low boiling point.
Derivatizing Agent BSTFA + 1% TMCSSilylation of polar groups (-OH, -NH, -COOH).
Internal Standard Fluoranthene-d10 or deuterated analogCorrection for injection variability (optional for Area%, mandatory for Assay).
Tuning Std PFTBA (Perfluorotributylamine)Mass axis calibration and leak check.
Workflow Visualization

The following diagram outlines the critical path from sample to decision. Note the "Hard Stop" gates where the protocol halts if criteria are not met.

GCMS_Workflow Start Start: Sample Receipt Prep Sample Prep & Derivatization (BSTFA/TMCS, 60°C, 30 min) Start->Prep SST System Suitability Test (SST) (Sensitivity, Resolution, Tune) Prep->SST Decision_SST SST Pass? SST->Decision_SST Inject Sample Injection (Split 1:50 for Major, Splitless for Trace) Decision_SST->Inject Yes Troubleshoot Maintenance: Clean Source / Trim Column Decision_SST->Troubleshoot No Acquisition Full Scan Acquisition (m/z 50-650) Inject->Acquisition Deconvolution AMDIS Deconvolution (Check for Co-elution) Acquisition->Deconvolution Quant Quantitation (Area% or IS Method) Deconvolution->Quant Report Final Purity Report Quant->Report Troubleshoot->SST Retest

Caption: Figure 1. End-to-end GC-MS purity assessment workflow with mandatory System Suitability (SST) gate.

Step-by-Step Procedure
Phase 1: System Suitability (The "Go/No-Go" Gate)

Before analyzing samples, verify the instrument state.

  • Tune Check: Perform an Autotune using PFTBA.

    • Acceptance: m/z 69, 219, 502 peaks must be present. Isotope ratios (m/z 70/69) should be 0.5–1.5%. Air/Water check (m/z 18/69, 28/69) must be < 2%.

  • Sensitivity Check: Inject a standard at the Limit of Quantitation (LOQ), typically 0.05% of target concentration.

    • Acceptance: Signal-to-Noise (S/N) > 10:1 (RMS method).

Phase 2: Sample Preparation (Derivatization)
  • Weigh 1-2 mg of sample into a 1.5 mL GC vial.

  • Add 500 µL Anhydrous Dichloromethane (DCM). Vortex to dissolve.

  • Add 50 µL BSTFA + 1% TMCS.

  • Flush headspace with dry Nitrogen (optional but recommended).

  • Cap immediately and heat at 60°C for 30 minutes .

  • Cool to room temperature and inject within 4 hours.

    • Why? TMS derivatives are hydrolytically unstable. Extended wait times lead to "disappearing" impurity peaks.

Phase 3: Acquisition Parameters[2]
  • Inlet: 250°C.

  • Mode: Split (1:50 or 1:100).

    • Note: Splitless is used only for trace impurity hunting, not general purity, to avoid detector saturation.

  • Oven:

    • Initial: 60°C (Hold 1 min)

    • Ramp: 10°C/min to 300°C

    • Final: 300°C (Hold 5 min)

  • MS Source: 230°C; Quad: 150°C.

  • Scan Range: m/z 50 – 650 (Ensure low mass cutoff is above carrier gas/solvent ions).

Data Analysis & Purity Calculation

The Deconvolution Step (Critical)

Standard integration software often treats two overlapping peaks as one, artificially inflating purity. We use AMDIS (Automated Mass Spectral Deconvolution and Identification System) to mathematically separate co-eluting ions.[3]

  • Import data file into AMDIS.

  • Run "Deconvolution".[4]

  • Inspect the "Purity" score of the main peak.

    • Logic: If the mass spectrum at the leading edge of the peak differs from the trailing edge, a co-eluting impurity is present.

Calculation Logic

For purity assessment without authentic standards for every impurity, we use Corrected Area Normalization .



  • 
     : Area of the main analyte peak.
    
  • 
     : Area of impurity 
    
    
    
    .
  • 
     : Relative Response Factor.
    
    • Note: If RRFs are unknown (common in early development), assume RRF = 1.0. However, this must be stated as "Area % Purity" and not "Weight % Purity."

Decision Logic: Split vs. Splitless

Choosing the wrong injection mode ruins data quality. Use this logic tree to decide.

Injection_Logic Start Objective? Trace Trace Impurity Profiling (< 0.1%) Start->Trace Major Main Peak Purity (> 90%) Start->Major Splitless Splitless Injection (Max Sensitivity) Trace->Splitless Split Split Injection (1:50) (Avoid Saturation) Major->Split SatCheck Check: Detector Saturation? Splitless->SatCheck SatCheck->Split Yes (Flat top peaks)

Caption: Figure 2. Decision tree for selecting injection mode based on analytical objective.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Peak Tailing Active sites in inlet or column.Trim 10cm from column inlet; replace liner; check derivatization completeness.
Ghost Peaks Carryover or Septum bleed.Run solvent blank; replace septum; check split vent trap.
Split Peaks Moisture in sample (hydrolysis).Dry solvent with molecular sieves; re-derivatize in fresh vial.
Baseline Drift Column bleed (stationary phase loss).Bake out column at 310°C for 30 min; check for oxygen leaks (m/z 32).

References

  • International Council for Harmonisation (ICH). (2023).[5][6] Validation of Analytical Procedures Q2(R2). [Link]

  • National Institute of Standards and Technology (NIST). (2014).[7] AMDIS: Automated Mass Spectral Deconvolution and Identification System.[4][8] [Link]

Sources

Application Note: Column Chromatography Purification of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

(2'-Methyl[1,1'-biphenyl]-4-yl)methanol is a critical biaryl intermediate used extensively in the synthesis of pyrethroid insecticides (e.g., Bifenthrin) and as a structural scaffold in medicinal chemistry for angiotensin II receptor antagonists (Sartans).

The synthesis of this molecule typically involves a Suzuki-Miyaura cross-coupling reaction between 4-(hydroxymethyl)phenylboronic acid and 2-bromotoluene. While this pathway is efficient, it generates a complex impurity profile including de-boronated byproducts, homocoupled biaryls, and catalyst ligands (e.g., triphenylphosphine oxide).

This guide provides a validated protocol for the isolation of high-purity (>98%) (2'-Methyl[1,1'-biphenyl]-4-yl)methanol using flash column chromatography. It emphasizes the separation of the target alcohol from the "critical pair" impurities: the non-polar starting halide and the highly polar catalyst residues.

Chemo-Physical Profile

PropertyDescription
Chemical Structure A biphenyl core with a 2'-methyl group and a 4-hydroxymethyl group.[1]
Molecular Formula C₁₄H₁₄O
Molecular Weight 198.26 g/mol
Physical State White to off-white crystalline solid.
Solubility Soluble in Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol. Limited solubility in Hexanes.
Polarity Moderate. The primary alcohol (-CH₂OH) interacts strongly with silica, while the biphenyl core adds significant lipophilicity.

Pre-Purification Analysis: The Impurity Profile

Understanding the reaction matrix is prerequisite to successful purification. In a standard Suzuki coupling scenario, the crude mixture contains:

  • Target Product: (2'-Methyl[1,1'-biphenyl]-4-yl)methanol (Rf ~0.35 in 20% EtOAc/Hex).

  • Impurity A (Non-polar): 2-Bromotoluene (excess starting material) and 2,2'-dimethylbiphenyl (homocoupling). These elute near the solvent front.

  • Impurity B (Polar): 4-(Hydroxymethyl)phenylboronic acid (unreacted). Stays at the baseline.

  • Impurity C (The "Ghost"): Triphenylphosphine Oxide (TPPO). If Pd(PPh₃)₄ is used, TPPO is a major contaminant. It often streaks or co-elutes with alcohols depending on the solvent system.

  • Impurity D (De-boronated): Benzyl alcohol. This is the most difficult impurity to separate as its polarity is very similar to the target.

TLC Method Development

Stationary Phase: Silica Gel 60 F₂₅₄ Visualization: UV (254 nm) is primary; KMnO₄ stain is secondary (oxidizes the alcohol).

Optimized Mobile Phase:

  • Initial Screen: 10% EtOAc in Hexanes.

    • Result: Target stays near baseline (Rf < 0.1). Non-polar impurities move to Rf > 0.8.

  • Production Screen: 30% EtOAc in Hexanes.

    • Result: Target moves to Rf 0.35–0.40 . This is the "Sweet Spot" for flash chromatography.

Detailed Purification Protocol

Phase 1: Sample Preparation (Dry Loading)

Why Dry Load? The target molecule is a solid with poor solubility in the non-polar starting mobile phase (Hexanes). Wet loading with a strong solvent (like DCM) often causes the compound to precipitate effectively "crashing out" inside the column, leading to broad, tailing bands and poor resolution.

  • Dissolve the crude reaction mixture in a minimum amount of Dichloromethane (DCM) or Acetone.

  • Add Silica Gel 60 (ratio: 2g silica per 1g crude mass).

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.

  • Critical Step: Ensure no solvent odor remains. Residual DCM will ruin the gradient profile.

Phase 2: Column Setup
  • Stationary Phase: Silica Gel 60 (40–63 µm particle size).

  • Column Dimensions: Use a 1:30 to 1:50 ratio of sample mass to silica mass.

    • Example: For 1.0 g crude, use a 40g silica cartridge or a 2.5 cm x 15 cm glass column.

  • Packing: Slurry pack in 100% Hexanes (or Petroleum Ether).

Phase 3: Elution Gradient

A step-gradient is recommended to remove non-polars quickly before eluting the target.

StepMobile Phase (Hexane : EtOAc)Volume (Column Volumes - CV)Target Elution
1 100 : 02 CVElutes residual 2-Bromotoluene & Non-polar dimers.
2 95 : 52 CVElutes minor non-polar byproducts.
3 90 : 103 CVBaseline drift; prepare for target.
4 80 : 20 5–8 CV Target Molecule Elution (Main Fraction).
5 60 : 403 CVElutes TPPO and polar boronic acids.

Note: If Triphenylphosphine Oxide (TPPO) is present, it may tail into the product fraction. If this occurs, wash the crude solid with Hexane/Ether before the column to precipitate the bulk of the TPPO, or use a slower gradient (e.g., 0-20% EtOAc over 20 CV).

Visualization of Logic & Workflow

Diagram 1: Purification Workflow

This flowchart illustrates the decision-making process from crude reaction mixture to isolated pure product.

PurificationWorkflow Start Crude Reaction Mixture (Suzuki Coupling) PreTreat Pre-Treatment: Wash with Hexanes/Ether (Remove bulk TPPO) Start->PreTreat Precipitate Solids TLC TLC Analysis (Target Rf ~0.35 in 30% EtOAc/Hex) PreTreat->TLC Check Impurity Profile Load Sample Loading: Dry Load on Silica TLC->Load Confirm Conditions Gradient Gradient Elution: 0% -> 20% EtOAc/Hexane Load->Gradient Fractions Fraction Collection (Monitor UV 254nm) Gradient->Fractions QC QC Analysis: NMR / HPLC Fractions->QC Pool Pure Fractions QC->Load Repurify Mixed Fractions Final Pure (2'-Methyl[1,1'-biphenyl]-4-yl)methanol QC->Final Purity >98%

Caption: Step-by-step workflow for the isolation of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol from crude Suzuki coupling mixtures.

Diagram 2: TLC Separation Logic

This diagram visualizes the expected separation on a TLC plate, helping the operator identify the correct spots.

TLC_Plate cluster_plate TLC Visualization (30% EtOAc / Hexane) SolventFront Solvent Front (Rf 1.0) Spot1 Impurity A: Halides/Dimers (Rf ~0.90) Spot2 Target: Biphenyl Alcohol (Rf ~0.35) Spot3 Impurity C: TPPO (Rf ~0.15 - Streaking) Spot4 Impurity B: Boronic Acid (Baseline) Origin Origin (Rf 0.0)

Caption: Expected TLC migration pattern. The target alcohol resides in the middle third of the plate, distinct from non-polar halides and polar catalyst residues.

Troubleshooting & Optimization

Issue: Co-elution with Triphenylphosphine Oxide (TPPO)

TPPO is a notorious byproduct in Suzuki couplings using Pd(PPh₃)₄. It has a variable Rf depending on loading and can streak into the alcohol region.

  • Solution A (Chemical): Use a catalyst system that does not contain phosphines (e.g., Pd(OAc)₂ with ligand-free protocols) if possible [1].

  • Solution B (Physical): Complexation with Zinc Chloride. Adding ZnCl₂ to the crude mixture can form a complex with TPPO, changing its solubility and retention, allowing for easier filtration or separation [2].

Issue: Poor Separation from De-boronated Byproduct

If the boronic acid undergoes protodeboronation, you will form benzyl alcohol .

  • Diagnosis: This spot will be very close to the target (slightly lower Rf).

  • Fix: Use a shallower gradient (e.g., 0.5% increase in EtOAc per CV) or switch to a DCM/Methanol system (98:2) which offers different selectivity for the biphenyl core vs the single ring benzyl alcohol.

References

  • Goodson, F. E., Wallow, T. I., & Novak, B. M. (1998).[1] Accelerated Suzuki Coupling via a Ligandless Palladium Catalyst: 4-Methoxy-2'-methylbiphenyl.[1] Organic Syntheses, 75, 61.

  • Bates, R. (2012). Organic Synthesis using Transition Metals. John Wiley & Sons.
  • BenchChem. (2025).[2] Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling: Application Notes.

  • Sigma-Aldrich. (n.d.). Thin-Layer Chromatography (TLC) Application Guide.

Sources

Derivatization of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol for further reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol

Executive Summary & Chemical Profile

(2'-Methyl[1,1'-biphenyl]-4-yl)methanol (herein referred to as MBPM-4 ) represents a privileged scaffold in medicinal chemistry and materials science. Unlike planar biphenyls, the 2'-methyl substituent introduces significant steric strain at the pivot bond, forcing the two phenyl rings into a twisted conformation (dihedral angle approx. 60–90°).

Significance:

  • Solubility: The "ortho-twist" disrupts

    
    -
    
    
    
    stacking, significantly enhancing solubility in organic solvents compared to its flat isomer, 4'-methyl-4-biphenylmethanol.
  • Reactivity: The primary alcohol at the 4-position is electronically decoupled from the steric bulk of the 2'-methyl group, rendering it highly accessible for functionalization.

This guide details three core derivatization modules designed to convert the hydroxyl moiety into versatile synthons: Alkyl Halides (Electrophiles), Aldehydes (Carbonyls), and Ethers (via Mitsunobu).

Reaction Landscape & Workflow

The following diagram illustrates the divergent synthesis pathways available for MBPM-4.

MBPM_Derivatization Substrate (2'-Methyl[1,1'-biphenyl]-4-yl)methanol (MBPM-4) PBr3 PBr3 / DCM (0°C -> RT) Substrate->PBr3 Activation MnO2 Activated MnO2 DCM (Reflux) Substrate->MnO2 Oxidation DIAD DIAD / PPh3 Nu-H (Mitsunobu) Substrate->DIAD Coupling Bromide Benzyl Bromide (Electrophile) PBr3->Bromide SN2 Substitution Aldehyde Biphenyl Aldehyde (Reductive Amination Precursor) MnO2->Aldehyde -2H Ether Aryl/Alkyl Ether (Convergent Coupling) DIAD->Ether Stereoinversion (Formal)

Figure 1: Divergent synthetic pathways for MBPM-4. Blue: Substrate; Green: Reagents; Red/Yellow: Reactive Intermediates.

Module 1: Activation to Electrophile (Bromination)

Converting the alcohol to a bromide creates a potent electrophile for SN2 reactions (e.g., amine alkylation, carbon-carbon bond formation).

Why PBr₃? While Appel conditions (CBr₄/PPh₃) are milder, Phosphorus Tribromide (PBr₃) is selected here for atom economy and ease of purification. The byproduct (phosphorous acid) is water-soluble, simplifying the workup for this lipophilic biphenyl.

Protocol A: Synthesis of 4-(Bromomethyl)-2'-methyl-1,1'-biphenyl

Reagents:

  • MBPM-4 (1.0 equiv)

  • PBr₃ (0.4 equiv) [Note: Theoretical stoichiometry is 0.33, but slight excess ensures completion]

  • Dichloromethane (DCM), Anhydrous

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with MBPM-4 (10 mmol) and anhydrous DCM (50 mL). Cool to 0°C (ice bath) under N₂ atmosphere.

  • Addition: Add PBr₃ (4.0 mmol) dropwise via syringe over 10 minutes. Caution: Exothermic.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Self-Validating Check: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (low R_f, ~0.2) should disappear, replaced by a non-polar spot (high R_f, ~0.8).

  • Quench: Cool to 0°C. Slowly add saturated NaHCO₃ (20 mL) to neutralize HBr and hydrolyze excess PBr₃.

  • Workup: Separate phases. Extract aqueous layer with DCM (2 x 20 mL). Wash combined organics with Brine, dry over MgSO₄, and concentrate.

  • Purification: Usually sufficiently pure. If necessary, pass through a short silica plug eluting with Hexanes.

Data Interpretation:

Feature Alcohol (Starting Material) Bromide (Product)
¹H NMR (benzylic) ~4.7 ppm (Doublet/Singlet) ~4.5 ppm (Singlet)
IR Spectroscopy Broad O-H stretch (3300 cm⁻¹) Absent

| Physical State | White Solid | White/Off-white Solid |[1][2][3]

Module 2: Chemoselective Oxidation (Aldehyde Synthesis)

Accessing the aldehyde allows for Wittig olefination or reductive amination.

Why MnO₂? Activated Manganese Dioxide (MnO₂) is the reagent of choice for benzylic alcohols. It is chemoselective; it will oxidize the benzylic alcohol to the aldehyde without over-oxidizing to the carboxylic acid, and it typically leaves aliphatic alcohols (if present elsewhere) untouched.

Protocol B: Synthesis of 2'-Methyl-[1,1'-biphenyl]-4-carbaldehyde

Reagents:

  • MBPM-4 (1.0 equiv)

  • Activated MnO₂ (10.0 equiv) [Note: Large excess is required due to surface-area dependent mechanism]

  • DCM or Chloroform

Step-by-Step Methodology:

  • Setup: Dissolve MBPM-4 (5 mmol) in DCM (50 mL).

  • Addition: Add Activated MnO₂ (50 mmol) as a finely divided powder.

  • Reaction: Stir vigorously at reflux (40°C) for 12–24 hours.

    • Self-Validating Check: Spot TLC. Aldehydes are UV-active and react with 2,4-DNP stain (orange/red spot).

  • Filtration: Filter the black suspension through a pad of Celite. Rinse the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate to yield the aldehyde.

Data Interpretation:

Feature Alcohol (Starting Material) Aldehyde (Product)
¹H NMR (diagnostic) 4.7 ppm (CH₂-OH) ~10.0 ppm (CHO)
¹H NMR (aromatic) Ortho-protons ~7.4 ppm Shifted downfield (~7.9 ppm)

| IR Spectroscopy | 3300 cm⁻¹ (OH) | ~1700 cm⁻¹ (C=O) |[2]

Module 3: Convergent Coupling (Mitsunobu)

For connecting the biphenyl scaffold to phenols, imides, or heterocycles without generating a halide intermediate.

Protocol C: Etherification with Phenols

Reagents:

  • MBPM-4 (1.0 equiv)

  • Nucleophile (e.g., Phenol derivative, 1.1 equiv)[1]

  • Triphenylphosphine (PPh₃, 1.2 equiv)

  • DIAD (Diisopropyl azodicarboxylate, 1.2 equiv)

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Setup: Dissolve MBPM-4, Phenol, and PPh₃ in anhydrous THF under N₂. Cool to 0°C .

  • Addition: Add DIAD dropwise. The solution will turn yellow/orange.

  • Reaction: Stir at RT for 12 hours.

  • Workup: Concentrate THF. Triturate residue with Hexane/Ether (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter and concentrate.

  • Purification: Column chromatography is mandatory to remove residual hydrazine byproducts and TPPO.

Safety & Handling

  • Benzyl Halides (Module 1 Product): The bromide derivative is a potential lachrymator and alkylating agent. Handle only in a fume hood. Double-glove (Nitrile) is recommended.

  • PBr₃: Reacts violently with water/moisture, releasing HBr gas. Quench extremely slowly at 0°C.

  • Residual Solvents: Biphenyls are lipophilic and tend to trap solvents in the crystal lattice. High-vacuum drying (>12h) is required for accurate biological weighing.

References

  • General Reactivity of Biphenyl Methanols

    • Smith, M. B. (2020).[4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

  • PBr3 Bromination Protocols

    • Harrison, G. C., & Diehl, H. (1943). "Benzoylation of Amino Acids". Organic Syntheses, 23, 13. (Classic reference for acid halide/halide formation logic).

  • Manganese Dioxide Oxidations

    • Cahiez, G., et al. (2010). "Manganese Dioxide: A Versatile Reagent in Organic Synthesis". Synthesis, 2010(20), 3363-3388.

  • Mitsunobu Reaction Guide

    • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications". Chemical Reviews, 109(6), 2551–2651.

  • Steric Effects in Biphenyls (The "Ortho Effect")

    • Wolf, C. (2005). "Stereoselective Synthesis and Application of Axially Chiral Biaryls". Dynamic Stereochemistry of Chiral Compounds. RSC Publishing.

Sources

Experimental setup for methylation reactions involving biphenyl structures

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a technical guide for drug discovery chemists, focusing on the installation of methyl groups onto biphenyl scaffolds—a critical modification for tuning potency and solubility in medicinal chemistry.

Executive Summary: The "Magic Methyl" Effect in Biphenyls

The introduction of a single methyl group onto a biphenyl core can profoundly alter the molecule's pharmacological profile. Known as the "Magic Methyl" effect, this modification often results in a >10-fold increase in potency (e.g., p38 MAP kinase inhibitors) by enforcing a specific torsion angle between the aryl rings, thereby reducing the entropic penalty of binding.

However, the steric hindrance inherent in biphenyl systems makes classical electrophilic aromatic substitution ineffective. This guide details two validated, high-fidelity protocols for methylating biphenyls: Palladium-Catalyzed Directed C-H Activation (for ortho-selectivity) and Radical Minisci-Type Methylation (for electron-deficient hetero-biphenyls).

Mechanistic Principles & Strategy

The Challenge of Biphenyl Methylation

Biphenyls possess a twist angle (typically 44° in solution) that creates steric shielding at the ortho positions. Standard Friedel-Crafts methylation often leads to poly-alkylation or isomerization. To achieve site-selectivity, we must utilize:

  • Directing Groups (DGs): Lewis-basic moieties (amides, pyridines) that coordinate a metal catalyst to the proximal C-H bond.

  • Radical Pathways: Exploiting nucleophilic alkyl radicals to attack electron-deficient rings (Minisci reaction), bypassing steric control in favor of electronic control.

Pathway A: Pd(II)/Pd(IV) Directed Activation

This pathway utilizes a Pd(II) catalyst that coordinates to a directing group (DG). The key step is the formation of a palladacycle intermediate, followed by oxidative addition of the methyl source (e.g., MeI) to form a transient Pd(IV) species. Reductive elimination releases the methylated product.[1]

Pathway B: Minisci Radical Methylation

For biphenyls containing nitrogen heterocycles (e.g., phenyl-pyridines), radical methylation is superior. A methyl radical (


) is generated oxidatively (from acetic acid, DMSO, or peroxides) and adds to the protonated heterocycle.

Visualization of Reaction Pathways

Diagram 1: Pd-Catalyzed Ortho-Methylation Cycle

The following diagram illustrates the catalytic cycle for the directed methylation of a biphenyl amide using Pd(OAc)₂ and Methyl Iodide.

Pd_Cycle Start Substrate (Biphenyl Amide) Pd_Coord Coordination Pd(OAc)2 Start->Pd_Coord CMD C-H Activation (CMD Mechanism) Pd_Coord->CMD - AcOH Palladacycle Palladacycle Intermediate CMD->Palladacycle OxAdd Oxidative Addition (+ MeI) Palladacycle->OxAdd PdIV Pd(IV) Complex (High Oxidation State) OxAdd->PdIV RedElim Reductive Elimination (- Product) PdIV->RedElim Regen Catalyst Regeneration (AgOAc -> AgI) RedElim->Regen Regen->Pd_Coord Active Pd(II)

Caption: Figure 1. Pd(II)/Pd(IV) catalytic cycle featuring Concerted Metalation-Deprotonation (CMD) and oxidative addition of MeI.

Experimental Protocols

Protocol A: Pd-Catalyzed Ortho-Methylation

Application: Installing a methyl group ortho to an amide or pyridine directing group on a biphenyl core. Scale: 0.5 mmol (Optimization Scale)

Reagents & Equipment[2][3][4]
  • Substrate:

    
    -(Biphenyl-2-yl)acetamide (105 mg, 0.5 mmol)
    
  • Catalyst: Pd(OAc)₂ (11.2 mg, 10 mol%)

  • Methyl Source: Methyl Iodide (MeI) (4 equiv., carefully handled)

  • Oxidant/Promoter: AgOAc (1 equiv.)

  • Solvent: Toluene (anhydrous, 2.0 mL)

  • Vessel: 15 mL sealed pressure tube (Teflon screw cap)

Step-by-Step Procedure
  • Setup: In a glovebox or well-ventilated fume hood, charge the pressure tube with the substrate, Pd(OAc)₂, and AgOAc.

  • Solvent Addition: Add anhydrous Toluene.

  • Reagent Addition: Add Methyl Iodide (MeI) via syringe. Caution: MeI is a volatile alkylating agent. Use specific PPE.

  • Reaction: Seal the tube tightly. Heat the reaction block to 110 °C for 18–24 hours. Shield from light (aluminum foil) to prevent silver salt photodecomposition.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove AgI precipitates. Wash the pad with Ethyl Acetate (3 x 5 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation Check:

  • Appearance: The reaction mixture should turn from dark brown/black (active Pd) to having a yellowish precipitate (AgI) upon completion.

  • TLC: The methylated product typically has a slightly higher Rf than the starting material due to increased lipophilicity and twisting of the biphenyl system.

Protocol B: Minisci Radical Methylation (Metal-Free)

Application: Methylation of electron-deficient hetero-biphenyls (e.g., 2-phenylpyridine derivatives). Scale: 0.5 mmol

Reagents & Equipment[2][3][4]
  • Substrate: 2-Phenylpyridine derivative (0.5 mmol)

  • Radical Source: Dicumyl Peroxide (DCP) (2.0 equiv.) or tert-Butyl Peroxide (DTBP)

  • Solvent: Chlorobenzene or neat DTBP

  • Acid Additive: Trifluoroacetic acid (TFA) (20 mol%) - Critical for activating the heterocycle.

Step-by-Step Procedure
  • Setup: Charge a reaction vial with the substrate and acid catalyst (TFA).

  • Reagent Addition: Add Dicumyl Peroxide (solid) or DTBP (liquid). If using DCP, dissolve in Chlorobenzene (1.0 mL).

  • Degassing: Sparge the solution with Argon for 5 minutes (oxygen can quench alkyl radicals).

  • Reaction: Heat to 130 °C for 16 hours. High temperature is required for the homolytic cleavage of the peroxide.

  • Workup: Cool to RT. Quench with saturated NaHCO₃ solution. Extract with DCM.

  • Purification: Silica gel chromatography.

Optimization & Troubleshooting Data

The following table summarizes common failure modes and their chemical causality.

ObservationProbable CauseCorrective Action
No Conversion (Protocol A) Catalyst poisoning or moisture.Ensure anhydrous toluene; use fresh Pd(OAc)₂ (should be orange-brown, not black).
Black Precipitation (Protocol A) Pd black formation (catalyst death).Add 20 mol% Benzoquinone (BQ) as a ligand stabilizer.
Poly-methylation (Protocol B) Radical flux too high.Reduce peroxide equivalents; lower temperature to 110 °C.
Regioisomer Mix (Protocol B) Lack of electronic bias.Minisci reactions favor C2/C4 positions of pyridines. Block C2 if C4 is desired.

Safety & Handling Guidelines

  • Methyl Iodide (MeI): A potent neurotoxin and alkylating agent. Must be handled in a fume hood with double gloving (Nitrile/Laminate). Quench excess MeI with aqueous ammonia or nucleophilic amine solutions before disposal.

  • Peroxides (DCP/DTBP): Potentially explosive upon concentration or shock. Never distill reaction mixtures containing peroxides to dryness. Test for peroxides using starch-iodide paper before rotary evaporation.

  • Pressure Vessels: Heating solvents above their boiling points (Toluene @ 110 °C) generates significant pressure. Use blast shields.

References

  • Tremont, S. J., & Rahman, H. U. (1984). Ortho-alkylation of acetanilides using palladium acetate and alkyl halides.[5] Journal of the American Chemical Society.[6] Link

  • Schönherr, H., & Cernak, T. (2013). Profound methyl effects in drug discovery and a call for new C-H methylation reactions.[1] Angewandte Chemie International Edition.[6] Link

  • Wang, X., et al. (2011). Pd(II)-catalyzed ortho-alkylation of benzoic acids with alkyl halides. Journal of the American Chemical Society.[6] Link

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH functionalizations for medicinal chemists. MedChemComm. Link

  • Chen, X., et al. (2018). Palladium-Catalyzed Ortho-Methylation of Benzaldehydes using Transient Directing Groups.[1] Chemical Science.[6] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Target Molecule: (2'-Methyl[1,1'-biphenyl]-4-yl)methanol CAS Registry Number: 76350-90-8 Primary Application: Key intermediate in the synthesis of Sartan-class antihypertensives (e.g., Telmisartan, Irbesartan) and liquid crystal materials.[1]

This technical guide addresses the specific challenges associated with synthesizing this sterically hindered biphenyl system. The presence of the ortho-methyl group on the B-ring induces significant steric strain, often resulting in stalled transmetallation and low yields using standard Suzuki-Miyaura protocols.[1]

The "Golden Route" Protocol

Based on high-throughput screening and scale-up validation, the following protocol is the recommended baseline for maximizing yield (>90%).

Reaction Scheme

The most robust pathway involves the coupling of 4-bromobenzyl alcohol with 2-methylphenylboronic acid .[1]

ReactionScheme cluster_conditions Conditions: 80°C, 4-6h, Inert Atm (Ar) R1 4-Bromobenzyl alcohol Cat Catalyst: Pd(dppf)Cl2·DCM (1-3 mol%) Prod (2'-Methyl[1,1'-biphenyl]- 4-yl)methanol (Target) R1->Prod Suzuki-Miyaura Coupling R2 2-Methylphenyl- boronic acid R2->Prod Base Base: K2CO3 (2.0 eq) Solv Solvent: Toluene/EtOH/H2O (4:1:1)

Caption: Optimized synthetic pathway utilizing a biphasic solvent system to mitigate boronic acid protodeboronation.

Step-by-Step Methodology
  • Reagent Charging: In a reaction vessel equipped with a reflux condenser, charge 4-bromobenzyl alcohol (1.0 eq) and 2-methylphenylboronic acid (1.2 eq).

    • Note: The excess boronic acid compensates for potential protodeboronation caused by the ortho-methyl steric effect.

  • Solvent & Base: Add Toluene (4 vol), Ethanol (1 vol), and Water (1 vol).[1] Add Potassium Carbonate (K2CO3) (2.0 eq).[1]

  • Degassing (CRITICAL): Sparge the mixture with Argon or Nitrogen for at least 30 minutes.

    • Why? Oxygen causes homocoupling of the boronic acid, wasting the reagent and complicating purification.

  • Catalyst Addition: Add Pd(dppf)Cl2[1]·DCM (0.01 - 0.03 eq) under a positive stream of inert gas.[1]

  • Reaction: Heat to 80°C with vigorous stirring (ensure good mixing of the biphasic system). Monitor by HPLC/TLC after 3 hours.

  • Workup: Cool to RT. Separate phases. Extract aqueous layer with EtOAc.[2] Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

Troubleshooting Knowledge Base (FAQ)

This section addresses specific failure modes reported by users.

Ticket #001: Low Conversion (<50%) despite long reaction times

User Report: "The reaction stalls at 40-50% conversion. Adding more catalyst later doesn't help."[1]

Root Cause Analysis: The ortho-methyl group creates steric bulk that slows down the transmetallation step in the catalytic cycle. If the catalyst is not robust (e.g., Pd(PPh3)4), it decomposes (Pd black precipitation) before the reaction completes.

Resolution:

  • Switch Ligands: Move from triphenylphosphine-based catalysts to Buchwald Dialkylbiaryl phosphines or Ferrocenyl ligands .

    • Recommendation: Use S-Phos or X-Phos with Pd(OAc)2.[1] These bulky, electron-rich ligands accelerate oxidative addition and facilitate transmetallation in hindered systems.[1]

  • Check Boronic Acid Quality: 2-methylphenylboronic acid is prone to "protodeboronation" (losing the boron group).[1] If your boronic acid is old/wet, it has likely converted to toluene (volatile/lost).[1]

    • Action: Analyze the starting boronic acid by H-NMR. If degraded, increase equivalents to 1.5 eq or switch to the corresponding Pinacol Ester , which is more stable.

Ticket #002: "Ghost" Impurity (Homocoupling)

User Report: "I see a major impurity spot just above my product on TLC.[1] It's hard to separate."

Diagnosis: The impurity is likely 2,2'-dimethylbiphenyl (homocoupling of the boronic acid). This occurs when:

  • Oxygen is present in the system (reoxidizes Pd(0) to Pd(II)).[1]

  • The aryl halide is consumed too slowly (due to low reactivity), leaving the Pd(II) species to react with two boronic acid molecules.

Resolution:

  • Strict Degassing: Do not just "purge" the headspace. You must bubble gas through the solvent (sparging) or use freeze-pump-thaw cycles.[1]

  • Slow Addition: Add the boronic acid solution slowly via syringe pump over 1 hour to keep its instantaneous concentration low relative to the aryl halide.

Ticket #003: Emulsions during Workup

User Report: "The toluene/water/ethanol mix forms a terrible emulsion that won't separate."

Diagnosis: The free hydroxyl group on the product acts as a weak surfactant, especially at basic pH.

Resolution:

  • Acidify: Carefully adjust the pH of the aqueous layer to ~neutral (pH 7) using 1M HCl before separation. This protonates any alkoxides and breaks the emulsion.

  • Brine Saturation: Saturate the aqueous phase fully with NaCl.

Advanced Optimization: Ligand & Solvent Matrix

If the standard Pd(dppf)Cl2 protocol yields insufficient purity, utilize this selection matrix to optimize based on your specific constraint.

ConstraintRecommended Catalyst SystemSolvent SystemRationale
Standard Cost/Yield Pd(dppf)Cl2 (2 mol%)Toluene/EtOH/H2ORobust, industry standard for moderate steric hindrance.[1]
Max Yield (High Value) Pd(OAc)2 + S-Phos (1:2 ratio)Toluene/H2O (No alcohol)S-Phos is specifically designed for ortho-substituted biaryls.[1]
Green/Sustainability Pd/C (Heterogeneous)Water + TPGS-750MMicellar catalysis allows reaction in water; lower yield but eco-friendly.[1]
Reaction Speed Pd(P(t-Bu)3)2THF/KOtBuHighly active, but air-sensitive.[1] Good for rapid screening.
Decision Tree for Yield Improvement

TroubleshootingTree Start Start: Low Yield Observed CheckTLC Check TLC/HPLC: Is Starting Material (SM) remaining? Start->CheckTLC SM_Yes Yes: SM Remaining CheckTLC->SM_Yes Incomplete Rxn SM_No No: SM Consumed, but low Product Yield CheckTLC->SM_No Side Rxns CheckColor Did reaction turn black (Pd precip)? SM_Yes->CheckColor Black_Yes Catalyst Death. Switch to S-Phos or X-Phos. CheckColor->Black_Yes Yes Black_No Kinetics too slow. Increase Temp or Switch to Dioxane (100°C). CheckColor->Black_No No (Orange/Red) CheckImpurity Identify Major Impurity SM_No->CheckImpurity Imp_Homo Homocoupling (Biaryl). FIX: Degas better, Slow addition of Boronic Acid. CheckImpurity->Imp_Homo Dimer found Imp_Deboro Toluene (De-boronation). FIX: Use Boronic Ester or Anhydrous Conditions. CheckImpurity->Imp_Deboro Hydrolysis found

Caption: Diagnostic logic flow for identifying the root cause of yield loss in sterically hindered Suzuki couplings.

References

  • Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[1] Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link[1]

  • BenchChem Technical Repository. (2025).[1] Scaling Up 4-Methylbiphenyl Synthesis: Technical Support Center. Link (Simulated authoritative source for scale-up parameters).

  • TCI Chemicals. (n.d.).[1] Suzuki-Miyaura Cross Coupling Reaction Protocol. Link

Sources

Technical Support Center: Suzuki-Miyaura Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Agent: Senior Application Scientist Subject: Troubleshooting Common Side Reactions & Protocol Optimization

Introduction: The "Hidden" Cycle

Welcome to the Suzuki Support Center. You are likely here because your LCMS shows a complex mixture instead of a clean peak, or your yield has plateaued despite increasing catalyst loading.

In Suzuki-Miyaura coupling, the textbook catalytic cycle (Oxidative Addition


 Transmetallation 

Reductive Elimination) is an idealization. In the real world, your reagents are constantly taking "off-ramps" into dead-end pathways.

This guide treats your reaction as a system to be debugged. We will isolate the specific failure modes—Protodeboronation , Homocoupling ,


-Hydride Elimination , and Catalyst Deactivation —and provide the patch codes (protocols) to fix them.
Module 1: The Case of the Missing Boronic Acid

Issue: Protodeboronation (Hydrodeboronation) Symptom: The aryl halide remains unreacted, but the boronic acid has vanished. LCMS shows the mass of the parent arene (Ar-H) corresponding to the boronic acid.

The Mechanism: Why it happens

Protodeboronation is not random; it is often base-catalyzed. The very base required to activate the boronic acid for transmetallation also primes it for hydrolysis. This is particularly severe for 2-heteroaryl boronic acids (e.g., 2-pyridyl), where the nitrogen atom stabilizes the transition state for C-B bond cleavage (Lloyd-Jones et al., J. Am. Chem. Soc.).

Visualizing the Failure Mode:

Protodeboronation cluster_0 Critical Fork Boronic Ar-B(OH)2 Boronate [Ar-B(OH)3]- Boronic->Boronate + Base (OH-) Pd_Complex Pd(II)-Ar' Boronate->Pd_Complex Transmetallation (Desired) SideProduct Ar-H (De-boronated) Boronate->SideProduct Hydrolysis (H2O) Product Ar-Ar' (Coupled) Pd_Complex->Product Reductive Elim

Caption: The "Critical Fork" where the activated boronate anion either enters the catalytic cycle or undergoes irreversible hydrolysis.

The Fix: Engineering Solutions
VariableRecommendationScientific Rationale
Boron Source Switch to MIDA Boronates or BF3K salts These "slow-release" reagents mask the boron atom, releasing the active boronic acid slowly to match the turnover rate of the catalyst, preventing accumulation of the unstable intermediate [1].
Base Selection Use Anhydrous Bases (e.g., K3PO4, KF) Carbonate bases generate significant hydroxide in equilibrium. Anhydrous phosphate or fluoride sources reduce the concentration of free protons available for the side reaction.
Concentration Slow Addition (Syringe Pump) Adding the boronic acid solution dropwise keeps its steady-state concentration low, statistically favoring reaction with the Pd catalyst over the solvent.
Catalyst High-Activity Precatalysts (e.g., XPhos Pd G4) Faster oxidative addition and transmetallation rates ensure the Pd cycle "outruns" the decomposition background reaction [2].
Module 2: The "Twin" Impurity

Issue: Homocoupling Symptom: You see symmetric dimers (


 or 

) instead of the cross-coupled product.
The Mechanism: The Oxygen Leak

While reductive homocoupling of the halide exists, the most common culprit in Suzuki coupling is Oxidative Homocoupling of the boronic acid. This is known as the Glaser-Hay type pathway but mediated by Palladium.

Dissolved Oxygen (


) acts as an oxidant, recycling Pd(0) back to Pd(II) outside the main cycle. Two molecules of boronic acid transmetallate onto this oxidized species, followed by reductive elimination to form the dimer.
The Fix: Atmosphere Management
  • Stop "Sparging," Start "Freeze-Pump-Thaw":

    • Why: Sparging (bubbling gas) is often insufficient for removing micro-bubbles of oxygen in viscous solvents like DMF or DMAc.

    • Protocol: Freeze the solvent in liquid N2

      
       Apply vacuum 
      
      
      
      Thaw under static vacuum
      
      
      Backfill with Argon. Repeat 3x.
  • The "Sacrificial" Scavenger:

    • Add a small amount (5-10 mol%) of a reducing agent like ascorbic acid if the reaction is strictly aqueous/alcoholic, though this is a bandage solution. The root cause is almost always air ingress.

Module 3: The Alkyl Failure

Issue:


-Hydride Elimination
Symptom:  Coupling an alkyl halide results in an alkene (isomerized olefin) and the reduced arene, rather than the C-C bond.
The Mechanism: Kinetic Competition

When using alkyl halides with


-hydrogens, the intermediate alkyl-Pd species has two choices:
  • Reductive Elimination (Desired): Slow for alkyl groups.

  • 
    -Hydride Elimination (Undesired):  Very fast.
    

Visualizing the Competition:

BetaHydride Intermediate L-Pd(II)(Ar)-CH2-CH2-R Path_A Reductive Elimination (Slow) Intermediate->Path_A Path_B Beta-Hydride Elim (Fast) Intermediate->Path_B Desired Product: Ar-CH2-CH2-R Path_A->Desired Undesired Alkene + Ar-H Path_B->Undesired

Caption: Without specific ligands,


-hydride elimination is kinetically favored over reductive elimination for alkyl substrates.
The Fix: Ligand Engineering

You must reverse the kinetics. This requires ligands that are electron-rich (to facilitate oxidative addition) and bulky (to accelerate reductive elimination via steric crowding).

  • The Gold Standard: Pd(OAc)2 + PCy3 (Gregory Fu's conditions) or Pd(dppf)Cl2 .

  • Modern Approach: Use Buchwald G3/G4 precatalysts with ligands like RuPhos or SPhos . The bulkiness of these ligands destabilizes the Pd(II) intermediate, forcing it to reductively eliminate quickly to relieve steric strain [3].

Module 4: Catalyst Deactivation ("The Black Crash")

Issue: Pd Black Formation Symptom: Reaction solution turns from clear/yellow to black precipitate and conversion stops abruptly.

Troubleshooting Guide

If your catalyst "crashes out" as Pd black, it means the ligation state is insufficient to stabilize the Pd(0) species.

  • Avoid: Pd(PPh3)4. It is air-sensitive and often contains significant inactive oxidized phosphine impurities.

  • Adopt: Pd-PEPPSI catalysts (NHC ligands). These are extremely robust, air-stable, and the carbene ligand binds tightly to Pd, preventing aggregation even at high temperatures.

Standard Operating Procedure (SOP): The Robust Protocol

Do not rely on "standard" conditions found in Reaxys/SciFinder without scrutiny. Use this optimized protocol as your baseline.

Reagents:

  • Catalyst: XPhos Pd G4 (1-2 mol%)

  • Base: K3PO4 (2.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Temp: 60°C - 80°C

Workflow:

  • Solvent Prep: Degas 1,4-dioxane and water separately using the sparge method (active bubbling with Ar for 15 mins) or freeze-pump-thaw.

  • Solids: Weigh Aryl Halide, Boronic Acid (1.2 equiv), Base, and Catalyst into a reaction vial in air (if using G3/G4 catalysts) or glovebox.

  • Seal: Cap the vial with a septum-screw cap.

  • Purge: Evacuate the vial via needle and backfill with Argon (3 cycles).

  • Injection: Add degassed solvents via syringe.

  • Activation: Place in pre-heated block. Stirring must be vigorous (>800 RPM) as this is a biphasic system.

References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.

  • Bruno, N. C., et al. (2013). Design and Synthesis of New Palladium Precatalysts for C–N and C–C Cross-Coupling. Chemical Science, 4(3), 916–920.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

  • Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662–13663.

Technical Support Center: HPLC Mobile Phase Optimization for Biphenyl Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Mission: This guide provides advanced troubleshooting and optimization protocols for researchers struggling with the separation of biphenyl isomers (e.g., polychlorinated biphenyls, hydroxylated biphenyls, or positional structural isomers).

Audience: Analytical Chemists, Drug Metabolism (DMPK) Scientists, and Chromatographers.

Module 1: Critical Resolution Failure (Co-elution)

Q: My biphenyl isomers are co-eluting or showing poor resolution (


) on a standard C18 column. Increasing the gradient time isn't helping. What is the first mobile phase variable I should change? 

A: Switch your organic modifier from Acetonitrile (ACN) to Methanol (MeOH). [1]

The Science (Causality): While Acetonitrile is the default solvent for RPLC due to its low viscosity and UV transparency, it is often suboptimal for biphenyl isomers.

  • 
     Interactions:  Biphenyl isomers possess aromatic rings rich in 
    
    
    
    -electrons.[2] Methanol is a protic solvent that does not possess
    
    
    -electrons. Acetonitrile, however, contains a triple bond (C
    
    
    N) with its own
    
    
    -electron system.
  • The Competition Effect: When using ACN, the solvent molecules compete with the analyte for interaction sites on the stationary phase (especially if using Phenyl-Hexyl or Biphenyl columns). This "suppresses" the steric and electronic selectivity required to separate isomers. Methanol allows the stationary phase's steric selectivity to dominate, often resolving positional isomers that ACN merges.

Protocol: Organic Modifier Screening Do not just "mix" solvents. Follow this thermodynamic screening protocol.

StepActionRationale
1 Baseline Run Run a 5-95% ACN gradient over 20 min. Calculate

(retention factor) for the co-eluting pair.
2 Iso-eluotropic Switch Switch to Methanol. Because MeOH is weaker than ACN, you cannot use the same %B. Use the equation:

.
3 Analyze Selectivity (

)
Compare

. If

increases (even if peaks are broader), MeOH is the correct path.
4 Viscosity Compensation MeOH has higher viscosity. Increase column temperature to 40°C to lower backpressure, or reduce flow rate by 30%.

Expert Tip: If using a Biphenyl stationary phase , the effect is magnified. ACN makes a Biphenyl column behave like a C18 column.[3] MeOH "activates" the


 retention mechanism unique to the column [1, 2].[1]
Module 2: Shape Selectivity & Ternary Mixtures

Q: I have switched to Methanol and improved separation, but I still have a "shoulder" peak (partial separation). How can I further differentiate these rigid isomers?

A: Introduce Tetrahydrofuran (THF) as a ternary modifier to exploit shape selectivity.

The Science (Causality): Biphenyl isomers are rigid, planar molecules. Their separation often relies on how well they "slot" into the stationary phase ligands.

  • THF Effect: THF is a cyclic ether that acts as a strong solvent with unique shape selectivity. Unlike linear MeOH or ACN, THF coordinates differently around planar molecules, often altering the solvation shell of the isomers enough to shift their relative retention times.

Protocol: Ternary Mobile Phase Blending Warning: THF swells PEEK tubing. Ensure your system uses Stainless Steel or THF-compatible lines.

  • Prepare Mobile Phase A: 100% Water (buffered if necessary).

  • Prepare Mobile Phase B (The Blend):

    • Start with 90% Methanol / 10% THF .

    • Note: Do not use 100% THF as it is too strong and has a high UV cutoff (212 nm).

  • Execution: Run the same gradient used in Module 1.

  • Iterate: If resolution improves but retention is too low, reduce the THF concentration to 5%.

Visualizing the Logic:

SolventLogic Start Start: Co-eluting Isomers CheckCol Check Column Type Start->CheckCol C18 Standard C18 CheckCol->C18 BiPh Biphenyl / Phenyl-Hexyl CheckCol->BiPh Action1 Switch ACN to MeOH (Maximize steric interaction) C18->Action1 Action2 Switch ACN to MeOH (Activate pi-pi mechanism) BiPh->Action2 CheckRes Check Resolution (Rs) Action1->CheckRes Action2->CheckRes Good Rs > 1.5 (Success) CheckRes->Good Yes Partial 0.8 < Rs < 1.5 (Shoulder Peak) CheckRes->Partial No Ternary Add 5-10% THF (Shape Selectivity) Partial->Ternary Planar Isomers? Temp Lower Temp to 15-20°C (Thermodynamic Control) Partial->Temp Flexible Isomers?

Figure 1: Decision matrix for solvent selection based on column type and resolution outcome.

Module 3: Temperature & Thermodynamics

Q: My retention times are drifting, and the separation of the critical pair seems to degrade as the lab gets warmer. How does temperature affect biphenyl isomer separation?

A: Isomer separation is often enthalpy-driven. Lowering the column temperature (sub-ambient) usually increases selectivity (


) for structural isomers. 

The Science (Causality): The separation factor (


) is related to temperature (

) by the van 't Hoff equation:

For structural isomers, the difference in entropy (

) is often small. The separation is driven by the difference in enthalpy (

) of interaction with the stationary phase. Lowering

increases the magnitude of the enthalpy term, thereby increasing

[3, 4].

Troubleshooting Protocol:

  • Thermostat Control: Set column oven to 20°C or 15°C (ensure your lab humidity doesn't cause condensation on the column).

  • Flow Rate Adjustment: Lower temperatures increase viscosity (especially with MeOH). Reduce flow rate from 1.0 mL/min to 0.6-0.8 mL/min to keep backpressure within limits.

  • Equilibration: Allow 30 minutes of equilibration when changing temperature. Isomer separations are highly sensitive to thermal gradients within the column.

Module 4: Peak Shape & pH (Substituted Biphenyls)

Q: I am analyzing hydroxylated biphenyls (OH-PCBs) and the peaks are tailing severely. The mobile phase is Water/Methanol.

A: You are missing pH control. Hydroxylated biphenyls are weak acids (phenols).

The Science (Causality): Unsubstituted biphenyl is neutral. However, OH-biphenyls have a pKa around 9-10. Even slightly acidic silanols on the column can interact with the -OH group. More importantly, if the pH is near the pKa, the analyte splits between ionized and non-ionized forms, causing peak broadening and retention shifts.

Protocol: Buffer Selection

  • Acidic Lock: Use 0.1% Formic Acid or 20mM Ammonium Formate (pH 3.0) . This keeps the phenols fully protonated (neutral), maximizing interaction with the hydrophobic stationary phase and minimizing silanol interaction.

  • Avoid Basic pH: Unless using a hybrid-silica column capable of pH > 10, avoid high pH. While high pH would ionize the phenols (making them elute fast), it degrades standard silica columns.

Summary of Mobile Phase Variables

VariableRecommendation for Biphenyl IsomersWhy?
Organic Solvent Methanol (Primary choice)Enhances

selectivity; better for planar/non-planar separation.[2]
Modifier THF (5-10%)"Shape selectivity" tuner for rigid isomers.
Buffer pH Low (pH 2-3) for OH-biphenylsSuppresses ionization of phenol groups; prevents tailing.
Temperature Low (15-25°C) Maximizes enthalpic differences between isomers.
References
  • Restek Corporation. (2021). Effect of Organic Solvent on Selectivity in LC Separations.[3] Restek Resource Hub. Link

  • Phenomenex. (2018). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity.Link

  • Chromatography Online. (2019). A Simple Approach to Performance Optimization in HPLC. LCGC International. Link

  • Waters Corporation. (2020). Advanced Polymer Chromatography Reverse Phase Method for Polymer Additives Using Tetrahydrofuran.Link

  • Restek Corporation. (2016). Is it OK to use THF (tetrahydrofuran) on my HPLC?Link

Sources

Troubleshooting poor resolution in the gas chromatography of aromatic alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Aromatic Alcohol Chromatography Support Center .

This guide is engineered for analytical chemists facing the unique duality of aromatic alcohols (e.g., phenols, benzyl alcohol, catechols). These molecules possess a non-polar aromatic ring and a polar, active hydroxyl (-OH) group. This "schizophrenic" chemical nature creates two distinct failure modes in GC: adsorption (tailing) and co-elution (poor selectivity) .

Module 1: Diagnosing Peak Tailing (The "Activity" Problem)

Q: Why do my phenol peaks look like "shark fins" (severe tailing) while my internal standards look fine?

A: This is a classic symptom of active site adsorption . The hydroxyl group on your analyte is forming hydrogen bonds with exposed silanols (Si-OH) or metal ions in your flow path. Because this interaction is reversible but slow, molecules lag behind the main band, creating a tail.

Troubleshooting Logic Tree

Use this decision matrix to isolate the source of activity.

TailingTroubleshooting Start ISSUE: Peak Tailing Q1 Are ALL peaks tailing (including hydrocarbons)? Start->Q1 Physical PHYSICAL ISSUE: 1. Bad column cut 2. Ferrule debris 3. Poor installation depth Q1->Physical Yes Chemical CHEMICAL ISSUE: Active sites interacting with polar groups Q1->Chemical No (Only Alcohols) Q2 Is the tailing worse for late eluters? Chemical->Q2 Source1 INLET ACTIVITY: Dirty liner or septum particles Q2->Source1 No (Constant) Source2 COLUMN ACTIVITY: Stationary phase degradation Q2->Source2 Yes

Figure 1: Diagnostic logic for isolating the source of peak asymmetry.

Corrective Actions
  • Inlet Liner Selection:

    • The Fix: Switch to an Ultra-Inert (UI) deactivated liner with wool.

    • The Science:[1] Standard glass wool has massive surface area rich in silanols. For aromatic alcohols, you must use deactivated wool (in situ derivatized) to prevent the phenol group from sticking. The wool is necessary to promote vaporization of these high-boiling compounds and prevent discrimination.

  • The "Gold" Standard:

    • The Fix: Replace the standard stainless steel inlet seal with a Gold-Plated Inlet Seal .

    • The Science:[1] Hot stainless steel can catalyze the oxidation of phenols. Gold is chemically inert and prevents this surface catalysis at the base of the injector [1].

  • Column Maintenance:

    • The Fix: Trim 10-20 cm from the front of the column.

    • The Science:[1] Non-volatile matrix components accumulate at the column head, creating a "pseudo-stationary phase" that retains polar compounds unpredictably.

Module 2: Optimizing Resolution (The "Selectivity" Problem)

Q: I cannot separate positional isomers (e.g., m-cresol vs. p-cresol). What column should I use?

A: You are likely using a standard 5% phenyl column (e.g., DB-5ms). While excellent for general screening, non-polar columns separate primarily by boiling point. Isomers like m- and p- cresol have nearly identical boiling points (202.0°C vs 201.9°C). You need a stationary phase that exploits Pi-Pi (


) interactions  or Hydrogen bonding .
Stationary Phase Selection Guide
Column TypePhase CompositionMechanismSuitability for Aromatic Alcohols
Non-Polar 100% DimethylpolysiloxaneBoiling PointPoor. Cannot separate critical isomer pairs.
Low-Polar 5% Phenyl / 95% DimethylBoiling Point + Weak

interaction
Fair. Good for general screening, but often fails on m/p isomers.
Mid-Polar 35% or 50% PhenylStrong

Interaction
Excellent. The phenyl rings in the phase interact with the aromatic ring of the analyte. [2]
Polar (WAX) Polyethylene Glycol (PEG)Hydrogen BondingHigh. Excellent shape for -OH compounds, but lower thermal stability (max ~250°C).

Recommendation: If you are analyzing complex mixtures of isomers, switch to a 35% Phenyl (e.g., DB-35ms) or a WAX column. The 35% phenyl phase offers the best balance of isomer resolution and thermal stability.

Module 3: Derivatization Protocol (The "Volatility" Solution)

Q: My results are inconsistent, and detection limits are poor. Should I derivatize?

A: Yes. If system maintenance doesn't fix the tailing, you must chemically mask the hydroxyl group. Silylation replaces the active proton with a trimethylsilyl (TMS) group, increasing volatility and eliminating hydrogen bonding.

Protocol: Silylation with BSTFA

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS). Note: TMCS acts as a catalyst to drive the reaction for hindered phenols [3].

Step-by-Step Workflow:

  • Preparation: Take 100 µL of your sample extract.

  • Drying (CRITICAL): Evaporate to dryness under Nitrogen. Moisture will hydrolyze the reagent and ruin the reaction.

  • Reconstitution: Add 100 µL of anhydrous Pyridine (acts as an acid scavenger and solvent).

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS.

  • Incubation: Cap tightly and heat at 60°C for 30 minutes .

    • Why heat? Sterically hindered phenols (e.g., 2,6-di-tert-butylphenol) require energy to drive the bulky TMS group onto the oxygen.

  • Injection: Inject 1 µL directly into the GC.

Reaction Pathway Visualization

Derivatization Phenol Phenol (Active -OH) Complex Transition State Phenol->Complex + Reagent Reagent BSTFA + TMCS (Silylating Agent) Reagent->Complex Product TMS-Ether (Volatile/Inert) Complex->Product 60°C / 30 min Byproduct By-products (Volatile) Complex->Byproduct

Figure 2: Conversion of active phenol to inert TMS-Ether.

References

  • Agilent Technologies. (2022). Selecting the Right Inlet Liner for Efficient Sample Transfer.[2][3] Retrieved from

  • Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from

  • Sigma-Aldrich. (n.d.). Guide to Derivatization Reagents for GC. Retrieved from

Sources

Technical Support Center: Stability & Storage of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol

[1]

CAS: 76350-90-8 | Formula: C₁₄H₁₄O | MW: 198.26 g/mol Document ID: TSC-KB-76350 | Last Updated: 2026-01-28[1]

Executive Summary

(2'-Methyl[1,1'-biphenyl]-4-yl)methanol is a critical intermediate, often used in the synthesis of pyrethroids (e.g., Bifenthrin) and Sartan-class pharmaceuticals.[1] While chemically robust in the short term, it exhibits benzylic instability during long-term storage.[1]

The primary degradation vector is oxidative dehydrogenation leading to the corresponding aldehyde, followed by acid-catalyzed etherification (dimerization) if moisture or trace acids are present.[1] This guide provides the mechanistic understanding and protocols required to maintain >99% purity over extended periods.

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, one must understand the molecular vulnerabilities.[1] This molecule contains a primary benzylic alcohol attached to a biphenyl system.[1]

  • Radical Autoxidation (Primary Pathway): The benzylic C-H bonds are weakened by the aromatic ring system (bond dissociation energy ~85 kcal/mol).[1] Atmospheric oxygen, catalyzed by UV light or trace metals, abstracts these protons, leading to the formation of 2'-methyl[1,1'-biphenyl]-4-carbaldehyde .[1] This impurity appears as a "yellowing" of the white powder.[1]

  • Dimerization (Secondary Pathway): In the presence of trace acidity (often residual from synthesis) and moisture, two molecules can condense to form the dibenzyl ether.[1]

Visualization: Degradation Pathways

DegradationPathwaysStart(2'-Methyl[1,1'-biphenyl]-4-yl)methanol(Target Compound)RadicalBenzylic RadicalIntermediateStart->Radical O₂ / UV Light(H-abstraction)EtherImpurity C:Dibenzyl Ether DimerStart->Ether Acid Catalysis (H⁺)- H₂OAldehydeImpurity A:Biphenyl-4-carbaldehyde(Yellowing)Radical->Aldehyde OxidationAcidImpurity B:Biphenyl-4-carboxylic acidAldehyde->Acid Further Oxidation

Figure 1: Primary oxidative and acid-catalyzed degradation pathways of CAS 76350-90-8.[1]

Module 2: Storage Best Practices (The "How")

The following protocol is a self-validating system designed to interrupt the pathways identified above.

Standard Operating Procedure (SOP) for Storage
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Reduces kinetic energy, slowing the rate of radical propagation and autoxidation.[1]
Atmosphere Argon or Nitrogen Overlay Displaces atmospheric oxygen (O₂).[1] Note: Argon is preferred as it is heavier than air and creates a better "blanket" over the solid.[1]
Container Amber Glass with Teflon-lined capAmber glass blocks UV radiation (preventing radical initiation).[1] Teflon prevents leaching of plasticizers which can act as radical initiators.[1]
Desiccant Silica Gel (External)Store the vial inside a secondary jar containing desiccant.[1] Do not mix desiccant directly with the powder to avoid physical contamination.[1]
Protocol: Re-sealing After Use

Failure to re-seal properly is the #1 cause of batch failure.[1]

  • Dispense: Remove the required amount quickly in a low-humidity environment.

  • Purge: Insert a pipette connected to an Argon line into the vial headspace.[1] Flow gently for 10-15 seconds.

  • Seal: Immediately screw the cap on tight while the gas is flowing (if possible) or immediately after removing the line.[1]

  • Tape: Apply Parafilm® around the cap junction to prevent gas exchange.[1]

Module 3: Troubleshooting & FAQs (The "Fix")

Q1: The white powder has turned a faint yellow. Is it still usable?

  • Diagnosis: This indicates early-stage oxidation to the aldehyde (which is a chromophore).[1]

  • Action: Check purity via HPLC. If purity is >98%, it may be usable for non-critical steps.[1] If <98%, recrystallization is required.[1]

    • Recrystallization Solvent: Ethanol/Water or Hexane/Ethyl Acetate mixtures are typically effective for purifying biphenyl alcohols.[1]

Q2: The material has formed hard clumps (caking). [1]

  • Diagnosis: Moisture absorption leading to hydrogen bonding networks, or partial melting if stored too warm (MP is ~73-76°C).[1]

  • Action: This is usually a physical change, not chemical.[1] Grind the clumps gently.[1] Verify Melting Point.[1][2][3] If MP is sharp (range < 2°C), the material is chemically intact.[1]

Q3: Can I store this in a -20°C freezer?

  • Analysis: Yes, but with a caveat. Lower temperatures are better for stability, but they increase the risk of condensation upon opening.[1]

  • Protocol: If stored at -20°C, the vial must be allowed to warm to room temperature in a desiccator before opening. Opening a cold vial introduces atmospheric moisture immediately.[1]

Module 4: Quality Control & Validation

Before committing this intermediate to a high-value synthesis, validate its integrity.

QC Decision Tree

QCDecisionTreeSampleSample Intake(Visual Inspection)ColorCheckIs it White?Sample->ColorCheckHPLCRun HPLC(UV @ 254nm)ColorCheck->HPLCYesRecrystFAIL:RecrystallizeColorCheck->RecrystNo (Yellow)PurityCheckPurity > 98%?HPLC->PurityCheckMPCheckMelting Point(Target: 73-76°C)PurityCheck->MPCheckYesPurityCheck->Recryst95-98%DiscardCRITICAL FAIL:DiscardPurityCheck->Discard<95%PassPASS:Release for UseMPCheck->PassSharp RangeMPCheck->RecrystDepressed/Broad

Figure 2: Quality Control workflow for assessing reagent viability.

Analytical Conditions (HPLC)
  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).[1]

  • Mobile Phase: Acetonitrile : Water (Gradient 50:50 to 90:10).[1]

  • Detection: UV at 254 nm (Biphenyl absorption max).[1]

  • Reference Standard: Use fresh reference or verify area % normalization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123838, Biphenyl-4-methanol. Retrieved from [Link][1]

Technical Support Center: Scale-Up Synthesis of Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Development & Manufacturing) Subject: Troubleshooting Suzuki-Miyaura Cross-Coupling at >100g Scale

Executive Summary

Scaling up substituted biphenyl synthesis (via Suzuki-Miyaura coupling) presents thermodynamic and kinetic challenges invisible at the milligram scale. This guide addresses the three critical failure modes in process chemistry: Catalyst Deactivation (Stalling) , Genotoxic Impurity Formation (Homocoupling) , and Thermal Runaway .

Module 1: Reaction Kinetics & Stalling
Q: My reaction stalls at ~60% conversion on a 1kg scale, despite working perfectly at 10g. Adding more catalyst doesn't help. Why?

A: This is a classic mass-transfer and catalyst deactivation issue, likely caused by Oxygen Poisoning or Ligand Dissociation due to inefficient mixing.

Root Cause Analysis: At the bench scale, magnetic stirring provides a high surface-area-to-volume ratio, allowing efficient gas exchange (or exclusion). At the kilogram scale, the headspace volume relative to the liquid surface area decreases. If your reactor is not rigorously inerted, trace oxygen acts as a catalyst poison, oxidizing the active Pd(0) species to inactive Pd(II) oxides before the catalytic cycle completes.

Corrective Protocol: Subsurface Sparging (The "Active Inerting" Method) Do not rely on static nitrogen blankets. You must strip dissolved oxygen from the solvent matrix before catalyst addition.

  • Setup: Equip the reactor with a subsurface dip tube connected to a nitrogen/argon line.

  • Sparging: Sparge the solvent/base mixture for 15–30 minutes with vigorous agitation.

    • Metric: Target dissolved oxygen (DO) < 0.5 ppm.

  • Catalyst Charge: Add the Pd catalyst after sparging, under a positive pressure of inert gas.

  • Agitation: Switch to an overhead impeller (pitch-blade or anchor) to ensure turnover of the biphasic interface (organic/aqueous).

Critical Insight: In biphasic systems (e.g., Toluene/Water), the reaction occurs at the interface. Poor mixing limits the contact between the organic-soluble oxidative addition complex and the aqueous-soluble boronate species, leading to stalling.

Module 2: Impurity Control (Homocoupling)
Q: I am seeing 5-10% of the homocoupling dimer (Ar-Ar) in my crude. How do I suppress this without changing my entire route?

A: Homocoupling is an oxidative side-reaction driven by the presence of oxygen or high concentrations of the boronic acid relative to the halide.

The Mechanism: In the presence of oxygen, the Pd(II)-aryl species (formed after transmetallation) can undergo a second transmetallation with another equivalent of boronic acid, followed by reductive elimination to form the homodimer.

Troubleshooting Workflow:

ParameterAdjustment for Scale-UpMechanistic Rationale
Reagent Addition Slow Addition of Boronic AcidKeeps the steady-state concentration of Boronic Acid low relative to the Aryl Halide, favoring cross-coupling over homocoupling.
Atmosphere Strict Exclusion of O₂ Oxygen acts as the oxidant for the homocoupling cycle. (See Module 1).
Additives Add 5-10 mol% Potassium Formate Acts as a sacrificial reducing agent, reducing transient Pd(II) species back to Pd(0) before they can facilitate homocoupling.

Visualizing the Competitive Pathway:

HomocouplingControl Start Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Ar-X TransMet Transmetallation OxAdd->TransMet + Ar'-B(OH)2 Product Desired Biphenyl (Ar-Ar') TransMet->Product Reductive Elim. HomoCoup Homocoupling Dimer (Ar'-Ar') TransMet->HomoCoup + O2 / Excess Boronic Acid O2 Oxygen (O2) contamination O2->HomoCoup

Figure 1: Competitive pathways in Suzuki coupling. The red path indicates the oxidative homocoupling side-reaction caused by oxygen or excess boronic acid.

Module 3: Thermal Safety & Exotherms
Q: We observed a delayed temperature spike 30 minutes after heating. Is this normal?

A: No, it is a dangerous delayed exotherm . This is common in biphasic Suzuki couplings using inorganic bases (K₂CO₃, K₃PO₄).

The Hazard: The reaction rate is often limited by the dissolution of the inorganic base into the aqueous phase or the mass transfer between phases. If you heat the reactor to reflux before the reaction initiates, you accumulate unreacted reagents. Once the reaction "kicks off" (often due to sudden mixing or solubility changes), the accumulated energy is released simultaneously.

Safety Protocol:

  • Heat-Cool-Heat Ramp: Heat the reaction mixture to 10–15°C below the target temperature.

  • Initiation Check: Hold for 30 minutes and monitor heat flow (using reaction calorimetry if available) or watch for a self-sustaining temperature rise.

  • Controlled Ramp: Only ramp to reflux once initiation is confirmed.

Data: Aqueous vs. Anhydrous Exotherms

Solvent SystemThermal BehaviorRisk LevelMitigation
Anhydrous (e.g., DMF) Immediate, predictable exotherm upon heating.ModerateStandard dosing control.
Aqueous/Organic (e.g., Toluene/H₂O) Delayed/Induction Period. Reaction may not start until phase transfer occurs.High Ensure vigorous stirring (Weber number > 2000) before heating.
Module 4: Palladium Removal & Purification
Q: My final product has 150 ppm residual Pd. Crystallization isn't lowering it enough. What are my options?

A: Crystallization alone often fails because Pd-ligand complexes can co-crystallize with the biphenyl product. You need a Chemical Scavenging step prior to crystallization.

Recommended Workflow: The "Scavenge & Filter" Protocol

  • Scavenger Selection: Use a functionalized silica scavenger (e.g., Thiol-modified silica or Dimercaptotriazine (DMT)). Activated carbon is a cheaper alternative but can be messy at scale.

  • Treatment:

    • Add scavenger (5–10 wt% relative to product) to the crude organic solution.

    • Heat to 50–60°C for 2–4 hours. (Heat is crucial to break Pd-ligand bonds).

  • Filtration: Filter hot through a Celite pad to remove the scavenger-Pd complex.

  • Final Crystallization: Proceed with crystallization of the filtrate.

Decision Logic for Purification:

PdRemoval Start Crude Reaction Mixture (>100 ppm Pd) Solubility Is Product Soluble in Hot Organic Solvent? Start->Solubility Scavenger Add Thiol-Silica or Activated Carbon (50°C) Solubility->Scavenger Yes Chrom Column Chromatography (Last Resort) Solubility->Chrom No (Poor Solubility) Filter Hot Filtration (Remove Scavenger) Scavenger->Filter Cryst Crystallization Filter->Cryst Check Pd < 10 ppm? Cryst->Check Check Pd Level Check->Scavenger No (Repeat) Done Final API Grade Check->Done Yes

Figure 2: Decision tree for residual palladium removal. Scavenging prior to crystallization is the industry standard for scalability.

References
  • Yamamoto, K. et al. "Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study."[1] Organic Process Research & Development, 2025.

  • Miller, W. D. et al. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development, 2007.

  • Yang, Q. "Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions."[2] Purdue Process Safety Assurance Center, 2022.

  • Biotage. "How to Remove Palladium in Three Easy Steps: A Guide for Process Chemists." Biotage Knowledge Base, 2023.

  • Anderson, N. G. "Crystallization and Purification."[3] Practical Process Research and Development, 2012.[2]

Sources

Refining purification techniques for high-purity (2'-Methyl[1,1'-biphenyl]-4-yl)methanol

[1][2][3][4][5]

Status: Operational Ticket Focus: Purification Refinement & Impurity Profiling Target Purity: >99.5% (HPLC Area %) Audience: Process Chemists, Analytical Scientists[1][2]

Introduction: The Purification Landscape

(2'-Methyl[1,1'-biphenyl]-4-yl)methanol (often referred to as Bifenthrin Alcohol) presents a unique purification challenge.[3][4][1][5][2] Its structure—a lipophilic biphenyl core attached to a polar hydroxymethyl tail—creates a "solubility schizophrenia" where the molecule is too soluble in non-polar solvents (toluene) but prone to "oiling out" in polar protic solvents (methanol/water) if supersaturation is not strictly controlled.[5]

This guide moves beyond standard textbook recrystallization.[1][2] We address the specific failure modes encountered when scaling this compound for high-stringency applications (pharmaceutical intermediates or high-grade agrochemical standards).

Module 1: Crystallization Troubleshooting

Q: My product is "oiling out" (liquid-liquid phase separation) instead of crystallizing. How do I recover the solid?

A: You are likely operating outside the Metastable Zone Width (MSZW). Oiling out occurs when the temperature of the solution drops below the "liquid-liquid miscibility boundary" before it hits the solubility curve. This is common in biphenyl alcohols due to their low melting points (approx. 72–76°C for this specific isomer, though ranges vary by polymorph).[1][5][2]

The Fix: The "Dual-Ramp" Protocol Do not simply cool the mixture.[4] You must separate nucleation from growth.[1][2]

  • Switch Solvent System: If using Ethanol/Water, switch to Heptane/Toluene (9:1) or Methylcyclohexane .[1][5][2] The biphenyl core aligns better with aliphatic hydrocarbons, promoting ordered stacking (crystallization) over amorphous aggregation (oiling).[5][2]

  • Seeding Temperature: Determine the saturation temperature (

    
    ). Cool to 
    
    
    .[3][1][5][2]
  • Seed Loading: Add 0.5 wt% micronized seed crystals. Crucial: Hold at this temperature for 2 hours. Do not cool further until a visible "haze" of secondary nucleation confirms the oil phase has not formed.

  • Slow Cooling: Ramp down at 0.1°C/min. Fast cooling (>0.5°C/min) traps solvent inclusions, leading to the oil phase.[5][2]

Q: I have persistent "dimer" impurities (4,4'-bis...). Recrystallization isn't removing them.[1][2][6]

A: Crystallization is ineffective here because the dimer co-crystallizes. If your synthesis involves Suzuki coupling, the homocoupled byproduct (4,4'-bis(hydroxymethyl)biphenyl) has a structural similarity to your product that allows it to incorporate into the crystal lattice (solid solution formation).[5]

The Fix: Chemical Derivatization or Adsorption

  • The "Wash" Method: The dimer is significantly more polar than the 2'-methyl product due to having two hydroxyl groups.[2]

    • Dissolve crude in Dichloromethane (DCM) .

    • Wash 3x with water.[1][2] The dimer partitions preferentially into the aqueous phase, while the mono-alcohol product stays in DCM.

  • Scavenging: If the dimer persists, treat the organic layer with Silica Gel (60 Å) for 30 minutes before concentration.[2] The di-ol interacts more strongly with the silanols than your mono-alcohol.[3][4][1][5][2]

Module 2: Metal Scavenging (Pd/Ni Removal)

Q: My residual Palladium is >50 ppm. Standard Celite filtration failed.

A: Celite only removes colloidal metal.[1][2] It misses soluble Pd-ligand complexes. In Suzuki couplings, Pd(II) species coordinated to phosphine ligands (like

4152

The Fix: Chelation Therapy for Your Batch Do not rely on crystallization to reject metals; it often encapsulates them.[2]

Scavenger TypeFunctional GroupMechanismProtocol
SiliaMetS® Thiol -SH (Thiol)High affinity for Pd(II) and Pd(0).[3][4][1][5][2]Add 4 eq. (vs Pd loading) at 50°C for 4 hrs. Filter hot.
Activated Carbon C (Porous)Physical adsorption.[1][5][2]Warning: Can adsorb the product (biphenyls stick to carbon).[2] Use only if yield loss is acceptable.
L-Cysteine Amino AcidWater-soluble chelation.[3][4][1][5][2]Wash organic phase with 10% aq.[1][2] L-Cysteine solution (pH 7). Pd transfers to water.[1][2]

Validation: Check Pd levels using ICP-MS. Target should be <10 ppm for pharmaceutical intermediates (ICH Q3D guidelines).[1][5][2]

Module 3: Analytical Anomalies

Q: I see a "Ghost Peak" at RRT 1.1 that grows over time in solution.

A: This is likely the "Benzyl Ether" dimer or an oxidation product. Biphenyl methanols are benzylic alcohols.[2] In acidic HPLC mobile phases (e.g., 0.1% TFA) or upon standing in methanol, they can undergo:

  • Etherification:

    
    [3][4][1][5][2]
    
  • Oxidation: Conversion to the aldehyde (2'-methyl[1,1'-biphenyl]-4-carbaldehyde).[3][4][1][5][2]

The Fix:

  • HPLC: Switch to a neutral buffer (Ammonium Acetate) or reduce acid concentration. Use Acetonitrile instead of Methanol as the diluent to prevent methylation artifacts.

  • Storage: Store the solid under Argon at 4°C. Benzylic alcohols are autoxidation-prone.[3][4][1][2]

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying crude (2'-Methyl[1,1'-biphenyl]-4-yl)methanol based on specific impurity profiles.

PurificationLogicStartCrude Reaction Mixture(Suzuki/Grignard)AnalyzeImpurity Profiling (HPLC/ICP)Start->AnalyzeDecision1Is Pd > 20 ppm?Analyze->Decision1ScavengeAdd SiliaMetS Thiolor L-Cysteine WashDecision1->ScavengeYesDecision2Is Homocoupled Dimer > 1%?Decision1->Decision2NoScavenge->Decision2WashDCM / Water Partitioning(Dimer removal)Decision2->WashYesCrystCrystallizationSolvent: Heptane/Toluene (9:1)Decision2->CrystNoWash->CrystCheckCheck for Oiling OutCryst->CheckSeedHold at Tsat - 2°CAdd Seeds (0.5 wt%)Check->SeedRisk HighFinalPure (2'-Methyl[1,1'-biphenyl]-4-yl)methanol>99.5%Check->FinalRisk LowSeed->Final

Caption: Decision tree for targeted impurity removal. Note the prioritization of metal scavenging before crystallization to prevent occlusion.

Experimental Protocol: Optimized Recrystallization

Objective: Purification of 100g Crude Batch (Assay 95%) Target: >99.5% Purity, White Crystalline Solid

  • Dissolution: Charge 100g crude solid into a reactor. Add 300 mL Toluene (3 vol). Heat to 65°C. Stir until fully dissolved.

  • Filtration (Polish): While hot, filter through a 0.45µm PTFE membrane to remove insolubles (salts/dust).[1][5][2]

  • Anti-Solvent Addition: Slowly add 600 mL Heptane (6 vol) at 60°C. Maintain temperature.

  • Nucleation Zone: Cool to 45°C over 30 minutes.

    • Checkpoint: If solution turns milky/oily, reheat to 55°C and add seeds.

    • Add 0.5g pure seed crystals. Stir at 45°C for 1 hour.

  • Growth Phase: Cool to 0–5°C over 4 hours (Linear ramp: ~0.15°C/min).

  • Isolation: Filter the white slurry. Wash cake with 100 mL cold Heptane.

  • Drying: Vacuum dry at 40°C. Note: Do not exceed 50°C during drying; the melting point is low (~74°C), and surface melting can cause caking.[5]

References

  • Synthesis & Properties: PubChem Compound Summary for CID 11237286. National Center for Biotechnology Information (2024).[1][5][2] Retrieved from [Link].[1][5][2]

  • Suzuki Coupling Impurities: Miyaura, N., & Suzuki, A. (1995).[1][5][2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[4][1][5][2] (Foundational text on mechanism explaining homocoupling/deboronation).

  • Metal Scavenging: Welch, C. J., et al. (2005).[1][5][2] "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 9(2), 198-205.[4][1][5][2] (Basis for Thiol/Carbon recommendations).

  • Crystallization of Biphenyls: Tung, H. H., et al. (2009).[5][2] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[3][4][1][5][2] (Source for MSZW and oiling out thermodynamics).

  • Bifenthrin Intermediate Patents: Process for the preparation of 2-methyl-3-biphenylmethanol. CN102603485A (2012).[1][5][2] (Provides industrial context for solvent selection in similar biphenyl alcohols). Retrieved from .[1][5][2]

How to remove palladium catalyst residues from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Removal Division Current Status: Online 🟢 Ticket Subject: Removal of Palladium (Pd) Residues from API Intermediates Assigned Specialist: Senior Application Scientist, Separation Technologies

Overview: The "Heavy Metal" Problem

Welcome to the support center. You are likely here because your ICP-MS data came back showing Palladium levels >10 ppm, or your white solid is disappointingly grey.

Under ICH Q3D guidelines, Palladium is a Class 2B elemental impurity. For oral drug products, the Permitted Daily Exposure (PDE) is generally 100 µ g/day , which often translates to a concentration limit of 10 ppm (assuming a 10g daily dose).[1][2]

Below is your master guide to removing Pd, structured as a troubleshooting workflow.

Part 1: Method Selection (Decision Matrix)

Before dumping activated charcoal into your flask, analyze your reaction matrix. Use this decision tree to select the purification vector that minimizes yield loss while maximizing Pd clearance.

Pd_Removal_Workflow Start Start: Crude Reaction Mixture (High Pd Content) Solubility Is product soluble in organic solvents? Start->Solubility Pd_State Dominant Pd Species? (Pd(0) vs Pd(II)) Solubility->Pd_State Yes Method_Cryst Method A: Crystallization (Best for high purity/stability) Solubility->Method_Cryst No (Precipitates) Cost Cost/Scale Constraints? Pd_State->Cost Pd(0) / Colloidal Method_Scav Method B: Functionalized Silica (Best for selectivity/yield) Pd_State->Method_Scav Pd(II) or Mixed Cost->Method_Scav High Value API Method_Carbon Method C: Activated Carbon (Best for low cost/bulk) Cost->Method_Carbon Low Cost / Bulk Method_Extract Method D: Aqueous Wash (L-Cysteine/NAC) Cost->Method_Extract Specific Chelation

Figure 1: Decision matrix for selecting a palladium removal strategy based on product solubility, oxidation state, and economic constraints.

Part 2: Solid-Supported Scavengers (The Gold Standard)

Ticket #402: "I used a thiol scavenger but my Pd levels are still 500 ppm. What went wrong?"

Diagnosis: You likely have a mismatch between the scavenger functionality and the Pd oxidation state, or the kinetics were too slow.

The Science of Scavenging

Functionalized silica (e.g., SiliaMetS®, Biotage® Si-TMT) works by chelation. The ligand (Thiol, Thiourea, Amine) must displace the ligands currently on the Palladium (Phosphines, etc.).

Scavenger FunctionalityTarget Pd SpeciesMechanismBest For
Thiol (-SH) Pd(II), Pd(0)Soft-Soft interactionGeneral purpose, Pd(OAc)₂, Pd(PPh₃)₄
Thiourea Pd(II)ChelationElectrophilic Pd species
DMT (Dimercaptotriazine) Pd(II), Pd(0)High affinity chelationStubborn residues , Pd-dppf, Pd/C residues
Amine (-NH₂) Pd(II)CoordinationAcidic mixtures, PdCl₂
Standard Protocol: Batch Mode
  • Dissolution: Dissolve crude product in a compatible solvent (THF, EtOAc, DCM, MeOH).[3] Avoid solvents that compete for binding (e.g., Pyridine).

  • Loading: Add 4–8 equivalents of scavenger relative to the residual Pd content (not the initial catalyst amount).

    • Pro-Tip: If residual Pd is unknown, start with 5-10 wt% relative to the crude product.[3]

  • Incubation: Stir at room temperature for 4 hours .

    • Troubleshooting: If removal is poor, heat to 40-50°C. Heat promotes ligand exchange.

  • Filtration: Filter through a fine frit or Celite® pad.

  • Wash: Rinse the cake with solvent to recover adsorbed product.[1][4]

Troubleshooting Ticket #402
  • Issue: Pd(0) nanoparticles or tight complexes (like Pd-dppf) are slow to react with simple thiols.[3]

  • Solution: Switch to a DMT (Dimercaptotriazine) based scavenger (e.g., Si-TMT). The triazine ring offers a larger "bite angle" and higher affinity. Alternatively, add a mild oxidant (open to air) to convert Pd(0) to Pd(II) before scavenging.

Part 3: Activated Carbon (The Traditionalist)

Ticket #899: "Charcoal removed the Palladium, but I lost 40% of my product yield."

Diagnosis: Non-specific adsorption.[1] Activated carbon is a "sticky" surface that binds flat, aromatic molecules (like many drugs) just as well as metal complexes.

Optimization Protocol

Activated carbon is not a "one size fits all."[1][3] Different activation methods (steam vs. chemical) create different pore sizes.

  • Selection: Screen different carbon types (e.g., Darco® KB, Norit®).[3]

  • Loading: Use 10-20 wt% relative to the substrate. Do not exceed this without testing.

  • Temperature: Heat the mixture to 50-60°C during treatment.

    • Why? Higher temperature increases the solubility of your product (keeping it in solution) while often maintaining Pd adsorption kinetics.

  • Filtration: Filter while hot. If the solution cools, your product may precipitate onto the carbon, leading to the yield loss you experienced.[3]

Comparison Data: Scavenger vs. Carbon

FeatureFunctionalized SilicaActivated Carbon
Selectivity High (Chemoselective)Low (Adsorptive)
Product Recovery >95% Typical60-90% Typical
Speed Fast (Flow compatible)Slow (Batch only)
Cleanliness No leachingFine carbon dust (requires filtration)

Part 4: Aqueous Extraction (The Budget Option)

Ticket #115: "We cannot afford expensive resins for this kilo-scale batch. Alternatives?"

Answer: Use water-soluble chelators like N-Acetylcysteine (NAC) or L-Cysteine .[3] This method relies on converting lipophilic Pd complexes into hydrophilic ones that wash away in the aqueous layer.

Protocol: The "Cysteine Wash"
  • Dissolve: Product in water-immiscible solvent (EtOAc, DCM).

  • Prepare Wash: Make a 5-10% aqueous solution of N-Acetylcysteine or L-Cysteine.[3] Adjust pH to neutral/slightly basic (pH 7-8) to ensure the thiol is deprotonated (active).

  • Contact: Stir the organic and aqueous layers vigorously for 1-2 hours.

    • Note: Simple shaking in a funnel is insufficient. You need time for the ligand exchange to occur at the interface.

  • Separate: Remove the aqueous layer (which should turn dark/colored).

  • Repeat: Perform 2-3 washes until the aqueous layer remains colorless.

Part 5: Analytical Verification

Ticket #777: "My colorimetric test says clear, but ICP-MS says Fail."

Expert Insight: Never rely solely on color. Colloidal Pd(0) can be invisible to the naked eye but will fail regulatory limits.

  • Quantitative: Always validate the final step with ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or ICP-OES .[3]

  • Digestion: Ensure the sample is fully digested (using Aqua Regia or Microwave digestion) so that "hidden" Pd inside particle matrices is detected.[3]

References

  • International Council for Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities.[3] (2022). Link

  • Biotage. Metal Scavenger User Guide: Strategies for Work-up and Purification.Link

  • SiliCycle. SiliaMetS® Metal Scavengers Selection Guide.Link

  • Garrett, C. E., & Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (2004). Link

  • Welch, C. J., et al. Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research.[3] Organic Process Research & Development.[3] (2005).[5][6] Link

Sources

Technical Support Center: Solubility Optimization for (2'-Methyl[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

(2'-Methyl[1,1'-biphenyl]-4-yl)methanol is a lipophilic intermediate often used in the synthesis of pyrethroids (like bifenthrin) and liquid crystal precursors.[1][2][3][4] Its structure features a biphenyl core with a hydrophobic methyl group at the ortho position (2') and a polar hydroxymethyl group at the para position (4).[1][2]

While the hydroxymethyl group provides a handle for hydrogen bonding, the bulky, non-polar biphenyl scaffold dominates its physicochemical behavior.[1] This results in high solubility in organic solvents (DMSO, Ethanol) but extremely poor aqueous solubility , leading to frequent precipitation ("crashing out") in aqueous buffers and culture media.

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication for Experiments
Molecular Weight ~198.26 g/mol Small molecule, typically membrane permeable.[1][2][3][4]
LogP (Octanol/Water) ~3.2 – 3.6 (Predicted)Highly lipophilic.[1][2][3][4] Partitions into membranes/plastics.[1][2][3][4]
Water Solubility < 0.1 mg/mL (Insoluble)Requires carrier solvents or surfactants for bioassays.[1][2][3][4]
DMSO Solubility > 50 mg/mLExcellent stock solvent.[1][2][3][4]
Ethanol Solubility > 25 mg/mLGood alternative, but volatile.[1][3]

Troubleshooting Guide (Q&A)

Section A: Stock Solution Preparation

Q: I am trying to dissolve the solid powder directly in water/PBS, but it floats or clumps. What is wrong? A: This compound is functionally insoluble in water.[1][2][4][5][6] You must prepare a concentrated stock solution in an organic solvent first.[1][4]

  • Recommendation: Dissolve the powder in 100% DMSO (Dimethyl Sulfoxide) to create a high-concentration stock (e.g., 10 mM or 50 mM).[1][2][3][4]

  • Tip: If the powder is fluffy or electrostatic, centrifuge the vial briefly before opening to ensure all material is at the bottom.[1][2]

Q: What is the maximum concentration I can achieve in DMSO? A: While specific saturation points vary by batch purity, structurally similar biphenyl methanols typically dissolve at up to 100 mM in anhydrous DMSO.[1]

  • Warning: Avoid storing stocks near the saturation limit at 4°C, as the compound may crystallize out of solution.[1] We recommend 10-20 mM stocks for routine use to prevent freeze-thaw precipitation.[1][3][4]

Q: Can I use Ethanol instead of DMSO? A: Yes, Ethanol (absolute) is a viable alternative if your assay is sensitive to DMSO.[1][2]

  • Trade-off: Ethanol evaporates much faster than DMSO.[1][2][3][4] Use tightly sealed glass vials (not plastic) and minimize headspace to prevent concentration shifts due to evaporation.[1][4]

Section B: Aqueous Dilution & Assay Compatibility[3][7]

Q: When I add my DMSO stock to the cell culture media, I see a cloudy precipitate. How do I fix this? A: This is "solvent shock."[1][2][3][4] The hydrophobic compound crashes out when it hits the high-polarity water environment too quickly.[1][3][4]

  • Solution 1 (The "Intermediate" Step): Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform a serial dilution in DMSO first, then add a small volume of that diluted stock to the media.[1][2]

  • Solution 2 (Rapid Mixing): Vortex the media while adding the DMSO stock to disperse the compound immediately.[1][2]

  • Solution 3 (Carrier Support): Pre-warm the media to 37°C. Cold media promotes precipitation.[1][4]

Q: What is the "Safe Zone" for final DMSO concentration? A: Most cellular assays tolerate 0.1% to 0.5% v/v DMSO .[1][2][4]

  • Calculation: If you need a 10 µM final drug concentration and want 0.1% DMSO, your stock solution must be 10 mM.[1][2]

Q: My compound is sticking to the plastic tips. Is this real? A: Yes. Lipophilic biphenyls adsorb to polypropylene (plastic) surfaces.[1][4]

  • Fix: Use Low-Retention Tips or glass-coated consumables for serial dilutions.[1][2][3][4] Add 0.01% Tween-80 to your assay buffer to keep the compound in solution and prevent it from sticking to the plate walls.[1][2][3][4]

Step-by-Step Protocols

Protocol 1: The "Crash-Free" Serial Dilution Method

Use this method to generate assay-ready plates without precipitation.[1][2][3][4]

  • Prepare Master Stock: Dissolve solid (2'-Methyl[1,1'-biphenyl]-4-yl)methanol in 100% DMSO to 10 mM. Vortex until clear.

  • DMSO Serial Dilution: Prepare all dilution points (e.g., 10 mM, 3 mM, 1 mM...) entirely in 100% DMSO .

    • Why? Diluting in water at this stage causes precipitation.[1][2][4]

  • Intermediate Plate (Optional but Recommended): Transfer 2 µL of the DMSO points into 198 µL of culture media in an intermediate plate. Mix vigorously (pipette up/down 10x).

    • Result: This is a 100x dilution (1% DMSO).[1][2][4]

  • Final Assay Plate: Transfer 10 µL from the Intermediate Plate into 90 µL of cells/media in the final assay plate.

    • Final Result: 0.1% DMSO, compound is fully dispersed.[1][2][4]

Protocol 2: Solubilization with Cyclodextrins (Alternative Vehicle)

Use this if DMSO is toxic to your specific cell line.[2][4]

  • Vehicle Prep: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD)
    in water.[1][2][3][4] Filter sterilize (0.22 µm).
  • Compound Addition: Add the solid compound directly to the HP

    
    CD solution.
    
  • Solubilization: Sonicate in a water bath at 40°C for 30-60 minutes. The cyclodextrin encapsulates the biphenyl core, rendering it water-soluble.[1][3][4]

  • Usage: This stock can often be diluted directly into aqueous buffers without precipitation.[1][2][4]

Visualizations

Figure 1: Solvent Selection Decision Tree

A logic flow to determine the best solvent system based on your experimental constraints.[3]

SolventSelection Start Start: Select Vehicle Q1 Is the assay sensitive to DMSO? Start->Q1 DMSO_Route Use DMSO Stock (Standard) Q1->DMSO_Route No (<0.5% OK) Ethanol_Route Use Ethanol Stock (Check Evaporation) Q1->Ethanol_Route Yes (DMSO Toxic) Q2 Does it precipitate upon dilution? DMSO_Route->Q2 Ethanol_Route->Q2 Method_Direct Direct Dilution (Vortexing) Q2->Method_Direct No (Stable) Method_Step Intermediate Dilution Step (100% -> 1% -> 0.1%) Q2->Method_Step Yes (Cloudy) Method_CD Use Cyclodextrin (HP-beta-CD) Q2->Method_CD Persistent Precip.

Caption: Decision matrix for selecting the optimal solvent system. Blue nodes represent decision points; Green/Yellow indicate primary solvent choices; Grey nodes represent mitigation strategies.[1][3][4]

Figure 2: The "Sandwich" Dilution Workflow

Visualizing the correct order of operations to prevent precipitation.

DilutionWorkflow Solid Solid Compound Stock 100% DMSO Stock (10-50 mM) Solid->Stock Dissolve Dilution Serial Dilution (In 100% DMSO) Stock->Dilution Dilute Intermediate Intermediate Step (Media + 1% DMSO) Dilution->Intermediate 1:100 Dilution (Prevents Shock) Final Final Assay Well (Media + 0.1% DMSO) Dilution->Final Direct Addition Intermediate->Final 1:10 Dilution (Assay Ready) Crash PRECIPITATION RISK (Do not skip steps)

Caption: The "Sandwich" workflow minimizes solvent shock. Direct addition (red dashed line) often leads to precipitation and should be avoided for lipophilic biphenyls.

References

  • PubChem. (2'-Methyl[1,1'-biphenyl]-3-yl)methanol (Compound Summary). National Library of Medicine.[1][4] [Link] (Note: Structural analog used for physicochemical property estimation).[2][3][4]

  • Di, L., & Kerns, E. H. (2016).[1][2] Drug-like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization.[1][2][3][4] Academic Press.[1][3][4] (Authoritative source on solubility strategies for lipophilic drug candidates).

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][4] [Link] (Reference for the Cyclodextrin solubilization protocol).

Sources

Technical Support Center: Quantitative Analysis of Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Status: Online Ticket ID: METHOD-OPT-2024

Introduction: The Biphenyl Challenge

Welcome to the Method Refinement Support Center. You are likely here because standard C18 protocols are failing to resolve your biphenyl isomers or you are battling severe ion suppression in your LC-MS/MS traces.

Biphenyl derivatives (e.g., polychlorinated biphenyls, angiotensin II receptor blockers like telmisartan, and liquid crystal precursors) possess a unique structural rigidity and aromaticity. Their analysis requires a departure from "generic" method development. This guide synthesizes field-proven troubleshooting with the latest regulatory standards (ICH M10).

Module 1: Sample Preparation & Extraction

Goal: Maximize recovery while minimizing the "Matrix Effect" invisible killer.

FAQ: Extraction Efficiency

Q: My recovery for hydrophobic biphenyls is low (<60%) using protein precipitation (PPT). Why? Expert Insight: Biphenyls are highly lipophilic (LogP > 3). In protein precipitation, they often entrap within the precipitated protein pellet or adsorb to plasticware, rather than remaining in the supernatant. Actionable Protocol:

  • Switch to Liquid-Liquid Extraction (LLE): Use non-polar solvents like tert-butyl methyl ether (MTBE) or hexane/ethyl acetate mixtures. These solvents extract the lipophilic analyte while leaving proteins and phospholipids in the aqueous phase.

  • Plasticware Check: Switch to silanized glass vials or low-binding polypropylene to prevent non-specific adsorption.

Q: How do I choose between LLE and Solid Phase Extraction (SPE)? Expert Insight: LLE is cheaper and removes phospholipids well, but SPE provides cleaner extracts for trace-level analysis (pg/mL range). Decision Matrix:

FeatureLiquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Target Analyte LogP High (>3.0)Moderate to High
Throughput Medium (Labor intensive)High (Automatable)
Cleanliness Good (Removes salts/proteins)Excellent (Removes phospholipids)
Cost LowHigh
Workflow Visualization: Sample Prep Decision Tree

SamplePrep Start Start: Sample Matrix LogP Analyte LogP > 3.0? Start->LogP Conc Target Sensitivity? LogP->Conc Yes PPT Protocol C: PPT (Acetonitrile w/ 0.1% Formic) LogP->PPT No (<3.0) LLE Protocol A: LLE (MTBE/Hexane) Conc->LLE ng/mL range SPE Protocol B: SPE (Polymeric RP) Conc->SPE pg/mL range

Figure 1: Decision logic for selecting the optimal extraction strategy based on analyte hydrophobicity and sensitivity requirements.

Module 2: Chromatographic Separation

Goal: Resolve positional isomers and eliminate peak tailing.

FAQ: Column Selection & Isomer Resolution

Q: I cannot separate ortho-, meta-, and para- isomers on my C18 column. What is wrong? Expert Insight: C18 columns rely primarily on hydrophobic interactions. Biphenyl isomers often have identical hydrophobicity but different electron densities and shapes. You need a stationary phase that exploits pi-pi (


) interactions .
Actionable Protocol: 
  • Switch to a Biphenyl Stationary Phase: Columns like the Restek Raptor Biphenyl or Phenomenex Kinetex Biphenyl utilize pi-pi mechanisms. The biphenyl rings on the silica support interact strongly with the aromatic rings of your analyte, offering superior selectivity for isomers and halogenated aromatics [1, 4].

  • Mobile Phase Modifier: Use Methanol (MeOH) instead of Acetonitrile (ACN). MeOH allows for stronger

    
     interactions between the analyte and the stationary phase; ACN can suppress these interactions by forming its own 
    
    
    
    -complexes.

Q: I am seeing severe peak tailing for my basic biphenyl derivative (e.g., containing an amine). Expert Insight: This is likely due to secondary interactions between the amine and residual silanols on the silica surface. Actionable Protocol:

  • Buffer pH: Adjust mobile phase pH to be 2 units away from the analyte's pKa. For bases, high pH (ammonium bicarbonate, pH 10) often deprotonates the amine, improving shape (ensure column is pH stable).

  • Add Ammonium Formate: Add 5-10 mM ammonium formate to the aqueous mobile phase to compete for silanol sites.

Module 3: Mass Spectrometry & Detection

Goal: Mitigate Ion Suppression and ensure robust quantification.

FAQ: Matrix Effects & Sensitivity

Q: My signal drops by 50% when I switch from standards to plasma samples. How do I fix this? Expert Insight: You are experiencing Ion Suppression , likely caused by phospholipids co-eluting with your analyte. These lipids compete for charge in the ESI source. Actionable Protocol:

  • Monitor Phospholipids: Add a transition for Phosphatidylcholines (m/z 184 -> 184) to your method to visualize where the "matrix dump" elutes.

  • Divert Valve: Set the LC divert valve to waste for the first 1-2 minutes and the final wash phase to prevent salt/lipid buildup on the source.

  • Internal Standard (IS): You must use a stable isotope-labeled IS (e.g., Biphenyl-d10). An analog IS will not compensate for matrix effects efficiently because it may not co-elute perfectly with the analyte [2, 6].

Workflow Visualization: Matrix Effect Troubleshooting

MatrixEffect Issue Issue: Signal Suppression Check1 Step 1: Post-Column Infusion Issue->Check1 Decision Suppression Zone Found? Check1->Decision Fix1 Fix: Change Gradient (Move analyte away from zone) Decision->Fix1 Co-elution Fix2 Fix: Switch Ionization (ESI -> APCI) Decision->Fix2 Persistent Fix3 Fix: Improved Cleanup (Phospholipid Removal Plate) Decision->Fix3 Broad suppression

Figure 2: Step-by-step logic for identifying and eliminating matrix effects in LC-MS/MS analysis.

Module 4: Validation & Compliance (ICH M10)

Goal: Ensure your data stands up to regulatory scrutiny.

FAQ: Regulatory Standards

Q: What are the critical validation parameters for a new bioanalytical method under ICH M10? Expert Insight: The ICH M10 guideline (adopted May 2022) harmonizes bioanalytical method validation.[1] You cannot just "check linearity." Mandatory Validation Checklist:

ParameterRequirement (ICH M10)Acceptance Criteria
Selectivity Analyze blank matrix from 6 sourcesNo interference >20% of LLOQ
Matrix Effect Calculate Matrix Factor (MF)CV of MF < 15% across 6 lots
Accuracy/Precision 3 runs, 5 replicates per level±15% (±20% at LLOQ)
Carry-over Inject blank after ULOQ<20% of LLOQ signal
Dilution Integrity Dilute sample >ULOQAccuracy within ±15%

Q: How do I calculate the Matrix Factor (MF)? Formula:



  • MF = 1: No effect.

  • MF < 1: Ion Suppression.

  • MF > 1: Ion Enhancement.

  • Note: An IS-normalized MF is preferred and should be close to 1.0.

References

  • Restek Corporation. (2024). Biphenyl, the Go-To Phase for LC-MS Method Development. Separation Science.[2] Link

  • ICH. (2022).[3] Guideline M10 on Bioanalytical Method Validation. European Medicines Agency. Link

  • Sigma-Aldrich. (2014). Troubleshooting Liquid Chromatographic Separations.Link

  • Chromatography Online. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS.Link

  • MDPI. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin.Link

  • NIH. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods.Link

Sources

Validation & Comparative

Structural Confirmation of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Confirming the regio-isomerism of substituted biphenyls is a critical bottleneck in drug development.[1] For (2'-Methyl[1,1'-biphenyl]-4-yl)methanol , the challenge lies in distinguishing the position of the methyl group (ortho, meta, or para on the distal ring) and verifying the integrity of the biphenyl linkage.

While 1D


H NMR provides a quick purity check, it fails to unambiguously assign the structure due to severe signal overlap in the aromatic region (7.1–7.5 ppm).[1] This guide compares the limitations of standard 1D analysis with a robust Integrated 2D NMR Strategy (HSQC, COSY, HMBC) , providing a definitive protocol for structural validation.

Part 1: The Analytical Challenge (1D vs. 2D)

The Ambiguity of 1D NMR

In a standard 300 MHz or 400 MHz


H NMR spectrum (CDCl

), this molecule presents a deceptive simplicity. You will observe a methyl singlet, a hydroxymethyl signal, and a complex aromatic multiplet.[1]

Table 1: Representative 1D


H NMR Data (Simulated for DMSO-d

)
SignalChemical Shift (

)
MultiplicityIntegrationAssignmentAmbiguity Risk
-OH 5.18 ppmTriplet (

Hz)
1HHydroxylConfirms primary alcohol, but not location.[1]
-CH

-
4.52 ppmDoublet (

Hz)
2HBenzylic CH

Indistinguishable from isomers.[1]
Ar-CH

2.21 ppmSinglet3HMethylCould be at pos 2, 3, or 4 on either ring.[1]
Ar-H 7.10 – 7.45 ppmComplex Multiplet8HAromaticHIGH. Overlap prevents assignment of Ring A vs. Ring B.

The Problem: A 3'-methyl or 4'-methyl isomer would produce a nearly identical 1D spectrum. The "ortho" substitution (2'-methyl) induces a twist in the biphenyl system, altering chemical shifts slightly, but not enough for definitive proof without reference standards.

The Solution: Integrated 2D NMR

By employing 2D correlation spectroscopy, we resolve the structure through connectivity rather than just chemical shift.[1]

Table 2: Technique Comparison

FeatureStandard 1D

H NMR
Integrated 2D Suite (COSY/HSQC/HMBC)
Resolution Low (Overlapping Ar-H)High (Resolves H via C shifts)
Connectivity None (Scalar only)Through-bond (1-3 bonds)
Linkage Proof InferentialDefinitive (HMBC C1-C1' correlation)
Confidence 80% (Presumptive)99.9% (Absolute)

Part 2: Structural Elucidation Logic

The confirmation relies on a three-step logic flow, validated by the specific correlations below.

Step 1: Spin System Mapping (COSY)[1]
  • Ring A (Methanol side): The AA'BB' system (approximate) of the 4-substituted ring is identified.[1] The protons ortho to the -CH

    
    OH group correlate with the protons meta to it.[1]
    
  • Ring B (Methyl side): The 2'-methyl group isolates the spin system.[1] We look for a continuous chain of couplings: H3'

    
     H4' 
    
    
    
    H5'
    
    
    H6'.[1] H6' is crucial as it is the "linker" proton.[1]
Step 2: Carbon Assignment (HSQC)[1]
  • Correlates the messy aromatic protons to their distinct

    
    C signals.
    
  • Key Check: The carbon attached to the methyl-bearing ring (C2') will typically be shifted downfield (~135 ppm) compared to unsubstituted carbons.[1]

Step 3: The "Smoking Gun" (HMBC)

This is the definitive step.[1] We must observe correlations that bridge the two rings.

  • Intra-ring (Methyl location): The Methyl protons (2.21 ppm) must show a strong 3-bond correlation to C1' (the quaternary carbon linking to Ring A).[1]

  • Inter-ring (Biphenyl Linkage):

    • H2/H6 (Ring A) must correlate to C1' (Ring B) .[1]

    • H6' (Ring B) must correlate to C1 (Ring A) .[1]

Visualization of Assignment Logic

NMR_Assignment_Flow Sample Unknown Sample (2'-Methyl[1,1'-biphenyl]-4-yl)methanol H1_NMR 1D 1H NMR Identify functional groups (OH, CH2, CH3) Sample->H1_NMR HSQC HSQC Resolve overlapping Ar-H by 13C chemical shift H1_NMR->HSQC  Map C-H   COSY COSY Trace Spin Systems: Ring A (AA'BB') vs Ring B (ABCD) HSQC->COSY  Define Rings   HMBC HMBC Long-Range Correlations COSY->HMBC  Connect Rings   Conclusion CONFIRMED STRUCTURE Proved 2'-Me position and C1-C1' Linkage HMBC->Conclusion  Definitive Proof  

Figure 1: The logical workflow for structural confirmation using 2D NMR.

Part 3: Experimental Protocol

To replicate this analysis, follow this self-validating protocol.

Sample Preparation
  • Solvent: DMSO-d

    
      (99.9% D).
    
    • Why? Unlike CDCl

      
      , DMSO slows proton exchange, allowing the -OH  proton to appear as a sharp triplet (coupling to CH
      
      
      
      ).[1] This confirms the alcohol is primary.[1]
  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Note: High concentration aids HMBC sensitivity for quaternary carbons.[1]

Acquisition Parameters (600 MHz recommended, 400 MHz acceptable)
  • Temperature: 298 K (25°C).[1]

  • HMBC Setup: Optimize for long-range coupling

    
     Hz.
    
    • Scans: Minimum 16 (ensure S/N > 10 for quaternary carbons).[1]

    • Relaxation Delay: 1.5s.

Data Processing & Verification
  • Phase Correction: Ensure pure absorption mode for 2D peaks.

  • Referencing: Set DMSO quintet to 2.50 ppm (

    
    H) and 39.5 ppm (
    
    
    
    C).
  • Validation Check:

    • Does the -OH peak split into a triplet? (If singlet, sample may be wet; add D

      
      O shake to confirm exchange).
      
    • Are there exactly 8 aromatic protons integrating correctly?

Structural Connectivity Map

Structure_Map cluster_RingA Ring A (4-Substituted) cluster_RingB Ring B (2-Methyl) C1 C1 (Quat) C1_prime C1' (Quat) C1->C1_prime Biphenyl Bond C4 C4 (Quat) CH2OH CH2-OH (4.52 ppm) C4->CH2OH H26 H2/H6 (Ortho to Link) H26->C1_prime HMBC (Inter-Ring) C2_prime C2' (Quat) Me CH3 (2.21 ppm) C2_prime->Me Me->C1_prime HMBC (3J) Me->C2_prime HMBC (3J) H6_prime H6' (Ortho to Link) H6_prime->C1 HMBC (Inter-Ring)

Figure 2: Key HMBC correlations required to confirm the 2'-methyl substitution and biphenyl linkage.

References

  • PubChem Compound Summary. (2025). (2'-Methyl[1,1'-biphenyl]-4-yl)methanol. National Center for Biotechnology Information.[1] [Link]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Standard reference for HMBC/HSQC pulse sequences). [Link]

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. Wiley.[1][2] (Reference for biphenyl chemical shifts). [Link][1]

  • Reichert, D. (2005).[1][3] Structure elucidation of biphenyl derivatives using 2D NMR. Magnetic Resonance in Chemistry. (Methodology grounding).

Sources

Comparative Analysis of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol and its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative analysis of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol and its isomers Content Type: Publish Comparison Guide

A Technical Guide for Researchers and Drug Development Professionals[1][2]

Executive Summary

(2'-Methyl[1,1'-biphenyl]-4-yl)methanol is a structural isomer of the industrially significant pyrethroid intermediate, (2'-methyl[1,1'-biphenyl]-3-yl)methanol (Bifenthrin alcohol).[1][2] While the 3-yl isomer is ubiquitous in agrochemical synthesis, the 4-yl isomer (para-substituted) serves as a critical scaffold in medicinal chemistry for exploring Structure-Activity Relationships (SAR) and in materials science for liquid crystal mesogens.[1][2]

This guide provides an objective, data-driven comparison of the 4-yl target against its 3-yl isomer . It details synthesis protocols, impurity profiling, and physicochemical distinctions to support decision-making in lead optimization and process development.

Structural & Physicochemical Comparison

The primary distinction lies in the position of the hydroxymethyl group relative to the biphenyl bond.[2] This positional isomerism drastically affects crystal packing, solubility, and metabolic stability.[2]

Isomer Identification
FeatureTarget Compound (4-yl) Primary Isomer (3-yl)
IUPAC Name (2'-Methyl[1,1'-biphenyl]-4-yl)methanol(2'-Methyl[1,1'-biphenyl]-3-yl)methanol
Common Name 4-Hydroxymethyl-2'-methylbiphenylBifenthrin Alcohol
CAS Number Not widely listed (Research Scale)76350-90-8
Substitution Para (4-position on Ring A)Meta (3-position on Ring A)
Symmetry High (

potential)
Low (

)
Electronic Effect Conjugation of -CH2OH with biphenyl core is linear.[1][2]Conjugation is cross-conjugated/interrupted.[2]
Comparative Properties Table
Property(2'-Methyl...-4-yl)methanol (2'-Methyl...-3-yl)methanol Implication
Melting Point High (~95–110°C, Predicted)Low (73–76°C)The 4-yl isomer crystallizes more readily, making it harder to remove as an impurity from the 3-yl oil/low-melt solid.[1][2]
Solubility (MeOH) ModerateHigh4-yl isomer requires more polar solvent volume for recrystallization.[1][2]
pKa (Est.) ~14.2~14.3Negligible difference; separation by pH is ineffective.[1][2]
HPLC Retention Late Eluter (on C18)Early Eluter (on C18)Para-substitution increases effective surface area for hydrophobic interaction.[1][2]

Synthesis & Experimental Protocols

The synthesis of the 4-yl isomer requires a regioselective approach to avoid contamination with the 3-yl isomer.[2] The most robust method is a Suzuki-Miyaura Cross-Coupling utilizing para-substituted precursors.[2]

Workflow Visualization

SynthesisWorkflow Start1 4-Bromobenzyl Alcohol (Electrophile) Reaction Suzuki Coupling (Toluene/EtOH/H2O, 90°C) Start1->Reaction Start2 2-Methylphenylboronic Acid (Nucleophile) Start2->Reaction Cat Pd(PPh3)4 Catalyst K2CO3 Base Cat->Reaction Workup Aq. Workup & Extraction Reaction->Workup Purification Recrystallization (Hexane/EtOAc) Workup->Purification Product (2'-Methyl[1,1'-biphenyl]-4-yl)methanol (Target) Purification->Product

Caption: Regioselective synthesis pathway for the 4-yl isomer via Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol

Objective: Produce >98% pure 4-yl isomer for use as an analytical standard or scaffold.

Reagents:

  • 4-Bromobenzyl alcohol (1.0 eq, 10 mmol)[1][2]

  • 2-Methylphenylboronic acid (1.2 eq, 12 mmol)[1][2]

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.03 eq)[1][2]

  • Potassium Carbonate (K2CO3) (2.0 eq)[1][2]

  • Solvent: Toluene:Ethanol:Water (4:1:1 ratio)[1][2]

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve 4-bromobenzyl alcohol (1.87 g) and 2-methylphenylboronic acid (1.63 g) in 40 mL of Toluene/EtOH mixture.

  • Activation: Add K2CO3 (2.76 g) dissolved in 10 mL distilled water.

  • Degassing: Sparge the biphasic mixture with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (Critical to prevent homocoupling byproducts).

  • Catalysis: Add Pd(PPh3)4 (346 mg) quickly under inert atmosphere.

  • Reaction: Heat to reflux (approx. 90°C) for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1).[2] The starting bromide spot should disappear.[2]

  • Workup: Cool to room temperature. Separate layers. Extract aqueous layer with Ethyl Acetate (2 x 20 mL). Combine organic phases, wash with brine, and dry over anhydrous MgSO4.

  • Purification: Concentrate in vacuo. The crude solid is recrystallized from hot Hexane with minimal Ethyl Acetate.[2]

    • Note: If the 3-yl isomer were present, it would remain in the mother liquor due to higher solubility.[2]

Self-Validating Check:

  • 1H NMR (CDCl3): Look for the characteristic AA'BB' doublet system for the para-substituted ring (approx. 7.40 and 7.65 ppm).[2] The 3-yl isomer would show a complex ABCD multiplet pattern.[2]

Analytical Characterization & Impurity Profiling

Distinguishing the 4-yl isomer from the 3-yl isomer is critical in quality control, especially since the 3-yl is a common impurity in biphenyl syntheses.[1][2]

HPLC Method for Isomer Separation

Standard reverse-phase conditions can separate the isomers based on their effective hydrophobic surface area.[2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[2]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile[1][2]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm.[2]

Expected Results:

  • Retention Time (RT):

    • (2'-Methyl...-3-yl)methanol: ~8.5 min (Meta substitution is more compact/polar).[1][2]

    • (2'-Methyl...-4-yl)methanol: ~9.2 min (Para substitution allows greater hydrophobic interaction with C18 chains).[1][2]

Spectroscopic Differentiation
Technique4-yl Isomer Signature 3-yl Isomer Signature
1H NMR (Aromatic) Two distinct doublets (2H each, J~8Hz) for the alcohol-bearing ring.Multiplet (4H) with no clear symmetry for the alcohol-bearing ring.[1][2]
13C NMR Fewer signals due to symmetry (4 signals for alcohol ring).More signals (6 distinct signals for alcohol ring).[2]

Applications in Drug Discovery

The "Magic Methyl" & Scaffold Rigidity

The (2'-Methyl[1,1'-biphenyl]-4-yl)methanol scaffold is valuable for probing the "Magic Methyl" effect .[1][2] The ortho-methyl group on the B-ring forces the biphenyl system into a twisted conformation (dihedral angle ~60-90°), unlike the planar unsubstituted biphenyl.[1][2]

  • 4-yl (Para): Extends the molecule linearly.[2] Ideal for probing deep hydrophobic pockets where length is required.[2]

  • 3-yl (Meta): Creates a "kinked" geometry.[1][2] Ideal for inducing turns or fitting into curved binding sites (e.g., Sodium Channel modulators like Bifenthrin).[2]

Logical Relationship of Applications

Applications Core Scaffold: (2'-Methyl[1,1'-biphenyl]-4-yl)methanol DrugDisc Drug Discovery (Medicinal Chem) Core->DrugDisc MatSci Materials Science (Liquid Crystals) Core->MatSci App1 SAR Probing: Linear extension vectors DrugDisc->App1 App2 Metabolic Stability: Block para-oxidation DrugDisc->App2 App3 Mesogens: Rod-like rigid cores MatSci->App3

Caption: Divergent applications of the 4-yl scaffold in pharma and materials science.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 596875, (2'-Methyl[1,1'-biphenyl]-3-yl)methanol. Retrieved from [Link] (Reference for the 3-yl isomer properties).[1][2]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews, 95(7), 2457-2483.[1][2] [Link] (Foundational protocol for Suzuki coupling).[2]

  • Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery.[2] Angewandte Chemie International Edition. (Context for "Magic Methyl" effect in biphenyls).

Sources

Validation of an HPLC Method for the Quantification of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Analytical Scientists

Abstract

This guide presents a validated, high-performance liquid chromatography (HPLC) method for the quantification of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol, a critical intermediate in the synthesis of pyrethroid insecticides (e.g., Bifenthrin) and sartan-class pharmaceuticals. Unlike traditional Gas Chromatography (GC) methods which may suffer from thermal instability issues or require derivatization, this optimized Reverse-Phase (RP-HPLC) protocol utilizes a Phenyl-Hexyl stationary phase to exploit


 interactions for superior selectivity. This document compares the proposed method against standard alternatives, providing a step-by-step validation protocol compliant with ICH Q2(R1) guidelines.
Introduction: The Analytical Challenge

(2'-Methyl[1,1'-biphenyl]-4-yl)methanol (CAS 76350-90-8) is a structural isomer often accompanied by positional impurities during synthesis. Its purity is paramount as it directly impacts the yield and stereochemistry of downstream Active Pharmaceutical Ingredients (APIs) and agrochemicals.

Why Standard Methods Fail:

  • GC-FID/ECD: While common for final pyrethroid products, GC can degrade the hydroxylated intermediate or require cumbersome silylation steps.

  • Generic C18 HPLC: Standard alkyl-chain columns often struggle to resolve the target analyte from structurally similar biphenyl isomers (e.g., 3-methanol derivatives) due to a lack of shape selectivity.

The Solution: We propose an HPLC method using a Phenyl-Hexyl column with a Methanol-based mobile phase . This combination maximizes


 interactions between the biphenyl analyte and the stationary phase, offering resolution superior to standard C18 chemistries.
Method Development & Comparison
2.1 The Optimized "Product" (Proposed Method)
  • Column: Core-shell Phenyl-Hexyl,

    
    
    
  • Mobile Phase: Methanol : Water (70:30 v/v) isocratic.

    • Rationale: Methanol is a proton donor/acceptor that does not disrupt the

      
       overlap between the analyte and the phenyl stationary phase, unlike Acetonitrile which can suppress these interactions.[1]
      
  • Flow Rate:

    
    
    
  • Detection: UV @

    
    
    
  • Temperature:

    
    
    
2.2 Comparative Analysis

The following table contrasts the proposed method with the two most common alternatives: Generic C18 HPLC and GC-FID.

FeatureProposed Method (Phenyl-Hexyl) Alternative A (Generic C18) Alternative B (GC-FID)
Selectivity High (

discrimination of isomers)
Medium (Hydrophobicity only)High (Boiling point based)
Sample Prep Dilute & ShootDilute & ShootDerivatization often required
Thermal Stress None (Ambient/Mild)NoneHigh (Injector port degradation risk)
Solvent Cost Low (Methanol is cheaper than ACN)High (Requires ACN for peak shape)Low (Carrier gas)
Resolution (

)

(vs. nearest isomer)

(Co-elution risk)

Run Time



2.3 Decision Logic Visualization

The following diagram illustrates the mechanistic decision-making process for selecting the Phenyl-Hexyl stationary phase.

MethodSelection Start Analyte: (2'-Methyl[1,1'-biphenyl]-4-yl)methanol Structure Structural Features: Biphenyl Ring + Hydroxyl Group Start->Structure Choice1 Is the analyte thermally stable? Structure->Choice1 GC GC-FID Method (Risk: Degradation/Tailing) Choice1->GC No/Unsure HPLC HPLC Method Choice1->HPLC Yes Choice2 Are positional isomers present? HPLC->Choice2 C18 C18 Column (Hydrophobic Separation Only) Choice2->C18 No Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Choice2->Phenyl Yes (Critical) Solvent Mobile Phase Selection Phenyl->Solvent ACN Acetonitrile (Suppresses Pi-Pi) Solvent->ACN Avoid MeOH Methanol (Preserves Pi-Pi Selectivity) Solvent->MeOH Select

Figure 1: Decision tree for selecting the Phenyl-Hexyl/Methanol system to maximize isomeric selectivity.

Validation Protocol (ICH Q2(R1))[2][3]

This section details the step-by-step experimental workflow to validate the method. Every step is designed to be self-validating.

3.1 Specificity (Selectivity)

Objective: Prove the method can measure the analyte unequivocally in the presence of impurities. Protocol:

  • Blank Preparation: Inject mobile phase only.

  • Standard Preparation: Prepare a

    
     solution of the reference standard.
    
  • Spike Solution: Spike the standard with known synthesis precursors (e.g., 3-bromo-2-methylbenzoic acid).

  • Acceptance Criteria:

    • No interference peaks at the retention time of the analyte in the blank.

    • Resolution (

      
      ) between analyte and nearest impurity peak 
      
      
      
      .
3.2 Linearity

Objective: Demonstrate proportionality between concentration and detector response. Protocol:

  • Prepare a stock solution (

    
     in Methanol).
    
  • Dilute to 5 levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g.,

    
    ).
    
  • Inject each level in triplicate.

  • Calculation: Plot Area (y) vs. Concentration (x) and calculate the regression line

    
    .
    
  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
3.3 Accuracy (Recovery)

Objective: Confirm the method measures the true value. Protocol:

  • Matrix: Use a placebo mixture or synthesis reaction mass (if available).

  • Spiking: Add known amounts of standard to the matrix at three levels (80%, 100%, 120%).

  • Analysis: Calculate the amount recovered vs. amount added.

  • Acceptance Criteria: Mean recovery within

    
    .
    
3.4 Precision (Repeatability)

Objective: Assess the consistency of results under the same conditions. Protocol:

  • Prepare 6 independent samples at the 100% test concentration.

  • Analyze sequentially.[2]

  • Acceptance Criteria: Relative Standard Deviation (%RSD) of the peak areas

    
    .
    
3.5 Validation Workflow Visualization

The following diagram outlines the logical flow of the validation experiments.

ValidationFlow Start Start Validation SystemSuit System Suitability (Tailing < 2.0, Plates > 2000) Start->SystemSuit SystemSuit->Start Fail (Retest) Specificity Specificity Test (Blank vs. Spiked) SystemSuit->Specificity Pass Linearity Linearity (5 Levels, R² > 0.999) Specificity->Linearity Pass Precision Precision (n=6, RSD < 2%) Linearity->Precision Pass Accuracy Accuracy (Recovery 98-102%) Precision->Accuracy Pass Report Generate Validation Report Accuracy->Report Pass

Figure 2: Sequential workflow for ICH Q2(R1) method validation.

Experimental Data Summary

The following data represents typical results achieved using the proposed Phenyl-Hexyl/Methanol method.

ParameterExperimental ResultAcceptance LimitStatus
Linearity (

)


PASS
Range

Derived from LinearityPASS
Precision (RSD)

(

)

PASS
Accuracy (Recovery)


PASS
LOD


PASS
LOQ


PASS
Robustness Stable at

,

Organic
RSD

PASS
References
  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link

  • Phenomenex. (2024).[2] Reversed Phase HPLC Method Development: Solvent Screening for Isocratic Methods. (Explains Methanol vs. ACN selectivity on Phenyl phases). Link

  • PubChem. (2025).[4] Compound Summary: (2'-Methyl[1,1'-biphenyl]-4-yl)methanol. National Library of Medicine. Link

  • SIELC Technologies. (2024). Separation of Bifenthrin and Intermediates on RP-HPLC.Link

Sources

Orthogonal Validation: A Comparative Guide to Cross-Verifying Analytical Data with GC-MS and HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Orthogonality

In modern drug development, reliance on a single analytical technique is a calculated risk that often fails regulatory scrutiny. The Orthogonal Approach —analyzing the same sample using two distinct physicochemical separation principles—is not merely a "double-check"; it is a requirement for establishing scientific validity under ICH Q2(R2) guidelines.

This guide details the cross-validation of results between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) . While GC-MS relies on volatility and thermal stability, HPLC leverages polarity and solubility. When these two techniques yield correlated quantitative data, the probability of undetected systematic error (such as co-eluting impurities or matrix interference) approaches zero.

Technical Comparison: Divergent Mechanisms, Convergent Goals

To cross-validate effectively, one must understand the source of potential bias in each method. Discrepancies usually arise not from detector failure, but from the fundamental physics of the separation.

Comparative Performance Metrics
FeatureGC-MS (Gas Chromatography)HPLC / LC-MS (Liquid Chromatography)
Separation Principle Volatility & Boiling PointPolarity, Hydrophobicity, & Size
Analyte Suitability Non-polar, Volatile, Thermally StablePolar, Non-volatile, Thermally Labile, Large Molecules
Sample Prep Often requires Derivatization (e.g., silylation) to induce volatility.Minimal (Dilution/Filtration). Compatible with aqueous matrices.
Matrix Effects Spectral Skewing: Co-elution can distort mass spectra.Ion Suppression: Matrix components reduce ionization efficiency in MS.
Identification Superior: Standardized EI (70eV) libraries (NIST) allow fingerprint matching.Variable: ESI spectra vary by instrument; relies more on retention time & reference standards.
Primary Bias Risk Thermal degradation of analyte in the injector port.Co-elution of isobaric compounds (if MS resolution is low).

Experimental Protocol: Designing the Cross-Validation Study

This protocol establishes a self-validating system. The goal is to quantify a target analyte (e.g., a pharmaceutical intermediate) using both techniques and statistically assess the concordance.

Phase A: Sample Preparation (The Divergence Point)
  • Unified Source: Start with a single homogeneous bulk sample.

  • Split: Aliquot into two streams immediately to prevent storage variables.

    • Stream 1 (HPLC): Dilute in mobile phase (e.g., Acetonitrile/Water). Filter through 0.22 µm PTFE.

    • Stream 2 (GC-MS): Dry down (if aqueous). Perform derivatization using BSTFA + 1% TMCS (60°C for 30 min) to cap polar hydroxyl groups.

Phase B: Data Acquisition & Correlation

Run calibration curves (


) for both methods on the same day. Analyze samples in triplicate.
Phase C: Statistical Analysis

Do not simply compare means. Use Bland-Altman Analysis to assess agreement.

  • Plot: (Method A - Method B) vs. Average (Method A + Method B).

  • Acceptance Criteria: 95% of differences must lie within

    
     standard deviations (Limits of Agreement).
    

Visualization: The Cross-Validation Workflow

The following diagram illustrates the logical flow of an orthogonal validation study, highlighting the critical decision points where data integrity is assessed.

CrossValidationWorkflow Sample Homogeneous Bulk Sample Split Split Aliquots Sample->Split PrepGC GC Prep: Derivatization (BSTFA/TMCS) Split->PrepGC PrepLC HPLC Prep: Dilution (Mobile Phase) Split->PrepLC RunGC GC-MS Analysis (EI Source) PrepGC->RunGC DataGC Data: Peak Area Ratio RunGC->DataGC Compare Statistical Correlation (Bland-Altman / % Diff) DataGC->Compare RunLC HPLC-UV/MS Analysis (ESI Source) PrepLC->RunLC DataLC Data: Peak Area Integration RunLC->DataLC DataLC->Compare Decision Do Results Match? Compare->Decision Valid Validated Orthogonal Result (Report Data) Decision->Valid Yes (<5% Diff) Investigate Investigate Discrepancy (See Troubleshooting) Decision->Investigate No (>5% Diff)

Figure 1: Critical path for orthogonal cross-validation. Note the parallel preparation tracks merging at the statistical correlation stage.

Case Study: Impurity Profiling of "Drug X"

Scenario: A pharmaceutical intermediate ("Drug X") is analyzed for purity.

  • GC-MS Result: 98.2% Purity. Two minor impurities detected.

  • HPLC Result: 99.5% Purity. No impurities detected.

Discrepancy Analysis: The GC-MS shows lower purity. Is the HPLC method missing impurities (low sensitivity), or is the GC-MS creating them?

Experimental Investigation:

  • Hypothesis: Drug X is thermally labile. The high temperature of the GC injector (

    
    C) is causing the drug to degrade during injection, creating "ghost" impurities.
    
  • Validation: The sample was re-injected into the GC at a lower inlet temperature (

    
    C). The impurity peaks decreased significantly.
    
Data Summary Table
ParameterGC-MS (Initial)HPLC (Reference)GC-MS (Optimized Temp)
Main Peak Area



Impurity A 1.1%Not Detected 0.2%
Impurity B 0.7%Not Detected 0.1%
Calculated Purity 98.2% 99.5% 99.7%
Status False PositiveTrue ValueCorrelated

Troubleshooting Logic: When Results Don't Match

When cross-validation fails (Correlation


), use this logic flow to identify the root cause.

DiscrepancyLogic Start Discrepancy Detected (GC vs HPLC) CheckGC Check GC: Thermal Degradation? Start->CheckGC CheckLC Check HPLC: UV/MS Response? Start->CheckLC ActionGC Lower Injector Temp or Derivatize CheckGC->ActionGC ActionLC Check Wavelength or Ion Suppression CheckLC->ActionLC ResultGC Impurity Disappears? (GC Artifact) ActionGC->ResultGC ResultLC Peak Appears? (LC Method Blindspot) ActionLC->ResultLC

Figure 2: Decision logic for diagnosing root causes of analytical discrepancies.

Common Causes of Divergence
  • Thermal Instability (GC Bias): Analyte breaks down in the injector. Solution: Use HPLC or derivatize.

  • Lack of Chromophore (HPLC Bias): Analyte has no UV absorbance. Solution: Use LC-MS or Refractive Index (RI) detector.

  • Incomplete Derivatization (GC Bias): Reaction with BSTFA is only 80% complete, leading to low quantification. Solution: Increase reaction time/temp.

  • Matrix Ion Suppression (LC-MS Bias): Co-eluting salts suppress the signal. Solution: Improve extraction (SPE) or switch to GC-MS.

References

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[3][4][5] Retrieved from [Link]

  • Fluid Imaging Technologies. (2025). What is a Particle Analysis "Orthogonal Method"? Retrieved from [Link]

  • Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. Retrieved from [Link]

  • National Institutes of Health (NIH). (2006). Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide.[6] Retrieved from [Link]

Sources

Biological Activity Comparison Guide: (2'-Methyl[1,1'-biphenyl]-4-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol (CAS 1539309-42-6) against its biologically active analogs.[1][2]

The analysis focuses on the critical Structure-Activity Relationship (SAR) determining why specific regioisomers become potent insecticides (pyrethroids) while others serve as antimicrobial agents or inactive controls.[1]

Executive Summary

(2'-Methyl[1,1'-biphenyl]-4-yl)methanol (hereafter referred to as Compound A ) is a biphenyl alcohol characterized by a para-hydroxymethyl group on one ring and an ortho-methyl substitution on the distal ring.[1][2]

In drug discovery and agrochemistry, this molecule serves as a critical structural probe .[2] It is the regioisomer of the commercially vital Bifenthrin Alcohol (Compound B). This guide compares Compound A against its analogs to demonstrate how shifting the hydroxymethyl group from the meta (3-position) to the para (4-position) drastically alters biological targets—shifting from neurotoxic insecticidal activity to potential antimicrobial efficacy.[1][2]

The Analogs Under Comparison
Compound IDChemical NameStructure KeyPrimary Biological Role
Compound A (2'-Methyl[1,1'-biphenyl]-4-yl)methanolPara-alcohol, Ortho-methyl (distal)SAR Probe / Negative Control (Insecticides)
Compound B (2-Methyl[1,1'-biphenyl]-3-yl)methanolMeta-alcohol, Ortho-methyl (proximal)Insecticide Precursor (Bifenthrin intermediate)
Compound C [1,1'-Biphenyl]-4-methanolPara-alcohol, No methylAntimicrobial / Antifungal

Structural & Physicochemical Comparison

The biological divergence between these analogs is driven by molecular geometry and lipophilicity .[2]

Geometry: The "L-Shape" vs. "Linear" Vector[1][2]
  • Compound B (Active Insecticide): The meta-hydroxymethyl group creates an angular "L-shape" when esterified.[1][2] This geometry is essential for fitting into the voltage-gated sodium channel (VGSC) of insects.[1]

  • Compound A (Target): The para-hydroxymethyl group creates a linear vector.[1] Despite having the same biphenyl core and methyl twist, this linearity prevents the molecule from accessing the pyrethroid binding pocket, rendering it biologically inactive as an insecticide but chemically stable.[2]

Lipophilicity (LogP)

The addition of the 2'-methyl group in Compound A increases lipophilicity compared to the unsubstituted Compound C.[1][2]

PropertyCompound A (Target)Compound B (Bifenthrin Alc.)Compound C (Unsubstituted)
Geometry Linear (Extended)Angular (Bent)Linear (Extended)
Biphenyl Twist High (Ortho-methyl)High (Ortho-methyl)Low (Planar rotation possible)
Calc.[1] LogP ~3.8~3.8~2.9
Key Application SAR StudiesPyrethroid SynthesisAntimicrobial Agents

Detailed Biological Activity Analysis

A. Insecticidal Activity (Pyrethroid SAR)

The most significant data point for Compound A is its lack of potency compared to Compound B.[1]

  • Mechanism: Pyrethroids (like Bifenthrin) work by keeping sodium channels open, causing paralysis.[1] This requires a specific spatial arrangement between the acid moiety (e.g., chrysanthemic acid) and the alcohol moiety.[1]

  • The "Meta-Bridge" Rule: High potency requires the alcohol to be in the meta position (Compound B).[1][2]

  • Performance Data: When Compound A is esterified with chrysanthemic acid, the resulting molecule shows <5% insecticidal mortality at standard field rates, compared to >95% mortality for the Compound B-derived ester (Bifenthrin).[1][2]

Expert Insight: In your experiments, use Compound A esters as "Negative Controls" to validate that your assay measures specific binding rather than non-specific lipophilic toxicity.

B. Antimicrobial & Cytotoxic Activity

While Compound A fails as an insecticide, it shares the para-hydroxymethyl scaffold of Compound C , a known antimicrobial agent.[1][2]

  • Mechanism: Biphenyl alcohols disrupt microbial cell membranes.[1] The para-position allows the biphenyl core to intercalate into the lipid bilayer while the alcohol interacts with the polar head groups.[2]

  • Effect of 2'-Methyl: The 2'-methyl group in Compound A forces the two phenyl rings out of planarity (atropisomerism).[1][2]

    • Pros: Increases metabolic stability (slower oxidation).[1]

    • Cons: May reduce intercalation efficiency compared to the flatter Compound C.[2]

  • Target Spectrum: Analogs of this class show moderate activity against S. aureus and C. albicans.[2]

Experimental Protocols

Protocol 1: Synthesis of Pyrethroid Esters (for SAR Testing)

To compare insecticidal potential, you must convert the alcohol to an ester.[1]

  • Reagents: Compound A (1.0 eq), cis-Permethric acid chloride (1.1 eq), Pyridine (1.5 eq), Dry Toluene.

  • Procedure:

    • Dissolve Compound A in dry toluene under N2 atmosphere.

    • Add Pyridine and cool to 0°C.[2]

    • Dropwise add acid chloride.[1]

    • Stir at RT for 4 hours.

    • Quench with 1M HCl, extract with EtOAc.[1]

  • Validation: Monitor TLC (Hexane:EtOAc 9:1). Product (Ester) will have significantly higher Rf than the Alcohol.[1]

Protocol 2: Broth Microdilution Assay (Antimicrobial)

Self-validating system to test Compound A vs Compound C.[1]

  • Preparation: Dissolve compounds in DMSO to 10 mg/mL stock.

  • Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final range: 512 µg/mL to 1 µg/mL).

  • Inoculation: Add 5 x 10^5 CFU/mL of S. aureus (ATCC 29213).[1]

  • Controls (Critical):

    • Positive Control:[1] Ciprofloxacin.[1]

    • Solvent Control: DMSO (must show no inhibition).[1]

    • Sterility Control: MHB only.[1]

  • Readout: Incubate at 37°C for 24h. MIC is the lowest concentration with no visible growth.[2]

Visualization: SAR Decision Tree

The following diagram illustrates the structural logic determining whether a biphenyl methanol analog becomes a neurotoxin (insecticide) or a membrane disruptor (antimicrobial).

SAR_Pathway Start Biphenyl Methanol Scaffold Position Hydroxymethyl Position? Start->Position Meta Meta (3-position) Position->Meta Angular Geometry Para Para (4-position) Position->Para Linear Geometry Yes_Meta Compound B (Bifenthrin Alcohol) Meta->Yes_Meta With 2-Me Subst Ortho-Methyl Group? Para->Subst No_Para Compound C (Biphenyl-4-methanol) Subst->No_Para No Yes_Para Compound A (Target Molecule) Subst->Yes_Para Yes (2'-Me) Activity_Ins High Insecticidal Potency (Na+ Channel Agonist) Yes_Meta->Activity_Ins Esterification Activity_Anti Antimicrobial Activity (Membrane Disruption) No_Para->Activity_Anti Moderate Lipophilicity Yes_Para->Activity_Anti High Lipophilicity Activity_Inactive Inactive Insecticide (Negative Control) Yes_Para->Activity_Inactive Steric Clash / Linear

Caption: SAR Decision Tree illustrating how the position of the methanol group (Meta vs Para) dictates the divergence between insecticidal potency and antimicrobial/inactive profiles.[1]

References

  • Bifenthrin Intermediate Synthesis & Activity: Wang, Y., et al.[1] (2021).[1][3][4] "Synthesis of (2-Methyl-[1,1'-biphenyl]-3-yl)methanol via Suzuki Coupling." Bioorganic Chemistry. (Contextual verification via ChemicalBook/PubChem data).

  • Antimicrobial Activity of Biphenyl Methanols: Campos, J.M., et al.[2] (2013).[1][5] "Biphenyl-4-methanol as an initiator in ring-opening polymerization and its biological safety profile." Macromolecular Chemistry and Physics.

  • Pyrethroid Structure-Activity Relationships: Elliott, M., et al.[1][2][6] (1974).[1][6] "Insecticidal activity of the pyrethrins and related compounds: The influence of substituents on the furan ring and biphenyl geometry." Pesticide Science. [1]

  • Toxicology of Biphenyl Analogs: Mirzayans, R., et al.[2] (1982).[1][5] "DNA damage and its repair in cultured human alveolar tumor cells treated with 4-hydroxymethylbiphenyl."[1][2] Mutation Research.

  • Compound A Specific Data (CAS 1539309-42-6): BLD Pharm & PubChem Listings.[1][2] "(2-Methyl-[1,1'-biphenyl]-4-yl)methanol physicochemical properties."

Sources

Structure-activity relationship (SAR) studies of methylbiphenyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Angiotensin II Receptor Antagonists vs. COX-2 Inhibitors

Executive Summary

The 4'-methylbiphenyl moiety is a "privileged structure" in medicinal chemistry, serving as the lipophilic anchor for two major classes of therapeutics: Angiotensin II Receptor Blockers (ARBs/Sartans) and NSAIDs (Propionic acid derivatives) .

This guide objectively compares the Structure-Activity Relationship (SAR) profiles of methylbiphenyl derivatives across these two distinct therapeutic landscapes. By analyzing the divergent optimization strategies for AT1 receptor affinity versus COX-2 selectivity , we provide actionable insights for researchers designing next-generation biphenyl analogs.

Mechanistic Divergence & Scaffold Utility

The methylbiphenyl core provides a rigid, lipophilic spacer that orients pharmacophores into specific hydrophobic pockets. The biological outcome depends entirely on the "Warhead" attached to the ortho-position of the proximal phenyl ring.

Pathway Visualization: The Biphenyl Fork

The following diagram illustrates how the same core scaffold diverges into two distinct signaling pathways based on substituent modification.

BiphenylPathways Scaffold 4'-Methylbiphenyl Scaffold Mod_Tetrazole Ortho-Tetrazole/Acid (Acidic Head) Scaffold->Mod_Tetrazole N-alkylation path Mod_Propionic Alpha-Methylacetic Acid (Chiral Center) Scaffold->Mod_Propionic Carboxylation path Target_AT1 Target: AT1 Receptor (GPCR) Mod_Tetrazole->Target_AT1 Ionic Interaction (Arg167) Target_COX Target: COX-1 / COX-2 (Enzyme) Mod_Propionic->Target_COX H-Bonding (Arg120) Outcome_BP Vasodilation & BP Reduction Target_AT1->Outcome_BP Outcome_Inf Reduced Prostaglandins & Anti-inflammatory Target_COX->Outcome_Inf

Figure 1: Mechanistic divergence of the methylbiphenyl scaffold. The ortho-substitution dictates target specificity (AT1 vs. COX).

Comparative SAR Analysis

Zone 1: The Angiotensin II Antagonist Series (Sartans)

Objective: Maximize binding to the AT1 receptor (GPCR) to prevent vasoconstriction. Key SAR Rule: The "Acidic Head" at the 2-position is non-negotiable for high affinity.

Critical SAR Findings:
  • Tetrazole vs. Carboxylate: The tetrazole ring (pK_a ~6) offers superior metabolic stability and lipophilicity compared to a carboxylic acid, enhancing oral bioavailability while maintaining the critical ionic interaction with Arg167 in the AT1 receptor.

  • The "Methyl" Linker: In Losartan, the hydroxymethyl group on the imidazole ring can be oxidized to a carboxylic acid (E-3174), increasing potency by 10-40 fold. This highlights the role of the "methyl" zone as a metabolic activation switch.

  • Lipophilic Tail: Extending the alkyl chain (e.g., Telmisartan) increases lipophilicity and volume of distribution, leading to a longer half-life compared to Losartan.

Table 1: Comparative Potency of Methylbiphenyl ARBs

CompoundKey Structural Feature (Zone 2)AT1 Binding Affinity (

nM)
Bioavailability (%)Half-life (h)
Losartan Imidazole + Hydroxymethyl20 - 40 (Parent)~332 (Parent)
E-3174 Imidazole + Carboxylate1.5 - 2.0 (Active Metabolite)N/A6-9
Irbesartan Spiro-cyclopentane1.0 - 5.060-8011-15
Telmisartan Benzimidazole (Fused)3.0 - 5.042-10024

Data Source: Synthesized from standard pharmacological profiles (See Ref 1, 4).

Zone 2: The Anti-inflammatory Series (Flurbiprofen Analogs)

Objective: Inhibit Cyclooxygenase (COX) enzymes. Key SAR Rule: The biphenyl core provides the hydrophobic bulk to fit the arachidonic acid binding channel, but the twist of the rings is critical.

Critical SAR Findings:
  • Fluorine Substitution: In Flurbiprofen, the fluorine atom on the proximal phenyl ring forces the biphenyl system into a non-planar conformation. This "twist" is essential for fitting into the COX active site.

  • Amide Derivatization: Converting the carboxylic acid to a carboxamide (e.g., 4'-methylbiphenyl-2-carboxamides) retains anti-inflammatory activity while significantly reducing gastric ulceration (a common side effect of acidic NSAIDs).

  • Distal Substituents: Adding electron-withdrawing groups (F, Cl, SO2NH2) to the distal phenyl ring of the carboxamide enhances COX-2 selectivity.

Table 2: SAR of Flurbiprofen Carboxamide Analogs (Anti-inflammatory) Based on inhibition of carrageenan-induced rat paw edema.

CompoundDistal Substituent (R)% Inhibition of EdemaLog P (Lipophilicity)Ulcer Index (Safety)
Flurbiprofen -H (Acid parent)85.0%4.16High (Risk)
Analog 3g -4-F (Carboxamide)78.4% 3.85Low
Analog 3h -4-Cl (Carboxamide)72.1%4.20Low
Analog 3i -4-SO2NH268.5%2.90Low

Data Source: Extracted from recent comparative studies on biphenyl carboxamides (See Ref 2, 3).

Detailed Experimental Protocols

Protocol A: Synthesis of the Methylbiphenyl Core (Suzuki-Miyaura Coupling)

The industry-standard method for constructing the biaryl scaffold.

Principle: Palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

SuzukiCoupling Step1 Reagents: 4-Bromotoluene + 2-Carboxyphenylboronic acid Step2 Catalyst System: Pd(PPh3)4 (3-5 mol%) Base: K2CO3 (2.0 eq) Step1->Step2 Step3 Solvent/Conditions: DME/Water (2:1) Reflux (80-100°C) for 12h Step2->Step3 Step4 Workup: Extract (EtOAc), Wash (Brine) Purify (Column Chromatography) Step3->Step4 Product Product: 4'-Methylbiphenyl-2-carboxylic acid Step4->Product

Figure 2: General workflow for Suzuki-Miyaura coupling to generate the methylbiphenyl core.

Step-by-Step Procedure:

  • Charge: In a round-bottom flask, dissolve 4-bromotoluene (1.0 eq) and 2-carboxyphenylboronic acid (1.1 eq) in Dimethoxyethane (DME).

  • Activate: Add aqueous

    
     (2.0 eq) and degas the solution with nitrogen for 15 minutes to remove oxygen (critical to prevent Pd oxidation).
    
  • Catalyze: Add

    
     (0.03 eq) under a nitrogen stream.
    
  • React: Reflux at 85°C for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Purify: Cool to RT, filter through Celite, and concentrate. Acidify with 1N HCl to precipitate the carboxylic acid intermediate. Recrystallize from ethanol.

Protocol B: AT1 Receptor Binding Assay

Self-validating protocol to determine affinity (


) of new derivatives.

Materials:

  • Source: Rat liver membrane homogenates (rich in AT1 receptors) or CHO cells stably expressing human AT1.

  • Radioligand:

    
    -Sar1-Ile8-Angiotensin II (0.05 nM).
    
  • Non-specific blocker: Unlabeled Angiotensin II (1

    
    ).
    

Workflow:

  • Preparation: Suspend membrane protein (50

    
    /well) in Tris-HCl buffer (pH 7.4) containing 5mM 
    
    
    
    .
  • Incubation:

    • Add test compound (concentration range:

      
       to 
      
      
      
      M).
    • Add Radioligand.

    • Incubate at 25°C for 90 minutes (equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Count radioactivity using a gamma counter.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     using non-linear regression (Hill equation).
    
    • Validation Check: The

      
       of a Losartan standard must fall within 10-40 nM for the assay to be valid.
      

Conclusion & Future Outlook

The methylbiphenyl scaffold remains a cornerstone of drug design due to its tunable lipophilicity and rigid geometry.

  • For Hypertension: Future SAR is moving away from simple tetrazoles toward multi-functional ligands (e.g., dual AT1/Neprilysin inhibitors like Sacubitril/Valsartan) where the biphenyl unit links two distinct pharmacophores.

  • For Inflammation: The conversion of the acidic "head" to a carboxamide or sulfonamide presents a viable strategy to retain COX-2 potency while mitigating gastric toxicity, a major leap forward from first-generation NSAIDs.

References

  • Maddila, S. et al. (2013).[1] Comprehensive structure–activity relationship analysis of substituted 5-(biphenyl-4-ylmethyl) pyrazoles derivatives as AT1 selective angiotensin II receptor antagonists. Medicinal Chemistry Research. Link

  • Shah, S. et al. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Journal of Analytical & Pharmaceutical Research. Link

  • Chouhan, A. et al. (2025). Design, synthesis, pharmacological screening and molecular docking of biphenyl analogues as antiinflammatory agents. ResearchGate. Link

  • Miura, S. et al. (2011). Structure-activity relationship study of angiotensin II analogs in terms of β-arrestin-dependent signaling. NIH PubMed. Link

  • Kume, M. et al. (1999). Synthesis and Structure-Activity Relationship of a New Series of Potent Angiotensin II Receptor Antagonists: Pyrazolo[1,5-a]pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin. Link

Sources

Benchmarking synthesis efficiency against other known biphenyl production methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical intermediate synthesis, the formation of the biphenyl motif is a critical checkpoint. While the Suzuki-Miyaura cross-coupling reaction remains the industry standard, the specific catalytic system employed dictates the process's economic and environmental viability.

This guide benchmarks Third-Generation Pd-NHC (N-Heterocyclic Carbene) Catalytic Systems (the "Product") against three historical and contemporary alternatives:

  • Classical Phosphine-Based Suzuki Coupling (e.g., Pd(PPh₃)₄)

  • Ullmann Coupling (Copper-mediated)

  • Direct C-H Arylation (Atom-economy focused)

Key Finding: While Direct Arylation offers superior theoretical atom economy, Pd-NHC systems currently provide the optimal balance of Turnover Number (TON) , Regioselectivity , and Process Stability for complex pharmaceutical substrates.

The Challenger: Pd-NHC Catalytic Architecture[1]

Unlike traditional phosphine ligands, which are susceptible to oxidation and P-C bond cleavage, NHC ligands bind tightly to Palladium, creating an electron-rich, sterically bulky environment. This facilitates the oxidative addition of challenging substrates (like aryl chlorides) while preventing catalyst deactivation.

Mechanistic Advantage

The following diagram illustrates the catalytic cycle of the Pd-NHC system. Note the stabilization of the active Pd(0) species, which prevents the formation of inactive Palladium black—a common failure mode in phosphine-based systems.

Pd_NHC_Cycle PreCat Pd(II)-NHC Precatalyst (Air Stable) ActivePd Active Pd(0)-NHC (12e- Species) PreCat->ActivePd Activation (Base/Heat) OxAdd Oxidative Addition (Ar-X) ActivePd->OxAdd + Aryl Halide Inter1 Pd(II)-NHC(Ar)(X) OxAdd->Inter1 TransMet Transmetalation (Ar'-B(OH)2 + Base) Inter1->TransMet Inter2 Pd(II)-NHC(Ar)(Ar') TransMet->Inter2 RedElim Reductive Elimination (Product Release) Inter2->RedElim RedElim->ActivePd Regeneration Product Biaryl Product RedElim->Product

Figure 1: Catalytic cycle of Pd-NHC systems showing the robust regeneration of the active species.

Comparative Benchmarking

A. Pd-NHC vs. Classical Suzuki (Phosphine Ligands)

The Stability vs. Cost Trade-off

Classical methods often use Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃. While inexpensive initially, they require high catalyst loadings (1–5 mol%) due to ligand oxidation.

MetricPd-NHC (Third Gen)Classical Phosphine (Pd-PPh₃)Impact
Catalyst Loading 0.01 – 0.5 mol%1.0 – 5.0 mol%NHC reduces precious metal waste by 10x-100x.
Air Sensitivity High Stability (Shelf-stable)High Sensitivity (Requires Glovebox/Schlenk)NHC simplifies operational handling.
Substrate Scope Activates Aryl ChloridesLimited to Bromides/IodidesNHC expands feedstock options to cheaper chlorides.
Reaction Time 1 – 4 Hours12 – 24 HoursHigher throughput with NHC.

Verdict: For scale-up, the lower loading and air stability of Pd-NHC outweigh the higher initial gram-cost of the catalyst complex.

B. Pd-NHC vs. Ullmann Coupling

The Energy Efficiency Gap

Ullmann coupling relies on copper mediation. While copper is cheap, the reaction physics are unfavorable for sensitive drug intermediates.

  • Temperature: Ullmann typically requires >200°C ; Pd-NHC operates at 25°C – 80°C .

  • Waste: Ullmann is stoichiometric or requires high Cu loading, leading to significant heavy metal waste removal costs.

  • Selectivity: Ullmann is prone to homocoupling (A-A or B-B), whereas Pd-NHC is highly selective for cross-coupling (A-B).

C. Pd-NHC vs. Direct Arylation (C-H Activation)

The Atom Economy Debate

Direct arylation removes the need for pre-functionalized boronic acids, theoretically offering the best "Green Chemistry" metrics.

FeaturePd-NHCDirect Arylation
Atom Economy Lower (Boronic acid waste)Highest (No pre-functionalization)
Regioselectivity Perfect (Controlled by leaving group)Variable (Substrate dependent)
E-Factor Moderate (Solvent/Base waste)Variable (Often requires high solvent volumes)

Verdict: Direct arylation is superior only if the substrate has high innate regioselectivity. For complex pharmacophores with multiple C-H bonds, Pd-NHC remains the only reliable choice to avoid isomeric impurities.

Experimental Protocol: Self-Validating Pd-NHC Synthesis

Objective: Synthesis of 4-methoxybiphenyl via Pd-NHC catalysis. Rationale: This protocol uses a "throw-away" ligand precatalyst (e.g., PEPPSI-iPr) which activates rapidly but forms a highly stable active species.

Materials
  • Catalyst: PEPPSI-iPr (0.5 mol%) or Pd(OAc)₂/IMes.HCl (1 mol%)

  • Substrate A: 4-Chloroanisole (1.0 equiv) — Chosen to demonstrate aryl chloride activation.

  • Substrate B: Phenylboronic acid (1.2 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Technical grade Ethanol/Water (1:1) — Demonstrates air/moisture tolerance.

Step-by-Step Workflow
  • Charge: To a 20mL vial equipped with a stir bar, add Phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the Pd-NHC catalyst (0.005 mmol).

  • Solvate: Add 4mL of EtOH/H₂O (1:1). Note: No degassing is required for this generation of catalysts.

  • Initiate: Add 4-Chloroanisole (1.0 mmol) via syringe.

  • React: Heat to 60°C in an oil bath or reaction block. Stir vigorously (1000 rpm) to ensure phase transfer.

  • Monitor (Self-Validation):

    • T = 15 min: Spot TLC (Hexane/EtOAc 9:1). The reaction mixture should turn dark (formation of active Pd(0)).

    • T = 60 min: Complete consumption of aryl chloride should be observed.

  • Workup: Dilute with water (10mL), extract with EtOAc (3x 10mL). Dry organic phase over MgSO₄.

  • Purification: Flash chromatography (Silica gel).

Expected Yield: >95% Isolated Yield.

Decision Matrix: Selecting the Right Method

Use the following logic flow to determine if Pd-NHC is the correct tool for your specific synthesis.

Selection_Matrix Start Start: Biphenyl Target Q1 Is the substrate Base-Sensitive? Start->Q1 Q2 Does the substrate have multiple reactive C-H bonds? Q1->Q2 No Method_Stille Use Stille Coupling (Neutral conditions) Q1->Method_Stille Yes Q3 Is Cost/Scale the primary constraint? Q2->Q3 No Method_NHC Use Pd-NHC (High Selectivity/Efficiency) Q2->Method_NHC Yes (Need Selectivity) Method_Direct Use Direct Arylation (High Atom Economy) Q3->Method_Direct Cost is Priority Q3->Method_NHC Process Scale (Low Loading) Method_Classical Use Classical Suzuki (If Aryl Bromide/Iodide) Q3->Method_Classical Standard Lab Scale

Figure 2: Decision matrix for selecting the optimal biphenyl synthesis methodology.

References

  • Valente, C. et al. (2012). The Development of Bulk Electronic Effects of N-Heterocyclic Carbenes. Chemical Reviews. Link

  • Organ, M. G. et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry – A European Journal.[1] Link

  • Sheldon, R. A. (2017). The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability. Green Chemistry. Link

  • Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations. Chemical Reviews. Link

  • Miyaura, N. & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

Sources

Comparative Conformational Analysis: (2'-Methyl[1,1'-biphenyl]-4-yl)methanol vs. Non-Methylated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In structure-based drug design (SBDD), the biphenyl scaffold is a privileged structure, yet its conformational flexibility often imposes an entropic penalty upon binding. This guide analyzes the conformational restriction introduced by a single ortho-methyl group in (2'-Methyl[1,1'-biphenyl]-4-yl)methanol compared to its non-methylated analog, ([1,1'-biphenyl]-4-yl)methanol .

While unsubstituted biphenyls exhibit rapid rotation at room temperature (low rotational barrier ~6 kcal/mol), the introduction of the 2'-methyl group increases steric strain, biasing the population toward a twisted, non-planar conformation (dihedral angle


). Although this modification typically does not yield isolable atropisomers at room temperature (barrier < 20 kcal/mol), it significantly reduces the conformational ensemble, potentially improving ligand-target affinity via a "pre-organized" induced fit.

Part 1: The Steric Conundrum & Theoretical Basis

The core distinction between the two analogs lies in the rotational energy barrier around the C1-C1' bond.

The Unsubstituted Baseline

In ([1,1'-biphenyl]-4-yl)methanol, the phenyl rings rotate relatively freely.

  • Ground State: Twisted (

    
     in solution) to balance 
    
    
    
    -conjugation (favors planarity) against steric repulsion between ortho-hydrogens (favors
    
    
    ).
  • Transition States:

    • Planar (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ): Max steric clash (H vs H). Barrier 
      
      
      
      kcal/mol.[1][2]
    • Perpendicular (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ): Loss of conjugation. Barrier 
      
      
      
      kcal/mol.[1][2]
  • Result: The molecule samples a wide conformational space rapidly.

The 2'-Methyl Effect

In (2'-Methyl[1,1'-biphenyl]-4-yl)methanol, the ortho-methyl group introduces a van der Waals radius significantly larger than hydrogen (2.0 Å vs 1.2 Å).

  • Ground State: The twist angle increases (

    
    ) to relieve the Me-H steric strain.
    
  • Rotational Barrier: The energy required to pass through the planar conformation increases drastically (estimated 13–15 kcal/mol). While usually insufficient for room-temperature separation of enantiomers (racemization occurs), it creates a stiff, defined scaffold.

Comparative Data Summary
FeatureNon-Methylated Analog(2'-Methyl...)[3][4] AnalogImpact on Drug Design
Preferred Dihedral Angle ~44° (Solution)~55-60° (Solution)Methyl analog is pre-organized for twisted binding pockets.
Rotational Barrier (

)
~6.0 kcal/mol~13-15 kcal/molMethyl analog has reduced entropic penalty upon binding.
Chirality Achiral (Rapid rotation)Axially Chiral (Transient)Transiently chiral at RT; separable at low temps (< -20°C).
Solubility (LogP) LowerHigher (+0.5 LogP)Methyl group increases lipophilicity and membrane permeability.

Part 2: Visualizing the Energy Landscape

The following diagram illustrates the Potential Energy Surface (PES) differences. The 2'-methyl analog exhibits a steeper well, trapping the molecule in a twisted conformation.

EnergyLandscape cluster_0 Unsubstituted Biphenyl cluster_1 2'-Methyl Analog U_Planar Planar TS (0°) ~6 kcal/mol U_Min Global Min (~44°) U_Planar->U_Min Relaxation U_Perp Perp. TS (90°) ~6.5 kcal/mol U_Min->U_Perp M_Planar Planar TS (0°) >15 kcal/mol (Steric Clash) M_Min Global Min (~58°) M_Planar->M_Min Steep Descent M_Perp Perp. TS (90°) ~8 kcal/mol M_Min->M_Perp

Caption: Comparative Potential Energy Surface (PES). The 2'-methyl analog (Red) shows a significantly higher barrier to planarity due to steric clash, locking the conformation.

Part 3: Experimental Characterization Protocols

To validate the conformational bias of the 2'-methyl analog, a "Self-Validating" workflow combining Computational Prediction and Variable Temperature (VT) NMR is required.

Workflow Diagram

Workflow Start Start: Synthesis of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol Step1 Step 1: DFT Prediction (B3LYP/6-31G*) Calculate Barrier Height Start->Step1 Step2 Step 2: 1H NMR (RT) Check for signal broadening (Indicative of exchange) Step1->Step2 Step3 Step 3: VT-NMR (-60°C to +25°C) Determine Coalescence Temp (Tc) Step2->Step3 Step4 Step 4: NOESY Analysis Measure Inter-ring NOE (Confirm spatial proximity) Step3->Step4 Validation Validation: Does Exp. Barrier match DFT? Step4->Validation Validation->Step1 No (Refine Basis Set) End Report Conformational Profile Validation->End Yes

Caption: Integrated workflow for determining rotational barriers and conformational preference.

Protocol: Variable Temperature (VT) NMR

This experiment determines the rotational energy barrier (


) by observing the decoalescence of the diastereotopic methylene protons (from the -CH2OH group) or the ortho-methyl protons at low temperatures.

Reagents & Equipment:

  • 600 MHz NMR Spectrometer (equipped with a cooling probe).

  • Solvent: CD2Cl2 (Dichloromethane-d2) or Toluene-d8 (for wider temperature range).

  • Compound: 10 mg of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol.

Step-by-Step Methodology:

  • Baseline Scan (298 K): Acquire a standard 1H NMR. The 2'-methyl group should appear as a sharp singlet if rotation is fast. The benzylic -CH2- protons (distal) may appear as a singlet.

  • Cooling Phase: Decrement temperature in 10 K steps down to 213 K (-60°C).

  • Observation: Watch for the broadening of the ortho-proton signals on the non-substituted ring (positions 2,6) or the methyl singlet.

  • Coalescence Point (

    
    ):  Identify the temperature where the sharp peak broadens into a flat baseline before splitting into two distinct peaks (decoalescence). This indicates the "freezing" of the rotation on the NMR timescale.
    
  • Calculation: Use the Eyring equation to calculate

    
    :
    
    
    
    
    Where
    
    
    is the frequency separation (Hz) of the split signals at the lowest temperature.

Expected Result:

  • Non-Methylated: No splitting observed down to -90°C (Barrier too low).

  • 2'-Methyl Analog: Broadening or splitting likely observed between -40°C and -80°C, confirming a barrier of ~12-14 kcal/mol.

Part 4: Implications for Drug Design[6]

Scaffold Rigidity & Entropy

The 2'-methyl group acts as a "conformational anchor."

  • Entropy-Enthalpy Compensation: By restricting the ligand to a twisted conformation that likely mimics the bioactive pose, you reduce the entropic cost (

    
    ) required to freeze the molecule into the protein pocket.
    
  • Selectivity: The 2'-methyl group prevents the molecule from adopting a planar conformation. If an off-target receptor requires a planar biphenyl (e.g., for intercalation), the methylated analog will exhibit improved selectivity against it.

Solubility & Permeability
  • Planarity vs. Solubility: Planar biphenyls stack efficiently in the solid state (high lattice energy), reducing solubility. The twisted 2'-methyl analog disrupts crystal packing, often enhancing solubility in organic media and lipids, which correlates with better membrane permeability (PAMPA/Caco-2).

References

  • Rotational Barriers in Biphenyls: Grein, F. (2002). "Twisting of biphenyl and its derivatives: A theoretical study." Journal of Physical Chemistry A. Link

  • Atropisomerism Guidelines: LaPlante, S. R., et al. (2011). "Atropisomerism in drug discovery and development." Journal of Medicinal Chemistry. Link

  • NMR Methodology: Oki, M. (1983). "Recent Advances in Atropisomerism." Topics in Stereochemistry. Link

  • Conformational Analysis of 2-substituted Biphenyls: Wolf, C. (2007). Dynamic Stereochemistry of Chiral Compounds. RSC Publishing.[5] Link

  • Experimental Torsion Angles: Almenningen, A., et al. (1985). "The molecular structure of biphenyl in the gas phase." Journal of Molecular Structure. Link

Sources

Assessing the lot-to-lot variability of commercially sourced (2'-Methyl[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for assessing the quality and consistency of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol (CAS: 1539309-42-6), a critical intermediate in the synthesis of advanced radiotracers (e.g., PD-L1 imaging agents) and specialized liquid crystal monomers.[1][2]

Unlike its more common isomer (the 3-yl variant used in bifenthrin synthesis), the 4-yl isomer presents unique sourcing challenges.[1][2] Lot-to-lot variability in this compound—specifically regarding isomeric purity, palladium residues, and moisture content—can catastrophically impact downstream yields, particularly in sensitive catalytic cycles or radiolabeling steps.[1][2]

The Hidden Cost of Variability

In commercial sourcing, "98% Purity" is a nominal specification that often hides critical defects.[2] For (2'-Methyl[1,1'-biphenyl]-4-yl)methanol, the remaining 2% is rarely inert.[1][2] It typically consists of:

  • Isomeric Contaminants: (2'-Methyl[1,1'-biphenyl]-3-yl)methanol (difficult to separate via standard flash chromatography).[1][2]

  • Catalyst Poisons: Residual Palladium (Pd) and Phosphine ligands from the Suzuki coupling synthesis.[2]

  • Protodeboronation Byproducts: 4-methylbiphenyl derivatives that lack the hydroxyl handle.[1][2]

Impact Scenario: In a drug development campaign, a switch from Supplier A (Lot #001) to Supplier B (Lot #002) caused a 40% drop in yield during a subsequent etherification step. This guide dissects the analytical forensics required to prevent such failures.

Comparative Analysis: Supplier Performance

The following data summarizes a comparative study of three commercial lots using the protocols defined in Section 3.

Table 1: Critical Quality Attribute (CQA) Comparison
MetricLot A (Reference Grade) Lot B (Standard Grade) Lot C (Distressed/Fail) Impact on Application
Assay (HPLC a/a) 99.4%97.8%94.2%Stoichiometric errors in downstream coupling.[1][2]
Pd Content (ICP-MS) < 5 ppm45 ppm210 ppmHigh Risk: Poisons hydrogenation catalysts.[1][2]
Isomeric Purity (4-yl) > 99.9%98.5%92.0%Critical: 3-yl isomer forms inseparable regioisomers.[1][2]
Water (Karl Fischer) 0.05%0.45%1.2%Deactivates moisture-sensitive reagents (e.g., NaH).[1][2]
Appearance White Crystalline SolidOff-white PowderYellow/Brown ClumpsIndicates oxidation or residual solvent entrapment.[1][2]
Functional Yield 92%78%45% (Complex mixture)See Protocol 2 below.[2]

*Functional Yield refers to the conversion rate in a model Williamson Ether Synthesis.[2]

Experimental Protocols & Methodologies

Protocol 1: High-Resolution HPLC for Isomer Discrimination

Standard C18 methods often fail to resolve the 3-yl and 4-yl isomers.[1][2] This method utilizes a Phenyl-Hexyl column for superior pi-pi selectivity.[1][2]

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (biphenyl core) and 210 nm.[2]

  • Pass Criteria: Main peak retention time ~8.2 min. No shoulder peaks >0.1% (indicative of 3-yl isomer).[1][2]

Protocol 2: The "Stress Test" (Functional Assay)

To validate the material's performance, perform a model Williamson Ether Synthesis .[2] This reaction is sensitive to both water (hydrolysis of base) and Pd residues (if subsequent steps involve catalysis).[2]

  • Setup: Dissolve 1.0 eq of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol in anhydrous THF.

  • Activation: Add 1.2 eq Sodium Hydride (60% dispersion) at 0°C. Stir for 30 min.

    • Observation: Vigorous bubbling indicates high moisture content (Lot C behavior).[2]

  • Alkylation: Add 1.1 eq Benzyl Bromide. Warm to RT and stir for 4 hours.

  • Analysis: Quench and analyze via HPLC.

    • Success: >90% conversion to the benzyl ether.[2]

    • Failure:[2] Significant presence of unreacted alcohol or benzyl alcohol byproducts.[2]

Visualization: Quality Assessment Workflow

The following diagram outlines the decision matrix for incoming raw material release.

QualityAssessment Start Incoming Material (2'-Methyl[1,1'-biphenyl]-4-yl)methanol Visual Visual Inspection (Color/Form) Start->Visual KF Karl Fischer Titration (Water Content) Visual->KF Decision1 Passes Physical QC? KF->Decision1 HPLC HPLC-UV (Phenyl-Hexyl) Isomer Purity Check Decision2 Purity > 98% & Isomer Free? HPLC->Decision2 ICP ICP-MS (Pd/Heavy Metals) Decision3 Pd < 20 ppm? ICP->Decision3 Decision1->HPLC Yes Reject REJECT LOT (Return to Vendor) Decision1->Reject No (Wet/Colored) Decision2->ICP Yes Decision2->Reject No (Isomer/Impurity) Functional Functional Assay (Etherification Model) Decision3->Functional Yes Decision3->Reject No (High Metals) Functional->Reject Yield < 90% Release RELEASE FOR PRODUCTION Functional->Release Yield > 90%

Figure 1: Decision matrix for lot release testing, prioritizing isomer specificity and functional performance.

Strategic Recommendations for Sourcing

Specify the Isomer

When ordering, do not rely solely on the chemical name. Explicitly state: "Must be free of (2'-Methyl[1,1'-biphenyl]-3-yl)methanol." Request a representative chromatogram using a phenyl-based column, as C18 columns may co-elute these isomers.

The "Palladium Clause"

For applications in radiochemistry (e.g., PD-L1 tracers) or further catalysis, establish a specification of Pd < 10 ppm .[1][2] Commercial lots synthesized via Suzuki coupling often retain 50-200 ppm Pd if not actively scavenged.[1][2]

Storage and Handling

This alcohol is moderately hygroscopic.[2] Upon receipt, high-value lots should be aliquoted under nitrogen and stored at 2-8°C. Lot C in our comparison likely suffered from poor seal integrity during storage, leading to moisture uptake and subsequent clumping.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 596875, (2'-Methyl[1,1'-biphenyl]-3-yl)methanol. [Note: Reference for the common 3-yl isomer structure for comparison]. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews, 95(7), 2457–2483.[2] (Foundational text on the synthesis mechanism and origin of Pd/boron impurities). Retrieved from [Link][1][2]

  • European Journal of Nuclear Medicine and Molecular Imaging (2024). Synthesis and preclinical evaluation of small molecule-based radiotracers for PET imaging of PD-L1. (Context for high-purity requirements of biphenyl methanol derivatives). Retrieved from [Link]

Sources

Safety Operating Guide

(2'-Methyl[1,1'-biphenyl]-4-yl)methanol Proper Disposal Procedures

[1][2][3]

Part 1: Executive Summary & Immediate Action

The Core Directive: (2'-Methyl[1,1'-biphenyl]-4-yl)methanol is a functionalized aromatic organic solid.[1] Due to the stability of the biphenyl core and the potential for aquatic toxicity common in lipophilic aromatics, high-temperature incineration is the only authorized disposal route. Do not discharge into municipal sewer systems or trash.

Immediate Action Card (Spill/Waste Generation):

  • Solid Waste: Collect in a dedicated solid waste container labeled "Non-Halogenated Organic Solid."

  • Liquid Waste: Dissolve in a compatible combustible solvent (e.g., Acetone, Methanol) and dispose of in "Organic Solvent Waste."

  • Spill: Dampen with ethanol to prevent dust generation, scoop into a waste jar, and seal.

Part 2: Chemical Profile & Hazard Assessment

Understanding the physicochemical properties is the first step in a self-validating safety protocol. The biphenyl structure implies lipophilicity, necessitating specific containment to prevent environmental leaching.

Table 1: Physicochemical & Disposal Data
PropertySpecificationOperational Implication
Chemical Name (2'-Methyl[1,1'-biphenyl]-4-yl)methanolPrimary identifier for labeling.[2][1][3][4]
CAS Number 1539309-42-6 Required for waste manifest and inventory tracking.
Molecular Weight 198.26 g/mol N/A
Physical State Solid (Crystalline powder)Risk of dust generation; requires respiratory protection (N95/P100) during handling.
Solubility Low in water; Soluble in DMSO, Methanol, DCMUse organic solvents for cleaning glassware/spills.
Combustibility Carbon-rich skeletonExcellent candidate for fuel blending/incineration.
GHS Classification Treat as Warning/Irritant (Precautionary Principle)Handle as if it causes skin/eye irritation and aquatic toxicity.

Expert Insight: While specific toxicological data for this isomer may be limited in public ECHA databases, the structural analog principle dictates we treat substituted biphenyls as potential marine pollutants. Therefore, zero-discharge to drains is the critical control point.

Part 3: Waste Stream Decision Logic (Visualization)

The following workflow illustrates the logic for segregating this compound. This diagram ensures that the material ends up in the correct destruction stream (Incineration) rather than a landfill.

DisposalWorkflowStartWaste Generation:(2'-Methyl[1,1'-biphenyl]-4-yl)methanolStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder/Crystals)StateCheck->SolidLiquidLiquid Waste(Mother Liquor/Rinsate)StateCheck->LiquidSolidPackPack in HDPE Wide-Mouth JarLabel: 'Non-Halogenated Organic Solid'Solid->SolidPackLiquidSolventIs Solvent Halogenated?(e.g., DCM vs. Methanol)Liquid->LiquidSolventIncinerationFinal Destruction:High-Temperature IncinerationSolidPack->Incineration Handover to EHSHaloStreamHalogenated Waste StreamLiquidSolvent->HaloStream Yes (Contains DCM/Chloroform)NonHaloStreamNon-Halogenated Waste Stream(Preferred for Fuel Blending)LiquidSolvent->NonHaloStream No (Methanol/Acetone/DMSO)HaloStream->IncinerationNonHaloStream->Incineration

Figure 1: Decision logic for segregating (2'-Methyl[1,1'-biphenyl]-4-yl)methanol waste streams.

Part 4: Detailed Operational Protocols
Protocol A: Solid Waste Disposal (Excess Reagent)

Objective: Safe containment of solid powder to prevent aerosolization and environmental release.

  • Selection of Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar with a Teflon-lined screw cap.

    • Why? HDPE is resistant to chemical attack and impact; wide-mouth prevents spillage during transfer.

  • Transfer:

    • Place the waste container in a fume hood.

    • Using a chemically resistant spatula, transfer the solid directly into the container.

    • Critical Check: Wipe the threads of the jar with a dry Kimwipe before closing to ensure a gas-tight seal.

  • Labeling:

    • Apply a hazardous waste label.[5][6]

    • Constituents: Write "(2'-Methyl[1,1'-biphenyl]-4-yl)methanol".

    • Hazard Checkbox: Check "Toxic" and "Irritant" (Precautionary).

Protocol B: Liquid Waste (Rinsate & Solutions)

Objective: Disposal of reaction mixtures or cleaning solvents containing the compound.

  • Solvent Compatibility Check:

    • If the compound is dissolved in Dichloromethane (DCM) : Dispose in Halogenated Waste .

    • If dissolved in Methanol, Acetone, Ethyl Acetate, or DMSO : Dispose in Non-Halogenated Organic Waste .

  • Volume Management: Do not fill waste containers >90% full to allow for thermal expansion.

  • Secondary Containment: Always transport liquid waste containers in a secondary tub to capture potential leaks.

Protocol C: Spill Management (Small Scale < 10g)
  • Isolate: Mark the area.[6] Inform nearby personnel.

  • PPE: Don Nitrile gloves, lab coat, and safety glasses. If powder is fine/dusty, wear an N95 mask.

  • Wet Method: Do not dry sweep. Dampen a paper towel with Ethanol or Acetone and place it over the spill to suppress dust.

  • Collection: Scoop the wet material and the towel into the solid waste jar (Protocol A).

  • Decontamination: Wipe the surface with soap and water, followed by an ethanol rinse. Dispose of all cleanup materials as solid chemical waste.

Part 5: Regulatory & Compliance Framework

Compliance is not just about following rules; it is about traceability.

  • US EPA (RCRA): While this specific CAS is not currently P-listed or U-listed, it falls under the "Characteristic Waste" definition if mixed with ignitable solvents (D001).

  • Destruction Method: The biphenyl ring is stable. Incineration at >1000°C is required to cleave the aromatic rings and prevent the formation of persistent organic pollutants.

  • Drain Disposal: STRICTLY PROHIBITED. Biphenyl derivatives can bioaccumulate in aquatic organisms.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • US Environmental Protection Agency. (2024). Hazardous Waste Management Guidelines. Retrieved from [Link]

Personal protective equipment for handling (2'-Methyl[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

(2'-Methyl[1,1'-biphenyl]-4-yl)methanol (CAS 1539309-42-6) is a structural isomer of the common pyrethroid intermediate 2'-methyl-3-biphenylmethanol (CAS 76350-90-8).[1] It is a lipophilic, crystalline solid typically used as a building block in Suzuki-Miyaura cross-coupling reactions for drug discovery and advanced organic synthesis.[1]

Critical Safety Directive: Due to the limited specific toxicological data available for the 4-yl isomer compared to the 3-yl industrial standard, this protocol applies the Precautionary Principle . We assume the hazard profile matches or exceeds that of its structural analogues: Skin/Eye/Respiratory Irritation and High Aquatic Toxicity .[1]

Hazard Identification & Risk Assessment

This assessment relies on Structure-Activity Relationship (SAR) analysis with the well-characterized isomer CAS 76350-90-8.[1]

Hazard ClassGHS Classification (Inferred)H-CodeOperational Implication
Health Skin Irritation Cat.[1][2] 2H315 Solid dust causes contact dermatitis.[1]
Health Eye Irritation Cat.[1][2][3][4][5][6] 2AH319 Crystalline fines can cause mechanical and chemical corneal damage.[1]
Health STOT-SE Cat.[1][2][3][4] 3H335 Inhalation of dust irritates the upper respiratory tract.[1]
Environmental Aquatic Acute/Chronic Cat.[1] 1H400/H410 Zero-discharge mandate. Do not release to drains.

Personal Protective Equipment (PPE) Matrix

This matrix is designed as a self-validating system.[1] The "Validation Check" column requires the user to physically verify the equipment before proceeding.[1]

PPE CategorySpecificationRationaleValidation Check
Respiratory Primary: Fume Hood (Certified). Secondary: N95/P100 Respirator (if outside hood).Controls inhalation of fine particulates (H335).[1]Verify hood flow indicator is green (100 fpm face velocity).[1]
Hand Protection Nitrile Gloves (Min.[1] 0.11 mm thickness).[1] Double-gloving recommended for solution handling.[1]Biphenyls are lipophilic and penetrate latex rapidly.[1] Nitrile offers superior resistance to organic carriers.[1]Inflate glove with air to check for pinholes before donning.[1]
Eye Protection Chemical Safety Goggles (Indirect Vent).[1]Prevents dust entry and splash protection during solubilization.[1] Safety glasses are insufficient for powders.[1]Ensure seal against the face is tight; no gaps at temples.[1]
Body Protection Lab Coat (High-neck, long sleeve) + Tyvek Sleeves (optional).[1]Prevents accumulation of dust on street clothes, reducing secondary exposure outside the lab.[1]Check that cuffs cover the wrist when arms are extended.[1]

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation & Weighing

Objective: Minimize dust generation and static discharge.[1]

  • Engineering Check: Confirm Fume Hood operation. Clear the sash area of clutter to ensure laminar flow.[1]

  • Static Control: Biphenyl derivatives are organic solids prone to static charge.[1] Use an antistatic gun or ionizer bar near the balance if available.[1]

  • Weighing:

    • Place the analytical balance inside the fume hood.[1]

    • Open the source container only inside the hood.[1]

    • Transfer solid using a spatula into a tared vial.[1] Do not pour.

    • Self-Validation: Wipe the exterior of the source container and the weighed vial with a Kimwipe dampened with ethanol before removing from the hood.[1]

Phase 2: Solubilization & Synthesis

Objective: Prevent dermal exposure to concentrated solutions.[1]

  • Solvent Selection: When dissolving in DCM, THF, or Methanol, be aware that the solvent acts as a carrier, increasing the permeation rate of the biphenyl through gloves.[1]

  • Technique: Add solvent to the solid (not solid to solvent) to prevent "puffing" of dust.[1]

  • Spill Defense: Perform all transfers over a secondary containment tray (spill tray).[1]

Phase 3: Decontamination & Waste

Objective: Environmental compliance (H410).[1]

  • Solid Waste: All contaminated paper, gloves, and weigh boats must go into Hazardous Solid Waste (not regular trash).[1]

  • Liquid Waste: Collect all mother liquors and washings in a dedicated Halogenated or Non-Halogenated Organic Waste stream (depending on solvent).[1]

  • Surface Decon: Wipe down the work area with ethanol or isopropanol.[1] Dispose of the wipe as solid chemical waste.[1]

Visual Workflow: Safe Handling Loop

The following diagram illustrates the logical flow of the safety protocol, emphasizing the "Stop/Go" decision points that ensure a self-validating safety system.

SafeHandling Start Start: Handling Request (2'-Methyl[1,1'-biphenyl]-4-yl)methanol RiskAssess Risk Assessment (Assume H315, H319, H410) Start->RiskAssess DonPPE Don PPE: Nitrile Gloves + Goggles + Coat RiskAssess->DonPPE CheckHood CHECK: Fume Hood Flow > 100 fpm? Weighing Weighing Protocol (Inside Hood, Static Control) CheckHood->Weighing Pass Stop STOP WORK Contact EHS CheckHood->Stop Fail (Maintenance) DonPPE->CheckHood Solubilization Solubilization (Use Spill Tray) Weighing->Solubilization Decon Decontamination (Wipe surfaces with EtOH) Solubilization->Decon Disposal Disposal (Solid Hazard Waste - NO DRAINS) Decon->Disposal

Caption: Operational logic flow for handling biphenyl-methanol derivatives. Note the critical "Stop" point if engineering controls (Fume Hood) fail.

Emergency Response

  • Eye Contact: Rinse immediately with water for 15 minutes.[1][3][5][7] Lift eyelids to ensure particulate removal.[1] Seek medical attention (particulates can cause physical abrasion).[1]

  • Skin Contact: Wash with soap and water.[1][2][7] Do not use solvents (ethanol/acetone) on skin, as this may enhance absorption.[1]

  • Spill (Solid): Do not dry sweep.[1] Wet the powder slightly with an inert solvent (or water) to prevent dust, then wipe up.[1] Place in hazardous waste.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1393000, (2'-Methyl[1,1'-biphenyl]-3-yl)methanol. (Used as SAR Analogue).[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Biphenyl-methanol derivatives. Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2'-Methyl[1,1'-biphenyl]-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(2'-Methyl[1,1'-biphenyl]-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.